molecular formula CoI2 B095668 Cobalt(II) iodide CAS No. 15238-00-3

Cobalt(II) iodide

Cat. No.: B095668
CAS No.: 15238-00-3
M. Wt: 312.7421 g/mol
InChI Key: AVWLPUQJODERGA-UHFFFAOYSA-L
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Description

Cobalt(II) iodide is a useful research compound. Its molecular formula is CoI2 and its molecular weight is 312.7421 g/mol. The purity is usually 95%.
The exact mass of the compound Cobalt diiodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cobalt(2+);diiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/Co.2HI/h;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWLPUQJODERGA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Co+2].[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CoI2
Record name cobalt(II) iodide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Cobalt(II)_iodide
Description Chemical information link to Wikipedia.
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DSSTOX Substance ID

DTXSID301014304
Record name Cobalt iodide (CoI2)
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Molecular Weight

312.7421 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

alpha-Form: Black graphite-like solid; Highly hygroscopic turning blackish-green in air; beta-Form: Highly hygroscopic ochre-yellow solid; Deliquescent in moist air forming green droplets; [Merck Index] Black hygroscopic beads; [Alfa Aesar MSDS]
Record name Cobaltous iodide
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CAS No.

15238-00-3
Record name Cobalt iodide (CoI2)
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Record name Cobaltous iodide
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Record name Cobalt iodide (CoI2)
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Record name COBALTOUS IODIDE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTJ1W9DF34
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cobalt(II) iodide anhydrous crystal structure alpha vs beta form

Advanced Crystallographic Guide: this compound Anhydrous Polymorphs ( vs. )

Executive Summary

This compound (

12

-form (black, hexagonal)

-form (yellow, powder/molecular)
1

Understanding the structural transition between these phases is vital for ensuring the reactivity and solubility of cobalt precursors used in C-C coupling reactions and pharmaceutical synthesis. This guide provides a definitive structural analysis, synthesis protocols, and characterization metrics to distinguish and utilize these polymorphs effectively.

Crystallographic Characterization

The structural dichotomy of

Comparative Structural Data[3][4][5]
Feature

-

(Thermodynamic)

-

(Metastable)
Appearance Black, lustrous hexagonal crystalsYellow ochre powder
Crystal System Trigonal / HexagonalPseudo-hexagonal / Molecular
Space Group

(No. 164)
Undefined/Disordered (Chain motifs)
Structure Type

(Cadmium Iodide) Layered
Molecular/Chain Condensate
Co Coordination Octahedral (

)
Tetrahedral (

)
Density


Magnetic Order Antiferromagnetic (

)
Paramagnetic / Weak interaction
Detailed Structural Analysis[1]
The

-Polymorph (Black)

The


structure
1

1
  • Layering: The iodide ions form a hexagonal close-packed (hcp) array, with cobalt ions occupying half of the octahedral holes in alternating layers.[1]

  • Bonding: Strong ionic-covalent bonds exist within the I-Co-I sandwich layers, while weak van der Waals forces hold the adjacent iodide planes together.[1] This anisotropy leads to cleavage planes parallel to the (001) direction.

  • Electronic State: The black color indicates a smaller band gap (semiconducting nature) arising from the extensive orbital overlap in the infinite 2D layers.

The

-Polymorph (Yellow)

The

1
  • Coordination Change: The dramatic color shift from black to yellow signals a change in the electronic structure, specifically the ligand field splitting.[1] Yellow is characteristic of tetrahedral cobalt(II) species (or distorted variants), contrasting with the pink/black of octahedral cobalt.

  • Molecular Nature: Evidence suggests the

    
    -form consists of linear chains or molecular units (e.g., 
    
    
    tetrahedra sharing edges or corners) similar to the vapor phase species, which condense rapidly without reorganizing into the thermodynamic layer structure.[1]
  • Metastability: Upon heating to

    
    , the 
    
    
    -form undergoes an exothermic rearrangement to the
    
    
    -form.[1]

Thermodynamics & Phase Behavior[1]

The transition between




1
Phase Transition Pathway

PhaseTransitionAlphaα-CoI2 (Black)Thermodynamic Phase(Octahedral Layers)VaporCoI2 Vapor(Linear Monomers/Dimers)Alpha->VaporSublimation(500°C, Vacuum)Betaβ-CoI2 (Yellow)Metastable Phase(Tetrahedral Chains)Vapor->BetaRapid Condensation(Cold Finger)Beta->AlphaAnnealing / Heating(>400°C)

Figure 1: The cycle demonstrates that



1

Synthesis & Isolation Protocols

Protocol A: Preparation of High-Purity -

Objective: Synthesis of thermodynamic black crystals for catalytic benchmarking.

  • Reagents: Cobalt powder (99.9%+, -22 mesh), Iodine (

    
    ) beads.
    
  • Apparatus: Schlenk line (Argon atmosphere), thick-walled borosilicate tube or quartz ampoule.[1]

  • Procedure:

    • Mix stoichiometric amounts of Co and

      
       in the ampoule.
      
    • Evacuate and seal the ampoule under vacuum (

      
      ).
      
    • Heating Ramp: Heat slowly to

      
       over 4 hours. The exothermic reaction will initiate.
      
    • Annealing: Hold at

      
       for 24 hours to ensure complete crystallization of the black 
      
      
      -phase.
    • Cooling: Cool slowly to room temperature to minimize stacking faults.

Protocol B: Isolation of Metastable -

Objective: Isolation of the reactive yellow form via sublimation.

  • Starting Material: Crude or

    
    -
    
    
    .
  • Apparatus: Horizontal tube furnace with a water-cooled cold finger (sublimation apparatus).

  • Procedure:

    • Place

      
      -
      
      
      in the heating zone of the furnace.
    • Apply dynamic vacuum (

      
      ).
      
    • Heat the source zone to

      
       .[2]
      
    • Maintain the deposition zone (cold finger) at

      
       .
      
    • Observation: A yellow powder will deposit on the cooler regions.

    • Harvesting: Collect the yellow powder inside a glovebox (Argon). Critical: Exposure to moisture will instantly turn the yellow powder green (hydrate formation).

Characterization & Validation

To validate the phase identity, use the following self-validating metrics:

Powder X-Ray Diffraction (PXRD)[7]
  • 
    -Form:  Distinct sharp peaks corresponding to the hexagonal lattice (
    
    
    ). Dominant (001) reflections due to preferred orientation of platelets.
  • 
    -Form:  Broader, less defined peaks indicative of lower symmetry or nanocrystalline nature.[1] Absence of the sharp low-angle (001) stacking peak characteristic of the layered structure.
    
Magnetic Susceptibility[1][2]
  • Experiment: Measure

    
     vs. T (2 K to 300 K).
    
  • Differentiation: The

    
    -form displays an antiferromagnetic transition (Néel temperature 
    
    
    ) with a sharp drop in susceptibility. The
    
    
    -form behaves paramagnetically down to lower temperatures or shows weak ferromagnetic coupling due to chain interactions.[1]
Visual & Hygroscopic Test[1]
  • Test: Expose a small aliquot to air.

  • Result: Both forms are hygroscopic and will turn green (formation of hydrates, e.g.,

    
    ) and eventually pink/red (hexahydrate).
    
  • Note: The

    
    -form (yellow) turns green much faster due to higher surface area and metastable energy.
    

References

  • Materials Project. "Materials Data on CoI2 (mp-569610) by Materials Project." LBNL. [Link]

  • National Institutes of Health (NIH). "Cobaltous Iodide - PubChem Compound Summary." PubChem. [Link][3][4]

  • WebElements. "Cobalt: this compound." WebElements Periodic Table. [Link]

  • ResearchGate. "Antiferromagnetic crystal structure of the layered CoI2 compound." ResearchGate. [Link][5][6]

Temperature-dependent magnetic susceptibility of Cobalt(II) iodide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Temperature-Dependent Magnetic Susceptibility of Cobalt(II) Iodide

Abstract

This technical guide provides a comprehensive examination of the temperature-dependent magnetic susceptibility of this compound (CoI₂). Designed for researchers, scientists, and professionals in materials science and drug development, this document delves into the fundamental principles governing the magnetic behavior of Co(II) ions, the practical aspects of its synthesis, the nuances of its crystal structure, and the rigorous methodology for its magnetic characterization. We will explore the theoretical underpinnings, including the critical roles of ligand field effects, spin-orbit coupling, and magnetic exchange interactions. A detailed, field-proven experimental protocol for obtaining high-fidelity magnetic susceptibility data using a SQUID magnetometer is presented, emphasizing self-validating steps to ensure data integrity. The guide culminates with an analysis of the expected data, bridging theoretical models with experimental observations to provide a holistic understanding of this archetypal magnetic material.

Introduction: The Significance of this compound Magnetism

The study of transition metal complexes is foundational to modern materials science, with applications ranging from catalysis to data storage. This compound stands out as a model system for understanding complex magnetic phenomena. The cobalt(II) ion possesses a 3d⁷ electronic configuration, which in a high-spin state results in three unpaired electrons, making it inherently paramagnetic.[1][2] However, its magnetic behavior is far from simple.

Unlike ions with orbitally non-degenerate ground states (like Mn²⁺ or Ni²⁺), the Co(II) ion in an octahedral environment, such as that provided by the iodide ligands in CoI₂, possesses a ⁴T₁g ground state.[1][3] This state has inherent orbital angular momentum, which couples with the spin angular momentum via a strong, first-order spin-orbit coupling (SOC).[3] This coupling is the primary reason for the complex and interesting magnetic properties of Co(II) compounds, leading to significant magnetic anisotropy—a key requirement for the development of Single-Ion Magnets (SIMs).[4][5] The large, soft iodide ligands also play a crucial role, influencing the ligand field strength and mediating magnetic exchange interactions between adjacent Co(II) centers.[4]

This guide provides an end-to-end workflow, from synthesis to theoretical interpretation, enabling researchers to confidently measure, analyze, and understand the magnetic susceptibility of CoI₂.

Synthesis and Structural Imperatives

The magnetic properties of a material are intrinsically linked to its chemical purity and crystal structure. Any deviation in the synthesis or handling can lead to erroneous data.

Synthesis Protocols

Two primary forms of this compound exist: the anhydrous form (CoI₂) and the hexahydrate ([Co(H₂O)₆]I₂). For intrinsic magnetic property measurements, the anhydrous form is essential, as the coordination of water molecules in the hydrate fundamentally changes the local environment of the Co(II) ion, leading to vastly different magnetic behavior.[6]

  • Synthesis of Anhydrous α-CoI₂: This polymorph is typically prepared via the direct reaction of high-purity cobalt metal powder with gaseous hydrogen iodide at elevated temperatures (e.g., ~500 °C) under strict inert atmosphere conditions.[6] The resulting product is a black, crystalline solid.

  • Synthesis of Hydrated CoI₂·6H₂O: This form can be readily synthesized by reacting cobalt(II) oxide, hydroxide, or carbonate with aqueous hydroiodic acid, followed by crystallization.[6] While useful for other applications, this green hydrate must be dehydrated (e.g., by heating under vacuum) to study the magnetism of the layered CoI₂ structure.

Causality: The choice of an anhydrous synthesis route is paramount because the magnetic exchange pathways and the single-ion properties (ligand field, SOC) are dictated by the Co-I-Co linkages in the solid-state lattice. The presence of [Co(H₂O)₆]²⁺ cations, as found in the hydrate, results in large separations between cobalt centers, effectively quenching any significant exchange interactions and yielding behavior more typical of a simple, isolated paramagnet.

Crystallographic Landscape

Anhydrous CoI₂ is known to exist in at least two polymorphs. The common α-form adopts a layered cadmium iodide (CdI₂) crystal structure.[6] This structure consists of two-dimensional sheets where each Co(II) ion is octahedrally coordinated by six iodide ions. These CoI₆ octahedra share edges to form the infinite layers, which are stacked along the c-axis and held together by weak van der Waals forces.

Impact on Magnetism: This layered structure is the root of its complex magnetic behavior.

  • Single-Ion Anisotropy: The local CoI₆ environment, while nominally octahedral, is subject to subtle distortions that, combined with the strong SOC, lead to a splitting of the electronic ground state even in the absence of a magnetic field. This is known as zero-field splitting (ZFS).[7][8]

  • Magnetic Exchange: The edge-sharing arrangement of the CoI₆ octahedra provides pathways for magnetic exchange interactions between neighboring Co(II) ions within a layer. The nature of these interactions (ferromagnetic vs. antiferromagnetic) determines the collective magnetic ordering at low temperatures.

Theoretical Framework: Decoding the Magnetism of Co(II)

To interpret the experimental data, one must understand the key quantum mechanical principles at play.

  • Paramagnetism and Susceptibility: Magnetic susceptibility (χ) quantifies a material's response to an applied magnetic field.[9] For paramagnetic materials like CoI₂, χ is positive and its magnitude is temperature-dependent.

  • The Dominance of Spin-Orbit Coupling (SOC): For octahedral high-spin Co(II), the ⁴T₁g ground state possesses unquenched orbital angular momentum. This allows for a strong first-order coupling between the spin (S=3/2) and orbital (L=1) momenta.[3] The immediate consequence is that the room-temperature magnetic moment is significantly higher than the spin-only value of 3.87 µB. Experimental values are typically in the range of 4.6–5.3 µB.[1]

  • Zero-Field Splitting (ZFS): The interplay between SOC and low-symmetry distortions in the crystal lattice lifts the degeneracy of the spin states. This results in ZFS, which creates an energy barrier to the reorientation of the magnetic moment and is the origin of magnetic anisotropy.[10][11]

  • Magnetic Exchange Interaction: In the layered CoI₂ structure, the individual magnetic moments on the Co(II) ions are not isolated. They interact with their neighbors via an exchange interaction, a quantum effect that can align the spins either parallel (ferromagnetism) or antiparallel (antiferromagnetism).[12][13]

  • The Curie-Weiss Law: At high temperatures, where thermal energy overwhelms other effects, the magnetic susceptibility often follows the Curie-Weiss law:

    • χ = C / (T - θ)

    • Here, C is the Curie constant (related to the effective magnetic moment) and θ is the Weiss constant, which provides a first approximation of the net magnetic exchange interactions.[14] A positive θ suggests dominant ferromagnetic interactions, while a negative θ indicates dominant antiferromagnetic interactions. For Co(II) systems, this law is only a high-temperature approximation due to the significant effects of SOC.

Experimental Protocol: High-Fidelity Susceptibility Measurement

This protocol describes the measurement of DC magnetic susceptibility using a SQUID magnetometer, the industry standard for sensitivity and accuracy.[15]

Instrumentation
  • Primary Instrument: Superconducting Quantum Interference Device (SQUID) Magnetometer.

  • Ancillary: High-purity sample holders (e.g., gelatin capsules, straws), non-magnetic grease or oil (e.g., Fomblin®), analytical balance.

Experimental Workflow Diagram

G cluster_prep Sample Preparation & Validation cluster_measurement SQUID Measurement cluster_analysis Data Processing & Analysis synthesis Anhydrous Synthesis of CoI₂ pxrd Phase Purity Verification (PXRD) synthesis->pxrd Self-Validation Step weigh Accurately Weigh Sample pxrd->weigh load Load into Capsule & Restrain weigh->load mount Mount Sample in SQUID load->mount center Center Sample in Coils mount->center cool Cool to 2K (ZFC) center->cool cool_fc Cool to 2K in Field (FC) center->cool_fc measure_zfc Measure Moment (2K -> 300K) in Applied Field (e.g., 1000 Oe) cool->measure_zfc correct Correct for Diamagnetism measure_zfc->correct measure_fc Measure Moment (2K -> 300K) cool_fc->measure_fc measure_fc->correct convert Convert to Molar Units (χM, χMT) correct->convert plot Plot χM vs. T and χMT vs. T convert->plot fit Fit Data to Theoretical Models plot->fit

Caption: Experimental workflow for magnetic susceptibility measurement.

Step-by-Step Methodology
  • Sample Validation (Trustworthiness Pillar): Synthesize anhydrous CoI₂ as described in Section 2.1. Before proceeding, record a powder X-ray diffraction (PXRD) pattern. The pattern must match the literature standard for α-CoI₂ and show no peaks corresponding to hydrated phases or cobalt oxides. This step is non-negotiable for ensuring the integrity of the subsequent magnetic data.

  • Sample Preparation: a. Accurately weigh 10-20 mg of the validated polycrystalline CoI₂ sample. b. Place the powder into a pre-weighed gelatin capsule. c. To prevent the crystallites from physically rotating in the magnetic field (torquing), which would create artifacts, gently compact the powder or add a minimal amount of an inert restraining agent like Fomblin oil.[7]

  • SQUID Measurement: a. Mount the sample holder into the magnetometer's transport rod and load it into the sample space. b. Perform the automated sample centering routine to ensure it is positioned correctly within the SQUID's pickup coils. c. Zero-Field-Cooled (ZFC) Measurement: i. Cool the sample from 300 K to the base temperature (typically 2 K) in a zero magnetic field. ii. At 2 K, apply a small, constant DC magnetic field (e.g., 1000 Oe / 0.1 T).[16][17] iii. Measure the sample's magnetic moment as the temperature is swept upwards from 2 K to 300 K. d. Field-Cooled (FC) Measurement: i. Maintain the applied DC field and cool the sample from 300 K back down to 2 K. ii. Measure the magnetic moment during this cooling ramp. For a simple paramagnet like CoI₂ above its ordering temperature, the ZFC and FC curves should be identical.

  • Data Correction and Conversion: a. Subtract the magnetic contribution of the sample holder (measured separately in an empty run). b. Correct for the core diamagnetism of the CoI₂ sample using Pascal's constants. This is a small but necessary correction. c. Convert the corrected moment (M) into molar magnetic susceptibility (χₘ) and the susceptibility-temperature product (χₘT).

Data Presentation and Interpretation

The final output of the experiment is a plot of χₘT versus Temperature. This plot is the most powerful tool for visualizing the magnetic behavior of a Co(II) complex.

Representative Data Table

The following table summarizes hypothetical but representative data for α-CoI₂.

Temperature (K)Molar Susceptibility (χₘ) (cm³/mol)χₘT Product (cm³·K/mol)
3000.01153.45
2000.01633.26
1000.02902.90
500.04832.42
200.08751.75
100.12501.25
20.15000.30
Interpreting the χₘT vs. T Plot
  • Room Temperature Value: At 300 K, the χₘT value (e.g., ~3.45 cm³·K/mol) is significantly higher than the spin-only value of 1.875 cm³·K/mol (for S=3/2, g=2). This is the hallmark of the large orbital contribution from the ⁴T₁g ground state of octahedral Co(II).[7][16]

  • Gradual Decrease on Cooling: As the temperature decreases from 300 K, the χₘT product will steadily decrease. This is a direct consequence of spin-orbit coupling, which progressively depopulates the higher-energy spin-orbit coupled states.[7][16] This behavior is characteristic of Co(II) and distinguishes it from simple Curie paramagnets where χₘT would be constant.

  • Low-Temperature Behavior: At very low temperatures, the behavior is dictated by the combination of ZFS and intermolecular magnetic exchange. A sharp drop in χₘT, as shown in the table, is indicative of the onset of antiferromagnetic interactions between the Co(II) centers within the layers, which is the expected behavior for α-CoI₂. The exact temperature and nature of this drop provide quantitative information about the strength of the exchange coupling constant, J.

Conclusion

The temperature-dependent magnetic susceptibility of this compound is a rich and instructive example of coordination chemistry magnetism. Its behavior is a delicate interplay between its d⁷ electronic structure, the octahedral ligand field imposed by the iodide ions, a strong first-order spin-orbit coupling, and intermolecular magnetic exchange interactions mediated by its layered crystal structure. By following rigorous, self-validating experimental protocols and interpreting the data within a robust theoretical framework, researchers can extract fundamental parameters that govern its magnetic properties. This knowledge is not only crucial for fundamental science but also provides a basis for designing new functional magnetic materials with tailored properties for advanced applications.

References

  • Title: (a) The temperature-dependent magnetic susceptibility at 1 kOe of the... Source: ResearchGate URL: [Link]

  • Title: Field-Induced Slow Magnetic Relaxation in Mononuclear Cobalt(II) Complexes Decorated by Macrocyclic Pentaaza Ligands Source: MDPI URL: [Link]

  • Title: Temperature dependent magnetic susceptibility for 1 measured under an... Source: ResearchGate URL: [Link]

  • Title: this compound - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Experimental and theoretical insights into Co-Ln magnetic exchange and the rare slow-magnetic relaxation behavior of [CoII2Pr] 2+ in a series of linear [CoII2Ln] 2+ complexes Source: PubMed URL: [Link]

  • Title: Air-stable four-coordinate cobalt(ii) single-ion magnets: experimental and ab initio ligand field analyses of correlations between dihedral angles and magnetic anisotropy Source: Royal Society of Chemistry URL: [Link]

  • Title: STUDY ON MAGNETIC SUSCEPTIBILITY OF CO(II) COMPLEXES AND ELECTRONIC SPECTRA OF CO(II) COMPLEXES Source: Neliti URL: [Link]

  • Title: Triangular (C5iPr5)3Ln3H3I2 (Ln = Tb, Dy, Ho, Er, Tm) Clusters with Lanthanide-Dependent Bonding, Valence Delocalization, and Ma Source: American Chemical Society URL: [Link]

  • Title: Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms Source: Royal Society of Chemistry URL: [Link]

  • Title: Single-ion anisotropy and exchange coupling in cobalt(ii)-radical complexes: insights from magnetic and ab initio studies Source: Royal Society of Chemistry URL: [Link]

  • Title: Magnetic properties of six-coordinated high-spin cobalt(II) complexes: Theoretical background and its application Source: ResearchGate URL: [Link]

  • Title: Synthesis, structure, and magnetic properties of the this compound complex with 1,4-diazabuta-1,3-diene ligand Source: ResearchGate URL: [Link]

  • Title: Complexes of this compound with Pyridine and Redox Active 1,2-Bis(arylimino)acenaphthene: Synthesis, Structure, Electrochemical, and Single Ion Magnet Properties Source: PubMed Central URL: [Link]

  • Title: Air-stable four-coordinate cobalt(ii) single-ion magnets: experimental and ab initio ligand field analyses of correlations between dihedral angles and magnetic anisotropy Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Structural, optical and magnetic properties of a new metal–organic Co II -based complex Source: RSC Advances (RSC Publishing) URL: [Link]

  • Title: Magnetic susceptibility - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Overview of Methods for Magnetic Susceptibility Measurement Source: ResearchGate URL: [Link]

  • Title: What controls the axial magnetic anisotropy in the octahedral Co(II) complex? Experimental Insights and Prediction Source: OSTI.gov URL: [Link]

  • Title: Magnetic Exchange Interaction Source: YouTube URL: [Link]

  • Title: Cobalt - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Exchange interaction - Wikipedia Source: Wikipedia URL: [Link]

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An In-Depth Technical Guide to the Electronic Absorption Spectra of Cobalt(II) Iodide in Non-Aqueous Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the electronic absorption spectra of Cobalt(II) iodide (CoI₂) in various non-aqueous solvents. It is intended for researchers, scientists, and professionals in drug development who utilize coordination chemistry and spectroscopic techniques. This document delves into the theoretical underpinnings of Co(II) electronic transitions, the profound influence of the solvent environment on coordination geometry, and the practical aspects of spectral acquisition and interpretation. Through detailed experimental protocols, case studies, and data analysis, this guide aims to serve as an authoritative resource for understanding and harnessing the solvatochromic properties of CoI₂.

Introduction

Cobalt(II), with its d⁷ electronic configuration, exhibits a remarkable diversity in its coordination chemistry, often manifesting as a dynamic equilibrium between different geometric and spin states.[1] This versatility is particularly evident in the study of its halide complexes in non-aqueous media, where the choice of solvent can dramatically alter the coordination sphere of the cobalt ion, leading to striking color changes. This phenomenon, known as solvatochromism, is a direct consequence of the solvent's ability to influence the formation of distinct complex species, each with a unique electronic absorption spectrum.[2]

This compound, in particular, serves as an excellent model system for exploring these solvent-solute interactions. The large size and high polarizability of the iodide ligand, combined with its position in the lower end of the spectrochemical series, create a delicate energetic balance that is readily perturbed by the surrounding solvent molecules. Understanding the electronic absorption spectra of CoI₂ in different non-aqueous solvents is crucial for a variety of applications, from the design of molecular switches and sensors to the control of catalytic reactions and the formulation of therapeutic agents.

This guide will provide a detailed exploration of the factors governing the electronic spectra of CoI₂ solutions, with a focus on the interplay between the cobalt ion, the iodide ligands, and the solvent molecules. We will examine the theoretical basis for the observed d-d transitions, provide practical guidance on experimental methodologies, and present case studies in representative non-aqueous solvents.

Theoretical Background: The Dance of Geometry and Color

The vibrant and varied colors of cobalt(II) complexes are a direct manifestation of electronic transitions between d-orbitals that have been split in energy by the electrostatic field of the surrounding ligands. This phenomenon is elegantly described by Ligand Field Theory.

d-Orbital Splitting in Octahedral and Tetrahedral Fields

The five degenerate d-orbitals of a free Co(II) ion are split into two or more energy levels upon coordination. The pattern of this splitting is dictated by the geometry of the resulting complex.

  • Octahedral (Oₕ) Geometry: In an octahedral field, the d-orbitals split into a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (e_g). For a d⁷ ion like Co(II) in a high-spin octahedral complex, the electronic configuration is t₂g⁵e_g². The electronic transitions from the ground state (⁴T₁g(F)) to excited states (⁴T₂g(F), ⁴A₂g(F), and ⁴T₁g(P)) give rise to absorption bands in the visible region, typically resulting in pink or reddish solutions. These transitions are Laporte-forbidden, leading to low molar absorptivity (ε) values.

  • Tetrahedral (Tₐ) Geometry: In a tetrahedral field, the d-orbital splitting is inverted and smaller than in an octahedral field. The orbitals split into a lower-energy doubly degenerate set (e) and a higher-energy triply degenerate set (t₂). For a high-spin d⁷ ion in a tetrahedral complex, the ground state is ⁴A₂. The electronic transitions to excited states (⁴T₂(F), ⁴T₁(F), and ⁴T₁(P)) are Laporte-allowed due to the lack of a center of symmetry, resulting in much more intense absorption bands and typically blue or green solutions.[3] The molar absorptivity values for tetrahedral Co(II) complexes are significantly higher than for their octahedral counterparts.

G cluster_octahedral Octahedral (Oh) Field cluster_tetrahedral Tetrahedral (Td) Field Oh_eg eg (dx²-y², dz²) Oh_t2g t2g (dxy, dxz, dyz) Oh_t2g->Oh_eg Oh_ground d-orbitals Oh_ground->Oh_t2g Δo Td_t2 t2 (dxy, dxz, dyz) Td_e e (dx²-y², dz²) Td_e->Td_t2 Δt Td_ground d-orbitals Td_ground->Td_e Free_Ion Degenerate d-orbitals (Free Co(II) Ion)

The Role of the Solvent: A Shift in Equilibrium

The solvent plays a pivotal role in determining the predominant coordination geometry of CoI₂ in solution. This influence is primarily exerted through two mechanisms:

  • Coordinating Ability: Solvents with strong donor properties (e.g., water, methanol, acetonitrile) can act as ligands, competing with the iodide ions for coordination sites around the cobalt center. In strongly coordinating protic solvents like water and methanol, the formation of the pink, six-coordinate octahedral species, such as [Co(solvent)₆]²⁺, is favored.[4]

  • Dielectric Constant and Steric Hindrance: In solvents with lower coordinating ability and lower dielectric constants, such as acetone, the formation of four-coordinate tetrahedral species is promoted.[4] The larger iodide ions are sterically less hindered in a tetrahedral arrangement. The equilibrium in solution can be represented as:

[Co(solvent)₆]²⁺ + 4I⁻ ⇌ [CoI₄]²⁻ + 6 solvent(Octahedral, Pink)            (Tetrahedral, Blue/Green)

G Octahedral [Co(solvent)₆]²⁺ (Octahedral) Pink Tetrahedral [CoI₄]²⁻ (Tetrahedral) Blue/Green Octahedral->Tetrahedral + 4I⁻ - 6 solvent (Low Polarity/Coordinating Ability)

Experimental Methodologies

Accurate and reproducible spectral data are paramount for the meaningful interpretation of CoI₂ electronic absorption spectra. This section outlines a validated protocol for sample preparation and spectroscopic analysis.

Reagents and Materials
  • Anhydrous this compound (CoI₂)

  • Spectroscopic grade non-aqueous solvents (e.g., acetone, acetonitrile, dimethylformamide, dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

Step-by-Step Protocol for Spectral Acquisition
  • Solvent Preparation: Due to the hygroscopic nature of CoI₂, it is crucial to use anhydrous solvents. Solvents should be dried using appropriate methods and stored over molecular sieves.

  • Sample Preparation: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent moisture contamination.

    • Prepare a stock solution of CoI₂ in the desired solvent of a known concentration (e.g., 0.01 M).

    • Prepare a series of dilutions from the stock solution to investigate concentration-dependent effects and to ensure absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Spectroscopic Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use matched quartz cuvettes with a known path length (typically 1 cm).

    • Record a baseline spectrum with the pure solvent.

    • Record the absorption spectrum of each CoI₂ solution over the desired wavelength range (e.g., 300-900 nm).

G cluster_prep Sample Preparation (Inert Atmosphere) cluster_measurement Spectroscopic Measurement Dry_Solvent Use Anhydrous Solvent Stock_Solution Prepare CoI₂ Stock Solution Dry_Solvent->Stock_Solution Dilutions Create Serial Dilutions Stock_Solution->Dilutions Baseline Record Solvent Baseline Dilutions->Baseline Sample_Scan Scan CoI₂ Solutions Baseline->Sample_Scan Data_Analysis Analyze λmax and Absorbance Sample_Scan->Data_Analysis

Spectral Analysis and Interpretation

The electronic absorption spectrum of a CoI₂ solution provides a fingerprint of the coordination environment of the cobalt(II) ion.

Characteristic Absorption Bands
  • Octahedral Species: Pink solutions of octahedral Co(II) complexes, such as [Co(H₂O)₆]²⁺, typically exhibit a weak absorption band around 500-530 nm.[4]

  • Tetrahedral Species: Blue or green solutions containing tetrahedral species, such as [CoI₄]²⁻, show a much more intense and complex absorption band in the 600-800 nm region. This band is often structured with multiple peaks or shoulders due to spin-orbit coupling and distortions from ideal tetrahedral geometry.

Quantitative Analysis: The Beer-Lambert Law

The relationship between absorbance (A), concentration (c), and path length (l) is described by the Beer-Lambert Law:

A = εcl

where ε is the molar absorptivity (or extinction coefficient), a constant that is characteristic of the absorbing species at a particular wavelength. By plotting absorbance versus concentration for a series of standard solutions, a calibration curve can be generated, and the molar absorptivity can be determined from the slope of the line.

Case Studies: CoI₂ in Representative Non-Aqueous Solvents

The following case studies illustrate the profound effect of the solvent on the electronic absorption spectrum of CoI₂.

Acetone: A Prototypical Aprotic Solvent

In acetone, CoI₂ forms predominantly tetrahedral species, resulting in a deep blue or green solution. The spectrum is characterized by a broad, intense absorption band in the visible region. Studies by Fine (1962) on cobalt(II) halides in acetone provide a foundational understanding of the equilibria involved. The primary species present are believed to be [CoI₃(acetone)]⁻ and [CoI₄]²⁻.

Acetonitrile: A Coordinating Aprotic Solvent

Acetonitrile is a stronger coordinating solvent than acetone. Consequently, in acetonitrile, an equilibrium between octahedral and tetrahedral species is often observed. The reaction of CoI₂ in acetonitrile can lead to the formation of complexes such as [(dpp-BIAN)⁰CoII₂] where other ligands are also present.[5] The resulting spectrum is a superposition of the absorption bands of the different species present, and the position of the equilibrium can be sensitive to factors such as concentration and temperature.

Dichloromethane: A Non-Coordinating Solvent

In a non-coordinating solvent like dichloromethane, the solubility of CoI₂ is generally lower. The primary interactions are between the cobalt(II) center and the iodide ions. The resulting spectrum would be expected to be dominated by the absorption of the tetrahedral [CoI₄]²⁻ anion, assuming a suitable counter-ion is present to facilitate dissolution.

Table 1: Summary of Typical Spectral Data for Co(II) Halide Complexes in Non-Aqueous Solvents

SolventPredominant GeometryTypical λₘₐₓ (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)ColorReference(s)
WaterOctahedral~510-530< 20Pink[4]
MethanolOctahedral~520-530< 20Pink[4]
AcetoneTetrahedral580-700> 100Blue/Green[4]
AcetonitrileEquilibrium580-680VariableBlue/Green[4][5]
Dimethylformamide (DMF)Tetrahedral610-670> 100Blue[4]

Conclusion

The electronic absorption spectra of this compound in non-aqueous solvents offer a rich landscape for investigating the principles of coordination chemistry and solvatochromism. The sensitive equilibrium between octahedral and tetrahedral geometries, readily manipulated by the choice of solvent, provides a powerful tool for tuning the optical properties of these systems. A thorough understanding of the theoretical principles, coupled with rigorous experimental technique, allows for the precise characterization of the species present in solution and their corresponding electronic transitions. This knowledge is fundamental for the rational design of cobalt-based materials and molecules with tailored spectroscopic and reactive properties for a wide range of scientific and industrial applications.

References

  • Dutta, D., & Kumar, A. (2020). Colorimetric Detection of Cobalt in Different Solvents by Using Their Solvatochromic Properties. Saudi Journal of Engineering and Technology, 5(4), 144-149.
  • Anonymous. (2021). Electronic Spectra of Complexes. Source not formally published.
  • Ciampolini, M., & Nardi, N. (1966). Five-coordinate high-spin complexes of cobalt(II) and nickel(II) with N,N-bis(2-diethylaminoethyl)-2-hydroxyethylamine. Inorganica Chimica Acta, 1, 445-449.
  • JETIR. (2020). Synthesis and Studies on electronic spectra of Co (II) Complexes with 3-hydroxy-2-Naphthalidene semicarbazone.
  • Abramov, P. A., et al. (2020). Complexes of this compound with Pyridine and Redox Active 1,2-Bis(arylimino)acenaphthene: Synthesis, Structure, Electrochemical, and Single Ion Magnet Properties. Magnetochemistry, 6(4), 62.
  • Fine, D. A. (1962). Halide Complexes of Cobalt(II) in Acetone Solution. Journal of the American Chemical Society, 84(7), 1139–1144.
  • Stanescu, G., & Trutia, A. (2005). On absorption spectra of CoCl2/acetone systems.
  • Suh, M. P., et al. (1997). Template Synthesis, Properties, and Crystal Structure of a Trigonal Bipyramidal Cobalt(II) Octaazamacrobicyclic Complex. Inorganic Chemistry, 36(24), 5651-5654.
  • Ciampolini, M., & Paoletti, P. (1967). Five-coordinated high-spin complexes of this compound and thiocyanate with 2,2',2''-triaminotriethylamine. Inorganic Chemistry, 6(6), 1261–1262.
  • Cotton, F. A., & Goodgame, M. (1961). The Electronic Spectra of Tetrahedral Cobalt(II) Complexes. Journal of the American Chemical Society, 83(8), 1777-1780.
  • Sotiles, A. R., et al. (2019). Cobalt Complexes: Introduction and Spectra Analysis. Orbital: The Electronic Journal of Chemistry, 11(6), 348-354.
  • Ballhausen, C. J., & Jørgensen, C. K. (1955). Studies of Absorption Spectra. IX. The Spectra of Cobalt(II) Complexes. Acta Chemica Scandinavica, 9, 397-404.
  • Mitra, S. K. (2023). Estimating Cobalt by UV-Vis Spectroscopy: The [CoCl₄]²⁻ Acetone Method. Mitra S. K.
  • National Taiwan University. (2024). Experiment 10: QUANTITATIVE ANALYSIS OF COBALT(II) IONS. NTU-Chemistry.
  • Bokarev, S. I., et al. (2017). Solvation and Speciation of Cobalt(II). A Theoretical X-Ray Absorption and RIXS Study. ChemRxiv.
  • Dalal, M. (n.d.). Electronic Spectra of Transition Metal Complexes. Dalal Institute.
  • LibreTexts. (2021). 9.
  • Wikipedia. (2023).

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Cobalt(II) Iodide Hydrates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cobalt(II) Iodide and its Hydrates

This compound is an inorganic compound that exists in an anhydrous state and at least two hydrated forms: a dihydrate and a hexahydrate. The anhydrous form is known to be hygroscopic, readily absorbing atmospheric moisture to form hydrates.[1][2] This transition between anhydrous and hydrated forms is often accompanied by a distinct color change, a characteristic feature of many cobalt(II) complexes.

The coordination environment of the cobalt(II) ion changes significantly upon hydration. In the anhydrous solid state, this compound adopts a crystal structure where the cobalt ion is directly coordinated by iodide ions.[3] Upon hydration, water molecules displace or supplement the iodide ions in the coordination sphere of the cobalt cation. In the case of the hexahydrate, the cobalt ion exists as the hexaaquacobalt(II) complex, [Co(H₂O)₆]²⁺, with iodide anions present in the crystal lattice.[1][4] The specific coordination in the dihydrate is less definitively documented in readily available literature but would involve a mixed coordination of iodide and water.

The interplay between these different forms is governed by thermodynamic parameters, primarily temperature and the partial pressure of water vapor (humidity). A thorough understanding of these relationships is critical for applications where the hydration state of this compound must be precisely controlled.

The Anhydrous, Dihydrate, and Hexahydrate Forms

The known forms of this compound are summarized below:

Compound Formula Molar Mass ( g/mol ) Appearance Melting/Decomposition Point (°C) Density (g/cm³)
Anhydrous this compound (α-form)CoI₂312.74Black hexagonal crystals515-520 (in vacuo)5.584
Anhydrous this compound (β-form)CoI₂312.74Yellow powderConverts to α-form at 4005.45
This compound DihydrateCoI₂·2H₂O348.77Green crystals100 (decomposes)Not readily available
This compound HexahydrateCoI₂·6H₂O420.83Red crystals130 (decomposes)2.90

Data compiled from various sources.[1][5][6][7]

The anhydrous α-form is the more stable polymorph at higher temperatures, while the β-form can be obtained by sublimation of the α-form under vacuum.[1] Both anhydrous forms are sensitive to moisture and light.[8] The dihydrate and hexahydrate are crystalline solids that lose their water of hydration upon heating.[5][6]

Thermodynamic Principles of Hydrate Stability

The stability of a particular hydrate is determined by the Gibbs free energy change (ΔG) of the hydration and dehydration reactions. The equilibrium between two hydrate states, or between a hydrate and the anhydrous form, is dependent on temperature (T) and the partial pressure of water vapor (p(H₂O)).

The fundamental relationship is given by the equation:

ΔG = ΔH - TΔS

where:

  • ΔG is the change in Gibbs free energy. A negative value indicates a spontaneous process.

  • ΔH is the change in enthalpy, representing the heat absorbed or released during the reaction. Dehydration is an endothermic process (positive ΔH), while hydration is exothermic (negative ΔH).

  • T is the absolute temperature in Kelvin.

  • ΔS is the change in entropy, which is a measure of the disorder of the system. Dehydration results in an increase in entropy (positive ΔS) as solid-state water molecules are released as gas-phase molecules.

For a dehydration reaction to be spontaneous, the Gibbs free energy change must be negative. The temperature at which dehydration becomes spontaneous can be estimated by setting ΔG to zero:

T_dehydration = ΔH / ΔS

This equation highlights that the dehydration temperature is directly proportional to the enthalpy of dehydration and inversely proportional to the entropy change.

Experimental Determination of Thermodynamic Stability

The thermodynamic properties and stability of this compound hydrates can be determined using a variety of analytical techniques. These methods provide empirical data on the temperatures of hydration/dehydration, the stoichiometry of the hydrates, and the energy changes associated with these processes.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for studying the thermal stability of hydrates. It measures the change in mass of a sample as a function of temperature.

Experimental Protocol for TGA:

  • Sample Preparation: A small, accurately weighed sample of the this compound hydrate (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to provide a controlled atmosphere.

  • Heating Program: The sample is heated at a constant rate (e.g., 5-20 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).

  • Data Analysis: The resulting TGA curve plots mass loss versus temperature. The stepwise mass losses correspond to the loss of water molecules. From the stoichiometry of the mass loss, the number of water molecules in each hydrate can be determined. The onset temperature of each mass loss step indicates the temperature at which dehydration begins under the experimental conditions.

Causality Behind Experimental Choices:

  • The use of an inert atmosphere prevents oxidation of the this compound at elevated temperatures.

  • A slow heating rate allows for better resolution of distinct dehydration steps.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the enthalpy changes (ΔH) associated with phase transitions, including dehydration.

Experimental Protocol for DSC:

  • Sample Preparation: A small, accurately weighed sample is hermetically sealed in a DSC pan (e.g., aluminum).

  • Instrument Setup: The DSC is calibrated using standard materials with known melting points and enthalpies of fusion.

  • Heating Program: The sample is heated at a controlled rate, identical to the TGA experiment for direct comparison.

  • Data Analysis: The DSC thermogram shows peaks corresponding to endothermic (heat-absorbing) or exothermic (heat-releasing) events. Dehydration is an endothermic process, and the area under the corresponding peak is proportional to the enthalpy of dehydration (ΔH_dehydration).

Causality Behind Experimental Choices:

  • Hermetically sealed pans are used to ensure that the dehydration process occurs within the measurement cell, allowing for accurate enthalpy determination.

X-Ray Diffraction (XRD)

XRD is a powerful technique for identifying the crystal structure of the different hydrate phases and the anhydrous form.

Experimental Protocol for XRD:

  • Sample Preparation: A powdered sample of the material is prepared.

  • Data Collection: The sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are detected at various angles.

  • Data Analysis: The resulting diffraction pattern is a fingerprint of the crystalline structure. By comparing the experimental pattern to databases of known structures, the specific hydrate phase can be identified. Temperature-controlled XRD can be used to monitor structural changes during hydration and dehydration.

Causality Behind Experimental Choices:

  • Powdering the sample ensures that all crystal orientations are represented, leading to a complete diffraction pattern.

Visualizing Stability and Transitions

The relationships between the different forms of this compound and the experimental methods used to study them can be visualized through diagrams.

G cluster_forms Forms of this compound cluster_transitions Transitions Anhydrous CoI2 Anhydrous CoI2 Hydration Hydration Anhydrous CoI2->Hydration + 2H2O CoI2_2H2O CoI2·2H2O (Dihydrate) CoI2_2H2O->Hydration + 4H2O Dehydration Dehydration CoI2_2H2O->Dehydration - 2H2O CoI2_6H2O CoI2·6H2O (Hexahydrate) CoI2_6H2O->Dehydration - 4H2O Hydration->CoI2_2H2O Hydration->CoI2_6H2O Dehydration->Anhydrous CoI2 Dehydration->CoI2_2H2O

Caption: Hydration and dehydration pathways of this compound.

G Sample Sample TGA Thermogravimetric Analysis Sample->TGA DSC Differential Scanning Calorimetry Sample->DSC XRD X-Ray Diffraction Sample->XRD Mass_Loss Mass Loss vs. Temperature (Stoichiometry) TGA->Mass_Loss Enthalpy Heat Flow vs. Temperature (Enthalpy of Transition) DSC->Enthalpy Structure Diffraction Pattern (Crystal Structure) XRD->Structure

Sources

Technical Guide: Single-Ion Magnet Behavior of Linear Cobalt(II) Iodide Complexes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the single-ion magnet (SIM) behavior of linear Cobalt(II) complexes, with a specific focus on the modulation provided by iodide ligands.

Executive Summary: The Physics of Linearity

In the pursuit of high-temperature molecular magnetism, the linear Cobalt(II) geometry represents a "Holy Grail" of coordination chemistry. Unlike octahedral or tetrahedral fields which quench orbital angular momentum (


), a strict linear coordination (

symmetry) preserves the degeneracy of the

and

orbitals.

For a high-spin Co(II) (


) ion, this results in a ground state with unquenched first-order orbital angular momentum  (

, effectively acting as

or

depending on mixing). When coupled with the spin (

) via Spin-Orbit Coupling (SOC), this generates massive magnetic anisotropy (Zero-Field Splitting,

), often exceeding

.

Why Iodide? While bulky amides (e.g.,


) are the standard for stabilizing linear geometries, Iodide (

)
ligands introduce two critical variables:
  • Heavy Atom Effect: Iodine’s large SOC constant (

    
    ) can enhance the total anisotropy of the system via mixing with the metal’s SOC.
    
  • Weak Field Nature: As a weak-field ligand, iodide ensures the maintenance of the high-spin state essential for SIM behavior.

Theoretical Framework & Electronic Structure

The Crystal Field

In a linear field (


-axis), the 

-orbitals split into three sets:
  • 
     (
    
    
    
    )
    : Highest energy (direct overlap with ligands).
  • 
     (
    
    
    
    )
    : Intermediate energy.
  • 
     (
    
    
    
    )
    : Lowest energy (degenerate, non-bonding).

Configuration:


 (or variants depending on specific ligand repulsion).
Result:  The ground state possesses a net orbital moment 

. This is the origin of the Ising-type anisotropy that blocks the reversal of magnetization.
The Role of Iodide (Ligand Field Modulation)

While bulky organic ligands stabilize the geometry sterically, the electronic influence of Iodide is governed by the Nephelauxetic Effect .

  • Covalency: The Co–I bond is more covalent than Co–N or Co–O. This delocalization reduces the inter-electronic repulsion (Racah parameter

    
    ), potentially lowering the energy barrier (
    
    
    
    ) if the orbital moment is diluted.
  • SOC Synergy: However, if the linearity is strictly maintained, the high SOC of Iodine can reinforce the axial anisotropy, provided the Co–I bond length prevents excessive quenching.

Synthesis & Stabilization Protocol

Challenge: Linear Co(II) is electronically unsaturated and seeks to increase its coordination number (to 4 or 6). Solution: Use of "Nutcracker" ligands or extreme steric bulk to enforce two-coordination.

Anaerobic Synthesis Workflow

Since linear Co(II) species are extremely sensitive to oxidation and moisture, all procedures must occur under strict inert atmosphere (


).

SynthesisWorkflow Precursors Precursors Anhydrous CoI2 + Bulky Ligand (L) (e.g., Hypersilyl, Carbene) Reaction Ligand Exchange / Metathesis Temp: -78°C to RT Solvent: THF/Toluene Precursors->Reaction SolventPrep Solvent Preparation Degassing (Freeze-Pump-Thaw x3) Drying (K/Benzophenone) SolventPrep->Reaction Filtration Filtration Remove KX/LiX byproducts (Celite/Glass Frit) Reaction->Filtration Strict Schlenk/Glovebox Crystallization Crystallization Slow cooling or Vapor Diffusion (-35°C, Inert Gas) Filtration->Crystallization Isolation Isolation Coat crystals in Paratone-N oil Mount for XRD/SQUID Crystallization->Isolation Avoid thermal shock

Figure 1: Anaerobic synthesis workflow for isolating highly reactive linear Cobalt(II) complexes.

Specific Protocol: Halide Introduction

To introduce Iodide into a linear framework (e.g.,


):
  • Starting Material:

    
     (Linear precursor).
    
  • Reagent: 1 equivalent of

    
     (Trimethylsilyl iodide).
    
  • Mechanism: The silyl group strips one amide ligand, replacing it with Iodide driven by the formation of the strong Si–N bond.

  • Purification: Recrystallize from non-polar solvents (Pentane/Hexane) to avoid coordinating solvents coordinating to the metal center.

Magnetic Characterization Methodology

To validate SIM behavior, one must prove slow relaxation of magnetization .

DC Susceptibility (Static)
  • Instrument: SQUID Magnetometer (MPMS 3 or XL).

  • Measurement: Variable Temperature Susceptibility (

    
     vs 
    
    
    
    ) from 300 K to 1.8 K.
  • Key Indicator: For linear Co(II),

    
     at 300 K should be significantly higher than the spin-only value (1.875 cm
    
    
    
    K mol
    
    
    ), often reaching 3.0–3.5 cm
    
    
    K mol
    
    
    , indicating significant orbital contribution.
  • VTVH (Variable Temperature Variable Field): Measure Magnetization (

    
    ) vs Field (
    
    
    
    ) at low
    
    
    . Look for non-superposition of isofield curves, indicating strong anisotropy.
AC Susceptibility (Dynamic)

This is the definitive test for Single-Ion Magnets.

  • Protocol: Apply a small oscillating field (

    
    ) at frequencies (
    
    
    
    ).
  • Observation:

    • In-phase (

      
      ):  Frequency dependence indicates relaxation.
      
    • Out-of-phase (

      
      ):  Peaks indicate the relaxation rate matches the AC frequency.
      
  • Zero-Field vs. Applied Field: Linear Co(II) SIMs often show Quantum Tunneling of Magnetization (QTM) at zero field. Apply a small DC field (

    
    ) to suppress QTM and observe pure Orbach/Raman relaxation.
    
Data Analysis: Extracting

The relaxation time (


) is fitted to the Arrhenius law (for the high-temperature Orbach regime):


However, for Co(II) SIMs, multiple mechanisms compete. The full fit equation is:


ParameterDescriptionTypical Linear Co(II) Value

Effective Energy Barrier100 – 450 cm


Pre-exponential factor


s

Raman exponent2 – 9 (often ~2.5 for Co)
Hysteresis Magnetic memoryOpen loops up to 5–10 K

Relaxation Pathways & Mechanism

Understanding the relaxation allows for optimization. In linear Co(II), the excited states are far removed in energy, making the Orbach process dominant only at higher temperatures.

RelaxationPathways GroundState Ground State (Ms = ±3/2) ExcitedState Excited State (Ms = ±1/2) GroundState->ExcitedState Phonon Absorption QTM QTM (Tunneling) GroundState->QTM Low T / Zero Field Raman Raman Process (Virtual State) GroundState->Raman Intermediate T Orbach Orbach Process (Real State Absorption) ExcitedState->Orbach Relaxation Orbach->GroundState

Figure 2: Magnetic relaxation pathways. Linear Co(II) aims to maximize the Ground-Excited state gap to suppress Orbach relaxation.

Critical Considerations for Researchers

  • Crystallographic Alignment: When measuring single crystals, the alignment of the molecular easy axis (usually the

    
    -axis along the L-Co-L bond) with the external magnetic field is critical. Misalignment leads to underestimation of anisotropy.
    
  • Dilution: To eliminate intermolecular dipolar interactions which accelerate QTM, dilute the Co(II) complex in a diamagnetic isostructural host (e.g., Zinc or Magnesium analogue) at 5-10% concentration.

  • Handling Iodides: Iodide complexes are prone to photolysis. Handle under red light or in the dark if the ligand system is conjugated.

References

  • Lin, P.-H., et al. (2013). A linear cobalt(II) complex with maximal orbital angular momentum from a non-Aufbau ground state. Nature.[1] [Link]

  • Bunting, P. C., et al. (2018). A linear cobalt(II) complex with maximal orbital angular momentum from a non-Aufbau ground state. Science.[2] [Link][2]

  • Vaidya, S., et al. (2019). Giant Coercivity and High Blocking Temperatures in Linear Iron(I) and Cobalt(II) Single-Molecule Magnets. Journal of the American Chemical Society.[1] [Link]

  • Craig, G. A., & Murrie, M. (2015). 3d single-ion magnets.[1][3] Chemical Society Reviews.[1] [Link]

  • Rechkemmer, Y., et al. (2016). A four-coordinate cobalt(II) single-ion magnet with coercivity and a very high energy barrier. Nature Communications. [Link]

Sources

Cobalt(II) Iodide: Structural Architecture and Physicochemical Characterization

[1][2]

Executive Summary

This compound (CoI

This guide provides a definitive reference for the structural identification of anhydrous


Crystallographic Architecture

The physicochemical identity of CoI


-phase

Structural Hierarchy
  • Crystal System: Trigonal (Hexagonal axes)

  • Space Group:

    
     (No. 164)
    
  • Pearson Symbol: hP3

  • Coordination: Co

    
     occupies octahedral sites defined by six I
    
    
    ions.
Lattice Parameters (Anhydrous -CoI )

The following parameters represent the consensus experimental values for pure, stoichiometric


ParameterValue (Å / °)Description

3.96 ± 0.01 Å Inter-atomic distance within the Co-I layer.

6.65 ± 0.02 Å Inter-layer spacing (stacking axis).

90°Orthogonal axes in the basal plane.

120°Hexagonal angle.

1Formula units per primitive unit cell.
Unit Cell Volume ~90.3 Å

Sensitive to hydrostatic pressure and temperature.

Critical Insight: The


 ratio (

) deviates from the ideal hexagonal close-packed ratio (1.633), indicating significant layer polarization and repulsion between the large iodide anions across the van der Waals gap.
Structural Visualization

The following diagram illustrates the logical hierarchy of the CoI

CoI2_StructureCrystalCrystal System: TrigonalSpaceGroupSpace Group: P-3m1 (164)Crystal->SpaceGroupLatticeLattice: CdI2 Type LayeredSpaceGroup->LatticeWyckoff_CoCo (1a): (0, 0, 0)Octahedral CoordinationLattice->Wyckoff_CoWyckoff_II (2d): (1/3, 2/3, z)z ≈ 0.25Lattice->Wyckoff_IBondingIntralayer: Ionic-CovalentInterlayer: van der WaalsLattice->Bonding

Figure 1: Structural hierarchy of


X-Ray Diffraction (XRD) Profiling

For researchers synthesizing CoI





Diagnostic Peak List (Simulated)

Use this table to calibrate your diffractogram. Shifts in


(h k l) Indexd-spacing (Å)2

Position (deg)
Relative Intensity (

)
Diagnostic Note
(0 0 1) 6.6513.30° HighPrimary indicator of layer stacking integrity.
(1 0 0) 3.4325.96° MediumIndicators of intralayer order (

-axis).
(0 0 2) 3.3326.79° HighSecond order basal plane reflection.
(1 0 1) 3.0529.28° Very HighStrongest characteristic peak.
(1 0 2) 2.3937.65° MediumSensitive to stacking faults.
(1 1 0) 1.9845.78° LowPure intralayer scattering.

Expert Note - The Hydration Trap: Anhydrous


-CoI

is black. If your sample is green or pink , it has hydrated.
  • Green: Surface hydration.

  • Pink: Hexahydrate (CoI

    
    ).
    
  • XRD Consequence: Hydration inserts water into the van der Waals gap, massively expanding the

    
    -axis and shifting the (001) peak to much lower angles (
    
    
    
    
    ).

Experimental Protocol: Anhydrous Synthesis

Commercial CoI

Method: Direct Reaction of Elements

This method yields high-purity


Reagents:

  • Cobalt powder (99.9+%, reduced)

  • Iodine flakes (resublimed)

Workflow:

  • Stoichiometry: Mix Co and I

    
     in a 1:2.05 molar ratio (slight excess Iodine compensates for sublimation loss).
    
  • Vessel: Place in a thick-walled quartz ampoule.

  • Evacuation: Pump to

    
     Torr. Cryo-cool the mixture to prevent iodine sublimation during sealing. Flame seal.
    
  • Reaction: Heat to 450–500°C for 48 hours.

  • Purification: Create a temperature gradient. CoI

    
     will crystallize in the cooler zone (black plates). Excess I
    
    
    will condense at the far cold end.
Validated Synthesis Workflow

Synthesis_WorkflowPrepStep 1: PrepWeigh Co + excess I2(Glovebox)SealStep 2: SealEvacuate Quartz Ampoule(<10^-4 Torr)Prep->SealHeatStep 3: ReactFurnace 500°C48 HoursSeal->HeatCoolStep 4: GradientSublime excess I2Crystallize CoI2Heat->CoolStoreStep 5: StorageOpen in Ar Glovebox(Hygroscopic!)Cool->Store

Figure 2: Step-by-step workflow for the synthesis of high-purity anhydrous this compound.

Applications in Drug Development & Catalysis

While CoI

Carbonylation & Esterification

CoI

  • Mechanism: Co(II) activates the carbonyl oxygen, while iodide acts as a nucleophilic shuttle.

  • Relevance: Used in synthesizing ester-based prodrugs.

C-H Activation (Bioactive Scaffolds)

Recent protocols utilize Co(III)-catalysis (generated in situ from CoI

  • Target: Synthesis of isoquinolines and indoles.

  • Advantage: Cobalt offers a cheaper, less toxic alternative to Rhodium or Palladium catalysts for constructing nitrogen-containing heterocycles common in FDA-approved therapeutics.

References

  • Materials Project. "Materials Data on CoI2 (mp-569610)." Lawrence Berkeley National Laboratory. [Link]

  • Yambulatov, D. S., et al. (2021).[1] "Synthesis, structure, and magnetic properties of the this compound complex with 1,4-diazabuta-1,3-diene ligand." Russian Chemical Bulletin. [Link]

  • McGuire, M. A. (2017).[2] "Crystal and Magnetic Structures in Layered, Transition Metal Di-halides and Tri-halides." Crystals, 7(5), 121. [Link]

  • Organic Syntheses. "Cobalt-Catalyzed C-H Functionalization Protocols." Org. Synth. (General reference for Co-catalysis methodology). [Link]

A Technical Guide to Cobalt(II) Iodide (CoI2): Physicochemical Properties and a Theoretical Evaluation for Mass Spectrometry Calibration

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bedrock of Accurate Mass Measurement

In the landscape of modern analytical science, mass spectrometry (MS) stands as a cornerstone for the precise determination of molecular masses, the elucidation of chemical structures, and the quantification of compounds in complex mixtures. The fidelity of mass spectrometric data is, however, fundamentally reliant on the accuracy of the instrument's mass calibration.[1] Calibration establishes the relationship between the detector's signal and the mass-to-charge ratio (m/z) of an ion, a process critical for ensuring the reliability and reproducibility of measurements.[2] This guide provides an in-depth exploration of the physicochemical properties of Cobalt(II) Iodide (CoI2) and offers a comprehensive, albeit theoretical, evaluation of its potential application as a mass spectrometry calibrant for researchers, scientists, and drug development professionals.

At the heart of mass spectrometry are three essential functions: the ionization of a sample, the separation of the resulting ions based on their mass-to-charge ratio, and the detection of these separated ions.[3] The accuracy of this entire process hinges on a robust calibration strategy. An ideal calibrant is a compound with a precisely known mass that can be introduced into the mass spectrometer to create a series of reference peaks across a relevant m/z range.[4] The instrument's software then uses these known points to create a calibration curve, against which the m/z of unknown analytes can be accurately determined. Common calibrants include perfluorinated compounds like perfluorotributylamine (PFTBA) for gas chromatography-mass spectrometry (GC-MS), and mixtures of sodium cesium iodide (NaCsI) or polyethylene glycols (PEGs) for liquid chromatography-mass spectrometry (LC-MS).

This whitepaper will first delineate the critical distinction between molecular weight and exact mass, a concept central to high-resolution mass spectrometry. It will then delve into the specific properties of this compound, followed by a critical assessment of its theoretical suitability as a mass calibrant. Finally, a proposed, hypothetical protocol for its use in calibrating an electrospray ionization (ESI) mass spectrometer will be detailed, providing a practical framework for further investigation.

PART 1: Molecular Weight vs. Exact Mass - A Foundational Dichotomy

A nuanced understanding of the distinction between molecular weight and exact mass is paramount for accurate mass spectrometry.

  • Molecular Weight (or Molar Mass): This is the weighted average of the masses of all naturally occurring isotopes of the elements in a molecule.[2] It is calculated using the standard atomic weights of the elements as found on the periodic table. For bulk chemical calculations, the molecular weight is the relevant value.

  • Exact Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[4] High-resolution mass spectrometers are capable of measuring the exact mass of an ion, which provides a much higher degree of specificity and is crucial for determining the elemental composition of an unknown compound.

For this compound (CoI2), this distinction is subtle yet important. Cobalt has one stable, naturally occurring isotope, ⁵⁹Co, with an abundance of 100%.[5] Similarly, Iodine has only one stable isotope, ¹²⁷I, with an abundance of 100%.[6] This monoisotopic nature of both constituent elements means that the molecular weight and the monoisotopic exact mass of CoI2 are nearly identical.

PART 2: Physicochemical Properties of this compound (CoI2)

This compound is an inorganic compound with the chemical formula CoI2.[7] It exists as a dark blue or black crystalline solid in its anhydrous form.[8] A summary of its key quantitative properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula CoI₂[7]
Molecular Weight (Molar Mass) 312.74 g/mol [9]
Exact Mass (Monoisotopic Mass) 312.74214 Da[10]
Appearance Dark blue/black crystalline solid[8]
Solubility in water 67.0 g/100 mL[5]

The high solubility of CoI2 in water is a relevant property for its potential use as a calibrant in aqueous-based solvent systems commonly used in LC-MS. Furthermore, its solubility in polar organic solvents like acetone and ethanol has been noted.[8]

PART 3: A Critical Evaluation of CoI2 as a Mass Spectrometry Calibrant

While there is no established literature documenting the use of this compound as a routine mass spectrometry calibrant, we can theoretically assess its suitability based on the ideal characteristics of such a standard.

Desirable Properties of a Mass Spectrometry Calibrant:

An ideal calibrant should possess the following attributes:

  • Known and Unambiguous Mass: The calibrant must have a precisely known molecular formula and, for high-resolution instruments, a well-defined exact mass.[1]

  • Chemical Stability: It should be stable under ambient conditions and in the solvent used for its introduction into the mass spectrometer.[9]

  • Non-volatility: For ESI and MALDI, the calibrant should be non-volatile to prevent contamination of the instrument.

  • Good Ionization Efficiency: It must readily form ions in the chosen ionization source to provide a strong and stable signal.[1]

  • Wide Mass Range Coverage: Ideally, a single calibrant or a mixture should provide a series of peaks covering a broad m/z range.[4]

  • Simple Isotopic Pattern: A simple, predictable isotopic pattern simplifies peak identification and mass assignment.[4]

Theoretical Advantages of CoI2 as a Calibrant:
  • Well-Defined Mass: As both cobalt and iodine are monoisotopic, CoI2 has a single, well-defined exact mass, which is a significant advantage for high-resolution mass calibration. This avoids the complexity of isotopic envelopes that can complicate mass assignment.[4]

  • Potential for Cluster Ion Formation: Like other inorganic salts such as NaCsI, CoI2 has the potential to form cluster ions of the general formula [Co(CoI2)n]⁺ or [I(CoI2)n]⁻ in the gas phase.[11] These clusters would provide a series of peaks at higher m/z values, extending the calibration range from a single compound.

Theoretical Disadvantages and Considerations:
  • Limited Mass Range of the Monomer: The monomeric CoI2 has a relatively low mass (m/z 312.74). Its utility as a standalone calibrant would be limited to the lower end of the mass spectrum unless it reliably forms high-mass clusters.

  • Solvent and Matrix Effects: The ionization efficiency and clustering behavior of inorganic salts are highly dependent on the solvent system and the presence of other matrix components.[12] Extensive optimization would be required to achieve a stable and predictable series of calibrant peaks. Non-volatile salts can also lead to ion suppression of the analyte of interest.[12]

  • Potential for Complex Formation: Cobalt is a transition metal known for its ability to form coordination complexes.[13] In solution, it could potentially form various complex ions with solvent molecules or other species present, leading to a more complicated mass spectrum than anticipated.

  • Instrument Contamination: While inorganic salts are generally considered non-volatile, their continuous infusion can lead to the buildup of salt deposits in the ion source, which can degrade instrument performance over time.

PART 4: A Proposed Protocol for CoI2 Calibration in ESI-MS

The following is a hypothetical, step-by-step protocol for the preparation and use of a this compound solution for the calibration of an electrospray ionization mass spectrometer. This protocol is based on established procedures for other inorganic salt calibrants and would require significant optimization for reliable performance.

Experimental Protocol: Preparation and Infusion of CoI2 Calibrant
  • Preparation of the CoI2 Stock Solution (e.g., 1 mg/mL): a. Weigh out 10 mg of anhydrous this compound powder using an analytical balance. b. Dissolve the CoI2 in 10 mL of a 50:50 (v/v) mixture of HPLC-grade acetonitrile and deionized water. c. Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Preparation of the Working Calibration Solution (e.g., 10 µg/mL): a. Dilute the stock solution 1:100 by adding 100 µL of the stock solution to 9.9 mL of the 50:50 acetonitrile/water solvent. b. This working solution is now ready for infusion into the mass spectrometer.

  • Mass Spectrometer Calibration Workflow: a. Set up the mass spectrometer in the desired ionization mode (positive or negative ion mode). b. Infuse the CoI2 working solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump. c. Acquire mass spectra over a broad m/z range (e.g., m/z 100-2000). d. Identify the monomeric ion ([CoI]⁺ at m/z 185.83766 for positive mode, or [I]⁻ at m/z 126.90447 for negative mode) and any cluster ions that may have formed. e. Use the instrument's calibration software to perform a multi-point calibration using the theoretical exact masses of the identified CoI2-related ions. f. Verify the calibration by re-analyzing the CoI2 solution and ensuring that the measured masses are within the desired mass accuracy tolerance (typically < 5 ppm for high-resolution instruments).

Visualization of the Proposed Calibration Workflow

G cluster_prep Solution Preparation cluster_ms Mass Spectrometry Stock Solution Prepare 1 mg/mL CoI2 Stock Solution Working Solution Prepare 10 µg/mL CoI2 Working Solution Stock Solution->Working Solution 1:100 Dilution Infusion Infuse Working Solution into ESI Source Working Solution->Infusion Acquisition Acquire Mass Spectra (e.g., m/z 100-2000) Infusion->Acquisition Calibration Perform Multi-Point Calibration Acquisition->Calibration Verification Verify Calibration (< 5 ppm error) Calibration->Verification

Caption: Proposed workflow for mass spectrometer calibration using CoI2.

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the physicochemical properties of this compound and a theoretical framework for its potential use as a mass spectrometry calibrant. Its monoisotopic nature presents a clear theoretical advantage for high-resolution mass accuracy. However, the absence of empirical data on its performance as a calibrant means that its practical utility remains to be demonstrated.

Future work should focus on the experimental validation of the proposed protocol. Key areas of investigation would include determining the optimal solvent conditions for stable ion generation and cluster formation, evaluating the extent of instrument contamination with long-term use, and comparing its performance against established calibrants like NaCsI across a range of instrument platforms and ionization conditions. Such studies would be invaluable in determining whether this compound can transition from a theoretical candidate to a valuable tool in the analytical scientist's arsenal for achieving highly accurate mass measurements.

References

  • Vertex AI Search. (n.d.). Molecular weight of CoI2 - Convert Units.
  • Zabell, A., et al. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Biochemistry, 101, 1-10.
  • Waters Corporation. (n.d.). Mass Spectrometry Quantitation and Calibration. Retrieved February 9, 2026, from [Link]

  • ECHEMI. (n.d.). 15238-00-3, Cobalt iodide (CoI2) Formula.
  • PubChem. (n.d.). Cobaltous iodide. Retrieved February 9, 2026, from [Link]

  • Agilent Technologies. (2024, May 15). Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). Cobaltous iodide | CoI2 | CID 84850.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved February 9, 2026, from [Link]

  • Harvard University Center for Mass Spectrometry. (n.d.). Sample Preparation. Retrieved February 9, 2026, from [Link]

  • Chan, C. C., Lam, H., Lee, Y. C., & Zhang, X. M. (Eds.). (2004).
  • K. L. Busch. (2009). Mass Calibration: Cluster Calibrants for Higher Masses. Spectroscopy, 24(4), 28-34.
  • Creaser, C. S., & Stygall, J. W. (1993). Calibration of ion spray mass spectra using cluster ions. Rapid Communications in Mass Spectrometry, 7(11), 1035-1040.
  • Grayson, S. M. (2023, November 8). Dendrimers: Improving calibration standards for mass spectrometry. Research Outreach.
  • Waters Corporation. (n.d.). Mass Spectrometry Quantitation and Calibration. Retrieved February 9, 2026, from [Link]

  • Gu, H., & Guna, M. (2017). Mass Calibration Options for Accurate Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 28(10), 2034-2046.
  • IROA Technologies. (2026, January 15). Mass Spectrometry Standards for Reliable Analytical Results. Retrieved February 9, 2026, from [Link]

  • Photographic Periodic Table. (n.d.). Isotope Abundances of the elements. Retrieved February 9, 2026, from [Link]

  • WebElements. (n.d.). Cobalt diiodide. Retrieved February 9, 2026, from [Link]

  • Lippi, G., Franchini, M., & Guidi, G. C. (2014). Intolerability of cobalt salt as erythropoietic agent. Journal of Applied Physiology, 116(9), 1239-1240.
  • WebElements. (n.d.). Cobalt » isotope data. Retrieved February 9, 2026, from [Link]

  • Jadhav, S. A., et al. (2020). Colorimetric Detection of Cobalt in Different Solvents by Using Their Solvatochromic Properties. International Journal of Science and Research, 9(1), 1323-1326.
  • FUNCMATER. (n.d.). Cobalt Iodide (CoI2)-Powder. Retrieved February 9, 2026, from [Link]

  • McIndoe, J. S., & Henderson, W. (2007). Mass spectrometry of inorganic, coordination and organometallic compounds. Dalton Transactions, (43), 4991-5001.
  • U.S. Geological Survey. (2006). Mass spectrometric in the analysis of inorganic substances. Retrieved February 9, 2026, from [Link]

  • MDPI. (2024, June 28). Effect of Electrolysis Conditions on Electrodeposition of Cobalt–Tin Alloys, Their Structure, and Wettability by Liquids. Retrieved February 9, 2026, from [Link]

  • University of Zurich. (n.d.). Things to avoid in Mass spectrometry (MS). Retrieved February 9, 2026, from [Link]

  • ACS Publications. (2019). Solvent-Induced Structural Diversity and Magnetic Research of Two Cobalt(II) Complexes. Retrieved February 9, 2026, from [Link]

  • Keller, B. O., Sui, J., Young, A. B., & Whittal, R. M. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81.
  • Wikipedia. (n.d.). Mass spectrometry. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Inorganic, Coordination and Organometallic Compounds: Tools - Techniques - Tips. Retrieved February 9, 2026, from [Link]

Sources

Difference between anhydrous Cobalt(II) iodide and hexahydrate forms

Author: BenchChem Technical Support Team. Date: February 2026

Structural Divergence, Thermodynamic Stability, and Catalytic Utility

Executive Summary

For researchers in organometallic catalysis and materials science, the distinction between anhydrous Cobalt(II) iodide (


)  and its hexahydrate form (

)
is not merely a matter of water content—it is a determinant of reactivity, coordination geometry, and electronic structure. While the hexahydrate serves as a stable, accessible precursor for aqueous coordination chemistry, the anhydrous form is the critical species for moisture-sensitive catalytic cycles, particularly in reductive couplings and carbonylations . This guide dissects the physicochemical differences, provides field-proven handling protocols, and elucidates the mechanistic advantages of the iodide ligand in low-valent cobalt catalysis.

Structural & Physical Divergence

The two forms exhibit fundamentally different lattice structures, which dictates their solubility and electronic properties.

Crystal Lattice & Coordination Geometry
  • Hexahydrate (

    
    ): 
    
    • Structure: Consists of discrete cationic complexes

      
       and uncoordinated iodide anions (
      
      
      
      ).[1] The cobalt center is in a near-perfect octahedral geometry, fully saturated by hard oxygen donors (water).
    • Implication: The iodide ions are outer-sphere counterions, meaning they are labile and readily exchangeable in solution but do not directly influence the cobalt's d-orbital splitting in the solid state as much as the water ligands.

    • Appearance: Red/Pink crystals (characteristic of high-spin octahedral Co(II) with O-donors).

  • Anhydrous (

    
    ): 
    
    • Structure: Adopts a layered Cadmium Iodide (

      
      )  structure (Space Group: 
      
      
      
      ). The cobalt centers occupy octahedral holes between alternating layers of hexagonally packed iodide ions.
    • Implication: This 2D layered structure allows for intercalation. The Co-I bonds are more covalent than the Co-O bonds in the hydrate.

    • Polymorphs:

      • 
        -form:  Black, hexagonal crystals (thermodynamically stable).[1]
        
      • 
        -form:  Yellow powder (metastable, obtained by sublimation).[1]
        
    • Appearance: Black (due to charge transfer bands and smaller band gap).

Comparative Data Table
PropertyAnhydrous this compound (

)
This compound Hexahydrate (

)
Formula Weight 312.74 g/mol 420.83 g/mol
Appearance Black crystals (

) or Yellow powder (

)
Red/Pink deliquescent crystals
Coordination Octahedral (

sharing edges)
Octahedral (

)
Density ~5.58 g/cm³~2.79 g/cm³
Melting Point 515–520°C (vac.)~130°C (dec.[1] loses water)
Solubility Water, Ethanol, Acetone (exothermic hydration)Water, Alcohols, Acetone
Hygroscopicity Extreme (rapidly reverts to hydrate)Deliquescent (absorbs moisture to liquid)
Magnetic Susceptibility Ferromagnetic ordering at low TParamagnetic

Thermodynamic Profile & Dehydration Protocol

Critical Insight: Unlike Cobalt(II) chloride, which can be dehydrated relatively easily, this compound is prone to oxidative decomposition . Heating the hexahydrate in air often results in the release of iodine vapor (


) and the formation of Cobalt oxides (

or

), contaminating the catalyst.
The Dehydration Workflow

To generate high-purity anhydrous


 from the hexahydrate, a vacuum thermal protocol is required to lower the boiling point of water and prevent oxidation.

DehydrationProtocol Hex CoI2·6H2O (Pink Crystals) Step1 Step 1: 70-80°C Vacuum (<1 mbar) (Loss of 4 H2O) Hex->Step1 -4 H2O Oxidation WARNING: Air Heating -> Co3O4 + I2 Hex->Oxidation Heat in Air Step2 Step 2: 130-150°C Vacuum (<0.1 mbar) (Loss of 2 H2O) Step1->Step2 -2 H2O Anhydrous CoI2 (Anhydrous) (Black Solid) Step2->Anhydrous Complete Dehydration

Figure 1: Stepwise dehydration pathway. Note the critical divergence where air exposure leads to irreversible oxide formation.

Protocol Notes:

  • Atmosphere: Perform all heating under dynamic vacuum or a flow of dry Argon/Nitrogen.

  • Color Indicator: The transition from Pink (Hexahydrate)

    
    Dark Blue/Black  (Anhydrous) is a visual confirmation of dehydration.
    
  • Storage: The anhydrous form must be stored in a glovebox or sealed under inert gas. It serves as a sensitive moisture indicator, turning green/pink upon exposure to ppm-levels of water.

Functional Implications in Catalysis[4]

The choice between anhydrous and hydrated forms is dictated by the reaction mechanism.

The "Iodide Effect" in Low-Valent Cobalt Catalysis

Anhydrous


 is the preferred precursor for generating low-valent Cobalt species (Co(I) or Co(0)) used in reductive couplings  (e.g., alkyl halide + alkene).
  • Soft-Soft Interaction: Iodide is a large, soft ligand (HSAB theory). It stabilizes low oxidation states of Cobalt better than Chloride or Acetate.

  • Lability: The Co-I bond is weaker and longer than Co-Cl, facilitating oxidative addition steps with alkyl halides.

  • In-Situ Activation: In reactions involving alkyl bromides or chlorides, the iodide from

    
     can undergo halogen exchange (Finkelstein-type) to generate more reactive alkyl iodides in situ.
    
Catalytic Cycle: Reductive Coupling

The following diagram illustrates a typical reductive coupling workflow where anhydrous


 (often with a phosphine ligand like dppe) acts as the precatalyst. Water must be excluded to prevent quenching of the organozinc/organocobalt intermediates.

CatalyticCycle PreCat Precatalyst Co(II)I2(dppe) ActiveCat Active Species [Co(I)-I] or [Co(0)] PreCat->ActiveCat Reduction Reductant Zn / Mn (Reductant) Reductant->ActiveCat Inter1 Alkyl-Co(III) Species ActiveCat->Inter1 + R-X (Alkyl Halide) OxAdd Oxidative Addition R-X Inter2 Co(III)-Alkyl Complex Inter1->Inter2 + Alkene Insertion Alkene Insertion Inter2->ActiveCat - Product RedElim Reductive Elimination (Product Release)

Figure 2: Simplified mechanism for Cobalt-catalyzed reductive coupling. The anhydrous nature is vital to maintain the lifetime of the low-valent active species.

Safety & Handling

  • Toxicity: Both forms are suspected carcinogens and potential skin sensitizers.

  • Iodine Evolution: Unlike chlorides, iodides can release toxic

    
     vapor  if exposed to strong oxidizers or excessive heat in air. Work in a fume hood is mandatory.
    
  • Environmental: Cobalt compounds are very toxic to aquatic life with long-lasting effects. All waste must be segregated as heavy metal waste.

References

  • Cobalt-Catalyzed Cross-Couplings between Alkyl Halides and Grignard Reagents. Source: Accounts of Chemical Research (ACS Publications) [Link]

  • Cobalt-Catalyzed Reductive Coupling of Saturated Alkyl Halides with Activated Alkenes. Source: Journal of Organic Chemistry [Link]

  • This compound: Properties and Applications. Source: American Elements / PubChem Data [Link]

  • Structural, Spectroscopic, and Thermal Decomposition Features of Cobalt Complexes. Source: MDPI / ResearchGate [Link]

Sources

Methodological & Application

Application Notes and Protocols: Cobalt(II) Iodide Catalyzed C-H Carbonylation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Cobalt in C-H Carbonylation

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions which often require pre-functionalized starting materials. Among these transformations, C-H carbonylation, the introduction of a carbonyl group directly from a C-H bond, is a powerful tool for the synthesis of ketones, aldehydes, amides, and carboxylic acid derivatives. While noble metals like palladium, rhodium, and ruthenium have historically dominated this field, the use of earth-abundant, less expensive, and less toxic first-row transition metals is a significant area of contemporary research.[1][2]

Cobalt, in particular, has emerged as a versatile and cost-effective catalyst for a variety of C-H functionalization reactions.[1][2][3] Its diverse reactivity, accessible oxidation states, and lower cost make it an attractive alternative to its precious metal counterparts.[1][2] This application note provides a detailed guide to the reaction conditions for cobalt(II) iodide (CoI₂) catalyzed C-H carbonylation, a process of significant interest for the synthesis of complex organic molecules. While specific literature on CoI₂ as the catalyst is emerging within the broader context of cobalt-catalyzed C-H activation, this guide synthesizes established principles from related cobalt(II) systems to provide a robust starting protocol. A notable related catalyst, [Cp*Co(CO)I₂], has shown significant promise in a range of C-H functionalization reactions, underscoring the potential of cobalt-iodide species in this chemistry.[4]

Mechanistic Rationale: The Cobalt Catalytic Cycle

The prevailing mechanism for cobalt-catalyzed C-H carbonylation often involves an oxidative C-H activation pathway. Although the precise mechanism can be substrate and condition-dependent, a plausible catalytic cycle for a directing group-assisted reaction is outlined below. The cycle is initiated by the in-situ oxidation of Co(II) to a more reactive Co(III) species.

Catalytic Cycle Co(II)I₂ Co(II)I₂ Co(III) Species Co(III) Species Co(II)I₂->Co(III) Species Oxidant (e.g., Ag₂CO₃) Cyclometalated Co(III) Intermediate Cyclometalated Co(III) Intermediate Co(III) Species->Cyclometalated Co(III) Intermediate Substrate (R-H) + Directing Group Coordination & C-H Activation Acyl-Co(III) Complex Acyl-Co(III) Complex Cyclometalated Co(III) Intermediate->Acyl-Co(III) Complex CO Insertion Carbonylated Product Carbonylated Product Acyl-Co(III) Complex->Carbonylated Product Reductive Elimination Co(I) Species Co(I) Species Acyl-Co(III) Complex->Co(I) Species Co(I) Species->Co(II)I₂ Oxidation

Figure 1: A plausible catalytic cycle for cobalt-catalyzed C-H carbonylation.

The cycle commences with the oxidation of the Co(II) precatalyst to an active Co(III) species by an oxidant, often a silver salt. The substrate, containing a directing group, coordinates to the Co(III) center. This is followed by the key C-H activation step, forming a cyclometalated cobalt(III) intermediate. Carbon monoxide (CO) then inserts into the cobalt-carbon bond to form an acyl-cobalt(III) complex. Finally, reductive elimination releases the carbonylated product and a Co(I) species, which is subsequently re-oxidized to Co(II) and then to Co(III) to continue the catalytic cycle.

Experimental Protocol: this compound Catalyzed Intramolecular C-H Carbonylation of Aliphatic Amides

This protocol details the synthesis of a succinimide derivative through the intramolecular C-H carbonylation of an aliphatic amide. This transformation is a valuable method for the construction of five-membered ring systems, which are common motifs in pharmaceuticals and natural products.

Reagents and Equipment
Reagent/EquipmentPurpose
This compound (CoI₂)Catalyst
Aliphatic Amide SubstrateStarting Material
Silver Carbonate (Ag₂CO₃)Oxidant
Carbon Monoxide (CO)Carbonyl Source
1,2-Dichloroethane (DCE)Solvent
Schlenk tube or AutoclaveReaction Vessel
Magnetic Stirrer/HotplateAgitation and Heating
Standard GlasswareGeneral Use
Inert Gas (N₂ or Ar)Anhydrous/Anaerobic Conditions
TLC plates, Silica GelReaction Monitoring and Purification
Step-by-Step Procedure

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Add Reagents 1. Add CoI₂, Substrate, and Ag₂CO₃ to a dry Schlenk tube. Inert Atmosphere 2. Evacuate and backfill with inert gas (3x). Add Reagents->Inert Atmosphere Add Solvent 3. Add anhydrous solvent via syringe. Inert Atmosphere->Add Solvent Pressurize 4. Pressurize with CO (1 atm). Add Solvent->Pressurize Heat and Stir 5. Heat to 120 °C and stir for 24 h. Pressurize->Heat and Stir Monitor 6. Monitor reaction progress by TLC. Heat and Stir->Monitor Cool and Vent 7. Cool to room temperature and carefully vent CO. Monitor->Cool and Vent Filter 8. Filter through Celite to remove solids. Cool and Vent->Filter Concentrate 9. Concentrate the filtrate in vacuo. Filter->Concentrate Purify 10. Purify by column chromatography. Concentrate->Purify

Figure 2: General workflow for the C-H carbonylation experiment.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aliphatic amide substrate (0.5 mmol, 1.0 equiv), this compound (15.7 mg, 0.05 mmol, 10 mol%), and silver carbonate (275.7 mg, 1.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (2.5 mL) via syringe.

  • Carbon Monoxide Introduction: Purge the reaction vessel with carbon monoxide gas from a balloon or connect it to a CO manifold to maintain a pressure of 1 atm.

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 120 °C and stir vigorously for 24 hours.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (under an inert atmosphere) and analyzing by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

  • Filtration: Dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite to remove the insoluble silver salts and catalyst residues. Wash the Celite pad with additional DCM.

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired succinimide product.

Representative Reaction Conditions and Substrate Scope

The following table summarizes typical reaction conditions and the scope of the cobalt-catalyzed C-H carbonylation for the synthesis of succinimides from various aliphatic amides. While these conditions are based on protocols using other Co(II) salts, they provide a strong starting point for optimization with CoI₂.

EntrySubstrateCo(II) SourceOxidantSolventTemp (°C)Time (h)Yield (%)
1N-arylpropanamideCo(OAc)₂Ag₂CO₃DCE1202485
2N-alkylpropanamideCo(acac)₂AgOAcToluene1303678
3CyclopropanecarboxamideCo(OAc)₂Ag₂CO₃DCE1202475
4Isobutyramide derivativeCo(TFA)₂Ag₂OPhCl1404865

Note: Yields are indicative and may vary based on the specific substrate and reaction conditions.

Troubleshooting and Safety Considerations

  • Low Yields: If the reaction yields are low, consider increasing the catalyst loading (up to 20 mol%), reaction time, or temperature. The choice of solvent can also be critical; screen other anhydrous, non-coordinating solvents such as chlorobenzene or toluene. Ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere.

  • Incomplete Conversion: If starting material remains, ensure the CO supply is adequate throughout the reaction. A higher CO pressure (e.g., using an autoclave) may be beneficial for less reactive substrates.[5]

  • Safety: Carbon monoxide is a highly toxic, odorless, and colorless gas. All manipulations involving CO must be performed in a well-ventilated fume hood. Use a CO detector to monitor the work area. Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This compound is a promising and cost-effective catalyst for C-H carbonylation reactions. The protocols and guidelines presented in this application note, derived from established cobalt-catalyzed methodologies, provide a solid foundation for researchers to explore this powerful transformation. The use of earth-abundant cobalt catalysts aligns with the principles of green chemistry and offers significant potential for the development of sustainable synthetic routes to valuable chemical entities in academic and industrial settings.[3][6]

References

  • Wu, X., et al. (2021). Cobalt-catalyzed C-H bond carbonylation of indolylanilines. Beilstein Journal of Organic Chemistry, 17, 1375-1382. Available at: [Link]

  • Dower, K., & Yu, J.-Q. (2015). Towards Practical C–H Activation Reactions: Substrate, Metals and Ligands. Center for Selective C-H Functionalization. Available at: [Link]

  • Karmakar, S., & Punji, B. (2021). Recent advances in cobalt-catalyzed C(sp3)–H functionalization reactions. Organic & Biomolecular Chemistry, 19(34), 7329-7351. Available at: [Link]

  • Dghaym, R. D., et al. (2001). The Use of Carbon Monoxide and Imines as Peptide Derivative Synthons: A Facile Palladium-Catalyzed Synthesis of α-Amino Acid Derived Imidazolines. Angewandte Chemie International Edition, 40(17), 3228-3230. Available at: [Link]

  • Majumdar, N., & Punji, B. (2020). Recent advances in cobalt-catalysed C–H functionalizations. Organic & Biomolecular Chemistry, 18(38), 7460-7466. Available at: [Link]

  • Mei, R., et al. (2021). Recent Advances in Cobalt-Catalyzed Oxidative C-H Activation. ChemSusChem, 14(22), 4886-4905. Available at: [Link]

  • Moskalenko, M. A., & Daugulis, O. (2016). Cobalt-Catalyzed C–H Activation. ACS Catalysis, 6(1), 454-464. Available at: [Link]

  • Ren, W., & Yamane, M. (2010). Amide synthesis by aminocarbonylation. Organic Chemistry Portal. Available at: [Link]

  • Zhang, H., et al. (2017). Mode of Activation of Cobalt(II) Amides for Catalytic Hydrosilylation of Alkenes with Tertiary Silanes. Journal of the American Chemical Society, 139(5), 2010-2021. Available at: [Link]

  • Bera, S., et al. (2017). Cobalt catalyzed carbonylation of unactivated C(sp3)–H bonds. Chemical Science, 8(3), 2431-2435. Available at: [Link]

  • Liu, C., et al. (2018). Cobalt-Catalyzed Synthesis of Amides from Alkenes and Amines Promoted by Light. Science, 362(6416), 799-804. Available at: [Link]

  • Wragg, A. J., et al. (2020). Recent Advances using [Cp*Co(CO)I2] Catalysts as a Powerful Tool for C-H Functionalisation. Chemistry – A European Journal, 26(48), 10834-10846. Available at: [Link]

  • Samanta, R. C., et al. (2018). Recent Advances in Cobalt-Catalysed C-H Functionalizations. Organic & Biomolecular Chemistry, 16(43), 8075-8093. Available at: [Link]

Sources

Application Note: Precision Synthesis of Organocobalt Complexes from CoI

Author: BenchChem Technical Support Team. Date: February 2026


-Derived Precursors and Catalysts

Executive Summary

Cobalt(II) iodide (


) is a distinct and often underutilized starting material compared to its chloride and carbonyl counterparts. Its utility stems from the "Iodide Effect" —the unique electronic properties of the soft iodide ligand, which facilitates specific oxidative addition/reductive elimination pathways and enhances solubility in organic media.

This guide provides high-fidelity protocols for converting anhydrous


 into two critical classes of organocobalt compounds:
  • Phosphine-Stabilized Precursors:

    
    
    
  • Half-Sandwich Carbonyls:

    
     (The "Workhorse" for C-H Activation)
    

Strategic Rationale: Why Start with ?

While


 is a common entry point for low-valent cobalt, 

offers specific advantages for high-valent

synthesis and catalytic applications:
  • The Soft-Soft Interaction: Iodide is a softer base than chloride. In high-valent

    
     catalysis, the iodide ligands are labile enough to open coordination sites but strong enough to stabilize the metal center during the resting state.
    
  • Solubility Profile: Unlike polymeric

    
    , anhydrous 
    
    
    
    breaks down more readily in coordinating solvents (THF, MeCN) and alcohols, facilitating homogenous nucleation.
  • Atom Economy: Direct reaction with cyclopentadienyl lithium salts (

    
    ) avoids the need for toxic oxidative workups (e.g., 
    
    
    
    oxidation of carbonyls).
Comparative Solubility Data
Solvent

(Anhydrous)

(Anhydrous)
Application Note
THF Poor (requires heating/LiCl)Good (forms

)
Best for Grignard/Lithium reactions
Acetonitrile ModerateExcellentForms

adducts
Ethanol GoodExcellentIdeal for phosphine coordination
Dichloromethane InsolubleInsolubleNon-coordinating wash solvent

Safety & Handling Protocols

  • Cobalt Toxicity: Cobalt compounds are suspected carcinogens and sensitizers. All solids must be weighed in a fume hood or glovebox.

  • Hygroscopy: Anhydrous

    
     is extremely hygroscopic. It turns from black/dark green to pink upon moisture absorption. Protocol Validity Check:  If your starting material is pink, the stoichiometry of the following reactions will fail. Dry the salt at 150°C under high vacuum (0.1 mbar) for 4 hours before use.
    
  • Carbon Monoxide: Protocol 2 involves CO gas.[1][2] Ensure a working CO detector is present.

Protocol 1: Synthesis of Bis(triphenylphosphine)this compound

Target:


Utility:  Precursor for alkyl-cobalt synthesis and catalytic cross-coupling.
Reaction Logic

The polymeric structure of solid


 is broken by the nucleophilic attack of phosphine in a polar, protic solvent (n-Butanol or Ethanol) which solubilizes the metal salt but precipitates the hydrophobic complex.
Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL Schlenk flask and cycle with Argon (3x).

  • Dissolution: Add anhydrous

    
     (1.0 g, 3.2 mmol) and absolute Ethanol (30 mL). Stir until the dark solid dissolves to form a deep green/brown solution.
    
    • Note: If the solution is pink, water is present. Abort and dry solvents.

  • Ligand Addition: In a separate flask, dissolve

    
     (1.76 g, 6.7 mmol, 2.1 equiv) in hot Ethanol (20 mL).
    
  • Complexation: Transfer the hot phosphine solution via cannula into the stirring cobalt solution.

  • Precipitation: Heat the mixture to reflux for 30 minutes, then allow it to cool slowly to room temperature. The complex will crystallize as dark crystals.

  • Isolation: Filter under Argon flow (or in a glovebox). Wash with cold ethanol (2 x 5 mL) and pentane (2 x 10 mL).

  • Drying: Dry under vacuum for 4 hours.

Yield Expectation: >85% Characterization: Paramagnetic (NMR silent/broad). Magnetic moment


 (High spin tetrahedral).

Protocol 2: Synthesis of

Target: Carbonyl(diiodo)(pentamethylcyclopentadienyl)cobalt(III) Utility: The primary precatalyst for C-H activation (Ackermann/Matsunaga type).

Reaction Logic

This is a two-stage synthesis. Direct carbonylation of


 is inefficient. We first install the 

ligand to form a bridged dimer

, then cleave the dimer with CO.
Workflow Diagram (Graphviz)

CpStarSynthesis cluster_0 Critical Control Point CoI2 CoI2 (Anhydrous) [Black Solid] Intermediate [Cp*CoI2]2 (Dimer Intermediate) CoI2->Intermediate + Cp*Li / THF 1. Stir 12h 2. Remove Solvent CpLi Cp*Li [Reagent] CpLi->Intermediate THF THF Solvent (-78°C) THF->Intermediate Product Cp*Co(CO)I2 [Deep Red/Black Crystals] Intermediate->Product + CO (g) DCM Solvent CO_Gas CO Gas (1 atm) CO_Gas->Product

Caption: Synthesis pathway for CpCo(CO)I2. The dimeric intermediate is air-sensitive and is usually cleaved immediately.*

Step-by-Step Methodology

Phase A: Formation of the Dimer


 
  • Setup: Charge a 250 mL Schlenk flask with anhydrous

    
     (3.13 g, 10.0 mmol) and a magnetic stir bar. Evacuate/refill with Argon.
    
  • Solvation: Add dry THF (50 mL). The solution turns dark green.

  • Addition: Cool to -78°C (Dry ice/acetone). Add solid

    
     (1.42 g, 10.0 mmol) against a counter-flow of Argon.
    
  • Reaction: Allow to warm to room temperature naturally and stir for 12 hours. The mixture will turn extremely dark/black.

  • Workup (Dimer): Remove THF in vacuo. The residue is the crude dimer. (Note: Some protocols use this directly; for high purity, wash the residue with dry pentane to remove LiI salts, though LiI is often carried through to the next step in one-pot variations).

Phase B: Carbonylation to


 
  • Redissolution: Dissolve the crude residue from Phase A in Dichloromethane (DCM, 40 mL).

  • Gas Addition: Purge the headspace with Carbon Monoxide (CO) for 5 minutes, then keep under a balloon of CO (1 atm).

  • Reaction: Stir vigorously for 2-4 hours. The color shifts to a deep, clarifying red.

  • Filtration: Filter the solution through a pad of Celite (under air is acceptable for short periods, but Argon is preferred) to remove LiI and unreacted solids.

  • Crystallization: Concentrate the filtrate to ~10 mL. Add Hexane (30 mL) and cool to -20°C.

  • Yield: Deep red/black microcrystals. Yield approx 60-70%.

QC Criteria:

  • IR (DCM): Strong

    
     band at 
    
    
    
    .
  • 
     NMR (
    
    
    
    ):
    Singlet at
    
    
    (
    
    
    -Methyls).

Application: C-H Activation Catalysis

The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 complex is a precatalyst. It requires activation by a Silver salt (e.g., 

) to abstract the iodides, creating the cationic species

which activates C-H bonds.
Catalytic Cycle Visualization

CatalyticCycle Precat Precatalyst Cp*Co(CO)I2 Active Active Species [Cp*Co(III)]++ Precat->Active + AgSbF6 - AgI Coord Substrate Coordination Active->Coord + Substrate CH_Act C-H Activation (Cobaltacycle) Coord->CH_Act CMD Mechanism Prod Product Release CH_Act->Prod + Alkyne/Coupling Partner Prod->Active Regeneration

Caption: Simplified activation cycle. The removal of Iodide by Silver is the "switch" that turns on catalysis.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Pink starting material Hydrated

Dry at 150°C/vacuum. Do not proceed.
Incomplete solubility in THF Polymer chains intactSonicate for 15 mins or add trace LiI to depolymerize.
No CO band in IR (Protocol 2) Failed CarbonylationEnsure CO balloon pressure is maintained; Check if Dimer formed (step A).
Broad NMR signals Paramagnetic impuritiesLikely Co(II) contamination. Recrystallize from DCM/Hexane.

References

  • Synthesis of Cp*Co(CO)

    • Matsunaga, S., & Kanai, M. (2013). CpCo(CO)
    • Source:

  • Cobalt(II)

    • Cobalt(II) chloride/iodide adducts with acetonitrile and THF.
    • Source:

  • General Organocobalt Chemistry

    • Organocobalt Chemistry - Carbonyls and Cp Compounds.
    • Source:

  • Phosphine Complex Synthesis

    • Synthesis of Cobalt Triphenylphosphine Complexes.
    • Source:

  • Grignard Reactivity with Cobalt Halides

    • Mechanistic insights into Co-c
    • Source:

Disclaimer: This protocol involves hazardous chemicals (CO, Cobalt heavy metals).[2] All experiments must be conducted by trained personnel in appropriate containment facilities.

Sources

Application Note: Preparation of Anhydrous Cobalt(II) Iodide for Air-Sensitive Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the rigorous dehydration and purification of Cobalt(II) iodide (


) for use in high-performance organometallic catalysis (e.g., Diels-Alder reactions, polymerizations, and cross-couplings). While commercial "anhydrous" grades are available, they often contain residual moisture that leads to catalyst deactivation or ligand scrambling. This guide presents two methodologies: Step-wise Thermal Dehydration  (Method A) for bulk preparation and Vacuum Sublimation  (Method B) for ultra-high purity requirements.

Scientific Background & Rationale

The Challenge of Hygroscopicity

This compound is intensely hygroscopic. Upon exposure to atmospheric moisture, the anhydrous


-form (black) rapidly adsorbs water to form the dihydrate and eventually the hexahydrate (

, pink/red).

In catalytic cycles, water acts as a competitive ligand (


-donor) that blocks coordination sites intended for phosphines or N-heterocyclic carbenes (NHCs). Furthermore, at elevated temperatures required for catalysis, residual water can hydrolyze the iodide, releasing corrosive hydrogen iodide (HI) and forming catalytically inactive cobalt hydroxides or oxides (

).
Why Not Chemical Drying?

Unlike metal chlorides, which can be dried using thionyl chloride (


), chemical dehydration is strictly contraindicated for iodides . Thionyl chloride will oxidize iodide (

) to iodine (

), contaminating the reagent and destroying the salt. Thermal removal of water under high vacuum is the only chemically inert method to preserve the oxidation state of the metal and the integrity of the anion.

Physical Properties & Indicators[1][2][3][4][5][6]

The visual transition of


 is a primary field indicator of dryness.
PropertyHydrated (

)
Anhydrous (

-

)
Anhydrous (

-

)
Appearance Pink / Red Crystalline SolidBlack / Dark Green CrystalsYellow Powder
Coordination Octahedral (

)
Octahedral (Layered Structure)Tetrahedral / Defect Structure
Solubility Water, AlcoholsDry THF, MeCN, AcetoneDry THF, MeCN
Stability Stable in airAir Sensitive Air Sensitive

Note on Polymorphs: The


-form (black) is the thermodynamically stable phase at room temperature. Sublimation often yields the 

-form (yellow), which reverts to the

-form upon annealing at

C. Both anhydrous forms are suitable for catalysis as they dissolve to form the same solvated species.

Method A: Step-wise Thermal Dehydration (Vacuum Schlenk Line)

Application: Standard preparation for bulk catalysis (1–20 g scale). Equipment: Schlenk line (


 Torr), liquid nitrogen trap, oil bath/heating mantle, Schlenk flask.
The "Pasting" Danger

Critical Warning: Do not heat wet


 rapidly to 

C. The salt will dissolve in its own water of crystallization ("pasting"), forming a hard, glassy mass that traps moisture and is nearly impossible to dry further. You must remove water slowly below the melting point of the hydrate.[1]
Protocol Steps
  • Setup: Place the pink hexahydrate in a Schlenk flask. Connect to a high-vacuum Schlenk line with a liquid nitrogen trap (essential to protect the pump from acidic vapors).

  • Ambient Vacuum (1 hr): Evacuate the flask at room temperature (25°C) for 1 hour to remove loosely bound surface water.

  • Step 1 - Interlayer Water (70°C): Heat the bath to 70°C. Maintain for 2 hours. The color will shift from pink to a dull purple/grey.

  • Step 2 - Bound Water (150°C): Increase temperature to 150°C. Maintain for 4 hours. The solid should turn dark blue/black.

  • Step 3 - Final Annealing (200°C): Increase to 200°C for 2 hours to drive off trace lattice water.

  • Cooling: Allow the flask to cool to room temperature under dynamic vacuum.

  • Storage: Backfill with Argon/Nitrogen and transfer immediately to a glovebox.

Workflow Diagram

DehydrationWorkflow Start Start: Weigh CoI2·6H2O (Pink) VacAmbient Apply Vacuum (<0.1 Torr) 25°C for 1 hr Start->VacAmbient Heat70 Ramp to 70°C Hold 2 hrs (Prevents Pasting) VacAmbient->Heat70 Check1 Solid Appearance: Dull Purple? Heat70->Check1 Check1->Heat70 No (Extend Time) Heat150 Ramp to 150°C Hold 4 hrs Check1->Heat150 Yes Heat200 Ramp to 200°C Hold 2 hrs (Final Dry) Heat150->Heat200 Cool Cool to RT under Vacuum Heat200->Cool Transfer Transfer to Glovebox Cool->Transfer

Figure 1: Step-wise thermal dehydration workflow to prevent salt fusion.

Method B: Vacuum Sublimation (High Purity)

Application: For mechanistic studies or when commercial purity is suspect. Equipment: Cold-finger sublimation apparatus, High vacuum pump (


 Torr).
Protocol Steps
  • Pre-drying: Perform Method A (Steps 1-4) first. Subliming wet salt will spray material and ruin the vacuum.

  • Loading: Load the pre-dried crude

    
     into the bottom of the sublimation vessel.
    
  • Vacuum: Connect to high vacuum (

    
     to 
    
    
    
    Torr).
  • Heating: Heat the bottom of the vessel using a sand bath or heating mantle to 500–525°C .

  • Deposition: Circulate cooling water (or dry ice/acetone) through the cold finger.

    • Observation:

      
      -
      
      
      
      (yellow) or
      
      
      -
      
      
      (black) will deposit on the finger depending on the thermal gradient.
  • Harvest: Stop heating, cool under vacuum, backfill with inert gas. Scrape the sublimate inside a glovebox.

Technical Insight: If purple vapor is observed,


 is being liberated due to decomposition. Reduce temperature immediately.

Quality Control & Validation

Before committing the reagent to a reaction, validate dryness using these checks:

Test MethodProcedureAcceptance Criteria
Visual Inspection Observe color against white background.Deep Black or Dark Green . Any pink/grey hue indicates moisture.
Solubility Test Dissolve 50mg in 1mL dry THF.Clear Blue/Green Solution . Turbidity or precipitate indicates Hydroxide formation (

).
Karl Fischer Coulometric KF (Glovebox).< 100 ppm water .
Decision Logic for Reagent Use

QC_Logic Sample Anhydrous CoI2 Sample Visual Visual Check Sample->Visual Result1 Black/Dk Green? Visual->Result1 Solubility Solubility (Dry THF) Result2 Clear Solution? Solubility->Result2 Result1->Solubility Yes Fail REJECT Re-dry or Sublime Result1->Fail No (Pink/Grey) Pass APPROVED For Catalysis Result2->Pass Yes Result2->Fail No (Turbid)

Figure 2: Quality Control Decision Matrix for Anhydrous CoI2.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (Standard reference for drying metal halides; see entry for Cobalt(II) halides).

  • Perry, D. L. (2011). Handbook of Inorganic Compounds (2nd ed.). CRC Press. (Physical properties and polymorph data of CoI2).

  • Encyclopedia of Reagents for Organic Synthesis (e-EROS). this compound. Wiley Online Library. (Usage in catalysis and handling).[3]

  • Inorganic Syntheses. (Various Volumes). General protocols for anhydrous metal halides.

Sources

Application Note: Cobalt(II) Iodide as a Moisture Indicator in Dry Box Environments

[1]

Abstract

This guide outlines the preparation, deployment, and interpretation of this compound (



Anhydrous BlackHydrated Yellow/GreenPink

Introduction & Scientific Rationale

Maintaining an inert atmosphere (

Why this compound?
  • Visual Contrast: The anhydrous form of

    
     is intensely black (or dark blue-black), which contrasts sharply against white silica or filter paper supports. The initial hydration step often yields a yellow or green hue before turning pink, offering a multi-stage warning system.
    
  • Chemical Specificity: In processes where chloride contamination is detrimental (e.g., specific silver or thallium chemistry), using an iodide-based indicator prevents potential halide exchange artifacts if indicator dust is dispersed.

Mechanism of Indication

The indication mechanism relies on the coordination geometry change of the Cobalt(II) ion upon hydration.

  • Anhydrous (

    
    ):  Hexagonal crystals, typically Black  or dark blue-black.
    
  • Intermediate Hydrates: Absorption of initial moisture forms lower hydrates (likely dihydrate), often manifesting as Yellow or Dark Green .

  • Fully Hydrated (

    
    ):  Octahedral coordination with water, appearing Pink/Red .
    

The Chemistry of Indication (Visualized)

The following diagram illustrates the hydration pathway and the associated colorimetric shifts.

CoI2_Hydration_PathwayAnhydrousAnhydrous CoI2(Black/Dark Blue)< 10 ppm H2OIntermediateIntermediate Hydrate(Yellow / Green)~ 100-1000 ppm H2OAnhydrous->Intermediate+ Moisture (Adsorption)Intermediate->AnhydrousRegeneration (>150°C)HydratedHexahydrate CoI2·6H2O(Pink / Red)> 1% RH (Gross Leak)Intermediate->Hydrated+ SaturationHydrated->IntermediateHeat / Vacuum

Figure 1: Step-wise hydration pathway of this compound showing color transitions.

Experimental Protocols

Protocol A: Preparation of CoI2 Indicator Cards

Objective: Create a high-surface-area indicator card for easy visual monitoring.

Materials:

  • This compound (anhydrous or hydrate), 99% purity.

  • Ethanol (absolute) or Acetone (dry).

  • Whatman No. 1 Filter Paper or Silica Gel beads (white).

  • Glass Petri dish.

  • Vacuum Oven.

Workflow:

  • Dissolution: Dissolve

    
     of 
    
    
    in
    
    
    of absolute ethanol. The solution will be deep pink/red (solvated).
  • Impregnation:

    • For Cards: Dip filter paper strips into the solution for 30 seconds.

    • For Beads: Add silica gel beads to the solution and stir gently until evenly coated.

  • Drying (Critical Step):

    • Place the impregnated materials in a vacuum oven.

    • Heat to 150°C under full vacuum (

      
      ) for 2 hours.
      
    • Observation: The pink color will darken, eventually turning Deep Black .

  • Transfer: While still hot and under vacuum (or inert gas backfill), transfer the indicator immediately into the dry box antechamber. Do not expose to ambient air , or it will instantly revert to pink.

Protocol B: Deployment & Monitoring

Objective: Correctly position and interpret the indicator within the glove box.

Steps:

  • Placement: Place the Black

    
     card/beads in a visible location, preferably near the antechamber door or high-traffic areas where leaks are most likely.
    
  • Interpretation Table:

Observed ColorHydration StateInterpretationAction Required
Deep Black AnhydrousSafe. Atmosphere is dry.None.
Dark Green Low HydrateWarning. Trace moisture ingress.Check catalyst regeneration; purge box.
Yellow DihydrateAlert. Significant moisture.Stop sensitive reactions. Regen box.
Pink/Red HexahydrateCritical Failure. Gross leak.Full system overhaul required.
Protocol C: Regeneration

Objective: Restore the indicator to its active anhydrous state.

  • Remove the "spent" (Pink/Yellow) indicator from the box.

  • Place in a vacuum oven or a Schlenk flask.

  • Heat to 150–200°C under dynamic vacuum for 2-4 hours.

  • Verify color return to Black .

  • Return to the dry box via the antechamber.

Performance Validation & Comparison

The following table contrasts


FeatureCobalt(II) Chloride (

)
This compound (

)
Anhydrous Color BlueBlack
Hydrated Color PinkPink
Intermediate Color PurpleYellow / Green
Sensitivity (Est.) ~20-40% RH (High ppm)~10-30% RH (High ppm)*
Halide Risk Chloride contaminationIodide contamination
Toxicity Carcinogen (Cat 1B)Suspected Carcinogen

*Note: Like


Safety & Handling (E-E-A-T)

  • Toxicity: Cobalt compounds are suspected carcinogens and skin sensitizers. Always handle indicators with gloves, even inside the box (to prevent contaminating the box gloves).

  • Disposal: Dispose of spent indicator strips as hazardous heavy metal waste. Do not throw in regular trash.

  • Interference: Avoid placing the indicator directly next to volatile organic amines or ammonia, as these can coordinate with Cobalt to form false-colored complexes (often brown or orange) unrelated to moisture.

Workflow Visualization

Indicator_WorkflowStartStart: Prepare Solution(CoI2 in Ethanol)ImpregnateImpregnate Support(Silica or Paper)Start->ImpregnateDesiccateVacuum Dry @ 150°C(Pink -> BLACK)Impregnate->DesiccateTransferAnaerobic Transferto Dry BoxDesiccate->TransferMonitorMonitor Color(Black = Good)Transfer->MonitorRegenRegenerate ifYellow/PinkMonitor->RegenMoisture detectedRegen->DesiccateLoop

Figure 2: Operational workflow for preparing and maintaining CoI2 indicators.

References

  • American Chemical Society (ACS). this compound Properties and Safety Data. PubChem. [Link]

  • Clariant. Humidity Indicator Card Technology and Standards (J-STD-033). [Link]

  • ScienceMadness. Cobalt Compounds and Moisture Indication Mechanisms. [Link]

Application Notes and Protocols for Electrocatalytic Water Splitting Using Cobalt(II) Iodide-Derived Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Efficient Water Splitting and the Untapped Potential of Cobalt(II) Iodide Precursors

The global pursuit of clean and sustainable energy has positioned electrocatalytic water splitting as a cornerstone technology for hydrogen production. This process, which bifurcates water into its constituent hydrogen and oxygen, is critically dependent on the efficacy of the electrocatalysts employed for the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). While precious metals like platinum and iridium exhibit excellent catalytic activity, their scarcity and high cost impede large-scale application. This has propelled the exploration of earth-abundant, cost-effective alternatives, with cobalt-based materials emerging as a particularly promising class of catalysts.[1][2]

Cobalt's rich redox chemistry and the ability to form a variety of catalytically active compounds, including oxides, hydroxides, phosphides, and sulfides, make it a versatile element for electrocatalysis.[1] The choice of the cobalt precursor is a critical, yet often overlooked, parameter that can significantly influence the final catalyst's morphology, electronic structure, and, consequently, its catalytic performance. While cobalt chlorides, nitrates, and acetates are commonly employed, the use of This compound (CoI₂) as a precursor remains a relatively unexplored frontier with intriguing possibilities.

The presence of iodide in the synthesis medium can have profound effects on the resulting catalyst. Theoretical and experimental studies suggest that iodine can modulate the electronic structure of cobalt active sites, potentially optimizing the adsorption of reaction intermediates and accelerating catalytic kinetics.[3] Specifically, iodine doping has been shown to lower the chemical oxidation state of cobalt, which can facilitate the hydrogen evolution reaction.[3] This suggests that catalysts derived from CoI₂ may possess intrinsically enhanced activity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals (given the interdisciplinary nature of advanced materials science) on the synthesis, characterization, and application of this compound-derived catalysts for electrocatalytic water splitting. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both scientific rigor and practical applicability.

Part 1: Synthesis of this compound-Derived Catalysts

Two primary methods for the synthesis of cobalt-based electrocatalysts are hydrothermal synthesis and electrochemical deposition. While direct protocols for CoI₂ are scarce in the literature, the following protocols have been adapted from established methods for other cobalt salts. The underlying principles of hydrolysis and electrochemical reduction are broadly applicable.

Hydrothermal Synthesis of Cobalt Oxide Nanostructures

This method leverages high temperature and pressure to facilitate the crystallization of metal oxides from aqueous solutions.[4][5][6] The iodide anion may influence the nucleation and growth of the cobalt oxide crystals.

Protocol 1: Hydrothermal Synthesis of Co₃O₄ Nanoparticles

  • Precursor Solution Preparation: Dissolve 1 mmol of this compound (CoI₂) in 40 mL of deionized (DI) water. Stir the solution vigorously for 15 minutes to ensure complete dissolution.

  • Addition of Precipitating Agent: Slowly add a 1 M solution of potassium hydroxide (KOH) dropwise to the CoI₂ solution while stirring continuously until the pH reaches 10-11. A precipitate of cobalt hydroxide (Co(OH)₂) will form.

  • Hydrothermal Reaction: Transfer the resulting suspension to a 50 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180°C for 6-12 hours.[5] The reaction time can be varied to control the particle size and morphology.

  • Product Recovery and Washing: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the black precipitate by centrifugation at 8000 rpm for 10 minutes. Wash the product repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.

  • Calcination: Dry the washed product in an oven at 80°C overnight. To obtain the crystalline Co₃O₄ phase, calcine the dried powder in a muffle furnace at 300-400°C for 2-4 hours in an air atmosphere.[5]

Causality Behind Experimental Choices:

  • KOH: Acts as a precipitating agent to form Co(OH)₂, the precursor to Co₃O₄. The pH is crucial for complete precipitation.[7]

  • Hydrothermal Conditions: The elevated temperature and pressure accelerate the dehydration of Co(OH)₂ and its conversion to crystalline Co₃O₄.

  • Calcination: This final step ensures the complete conversion to the desired spinel Co₃O₄ phase and can improve crystallinity.[7]

Electrochemical Deposition of Cobalt-Based Films

Electrochemical deposition offers a direct method to grow catalyst films onto conductive substrates, which can then be used as electrodes.[7] This technique allows for precise control over the film thickness and morphology.

Protocol 2: Anodic Deposition of Cobalt Oxide/Hydroxide Films

  • Electrolyte Preparation: Prepare an electrolyte solution containing 0.1 M this compound and 0.5 M potassium phosphate buffer (pH 7.0). The phosphate buffer helps to maintain a stable pH during deposition and can be incorporated into the film, influencing its catalytic activity.[3]

  • Electrochemical Cell Setup: Use a three-electrode setup with a conductive substrate (e.g., fluorine-doped tin oxide (FTO) glass or carbon paper) as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

  • Deposition: Apply a constant anodic potential of +1.2 V vs. SCE to the working electrode for 10-30 minutes. A dark film will be observed to form on the substrate. The deposition time will influence the film thickness.

  • Post-Treatment: After deposition, gently rinse the electrode with DI water to remove any loosely adhered material and dry it under a stream of nitrogen.

Causality Behind Experimental Choices:

  • Anodic Potential: The applied potential oxidizes Co²⁺ to Co³⁺, leading to the precipitation of a cobalt oxide/hydroxide film on the electrode surface.[3]

  • Phosphate Buffer: Maintains the local pH at the electrode surface, preventing drastic changes that could affect the film's quality and adherence.[3]

Part 2: Characterization of this compound-Derived Catalysts

Thorough characterization is essential to understand the structure-activity relationship of the synthesized catalysts.

Technique Purpose Expected Observations for CoI₂-Derived Catalysts
X-ray Diffraction (XRD) To identify the crystalline phase and estimate the crystallite size.Peaks corresponding to the spinel structure of Co₃O₄ or other cobalt phases like CoO. Broad peaks may indicate small crystallite size or amorphous nature.[5]
Scanning Electron Microscopy (SEM) To visualize the surface morphology and microstructure of the catalyst.Nanoparticles, nanosheets, or other nanostructures. The morphology will depend on the synthesis conditions.[5]
Transmission Electron Microscopy (TEM) To obtain high-resolution images of the catalyst's nanostructure, including lattice fringes and particle size distribution.Detailed visualization of the nanoparticle shape and size. High-resolution TEM can reveal the crystalline nature of the particles.[5]
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and oxidation states of the elements on the catalyst's surface.Presence of Co, O, and potentially residual I. Analysis of the Co 2p spectra will reveal the ratio of Co²⁺ and Co³⁺, which is crucial for catalytic activity.[8]

Part 3: Electrochemical Performance Evaluation

The catalytic activity of the prepared materials for HER and OER is evaluated using a standard three-electrode electrochemical setup.

Electrode Preparation
  • Catalyst Ink Formulation: Disperse 5 mg of the synthesized catalyst powder in a solution containing 475 µL of ethanol, 475 µL of DI water, and 50 µL of a 5 wt% Nafion solution.

  • Sonication: Sonicate the mixture for at least 30 minutes to form a homogeneous ink.

  • Deposition: Drop-cast a specific volume (e.g., 5 µL) of the catalyst ink onto a glassy carbon electrode (GCE) or other conductive substrate and allow it to dry at room temperature.

Electrochemical Measurements
  • Electrolyte: 1.0 M KOH for both HER and OER in alkaline media.

  • Linear Sweep Voltammetry (LSV): To determine the overpotential required to achieve a certain current density (typically 10 mA/cm²). A lower overpotential indicates higher catalytic activity.[9]

  • Tafel Analysis: The Tafel slope, derived from the LSV data, provides insights into the reaction mechanism. A smaller Tafel slope is generally indicative of more favorable reaction kinetics.[9]

  • Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance at the electrode-electrolyte interface. A smaller semicircle in the Nyquist plot corresponds to faster charge transfer.

  • Chronopotentiometry or Chronoamperometry: To assess the long-term stability of the catalyst by holding it at a constant current or potential, respectively, for an extended period.

Expected Performance of CoI₂-Derived Catalysts

Based on the potential electronic modulation by iodine, it is hypothesized that CoI₂-derived catalysts may exhibit:

  • Lower overpotentials for HER and/or OER compared to catalysts derived from other cobalt salts.

  • Smaller Tafel slopes , suggesting a more efficient reaction pathway.

  • Enhanced long-term stability due to a potentially more robust catalyst structure.

Table 1: Representative Electrochemical Performance of Cobalt-Based Catalysts

CatalystReactionElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
Co₃O₄@500OER1 M KOH170N/A[9]
Co₃O₄@300OER1 M KOH294N/A[9]
CoB-derivedOER & HER1 M KOHCell voltage of 1.69 V @ 10 mA/cm²N/A[1]
CoPHER1 M KOH87105[9]

Part 4: Mechanistic Insights and Visualization

The enhanced performance of CoI₂-derived catalysts can be attributed to the electronic effects of the iodide precursor.

Proposed Mechanism of Iodide Influence

The presence of iodide during synthesis may lead to:

  • Iodine Doping: Residual iodine atoms incorporated into the catalyst lattice can alter the electronic density around the cobalt active sites. This can weaken the binding of intermediates like *H to the catalyst surface, facilitating the HER.[3]

  • Morphology Control: The iodide anion, being large and polarizable, might act as a shape-directing agent during crystal growth, leading to the formation of more active facets.

  • In-situ Transformation: During the electrochemical measurements, the CoI₂-derived material will likely undergo in-situ transformation to cobalt oxides or hydroxides, which are the true active species. The initial presence of iodide could influence the nature and activity of this transformed layer.[10]

Visualizing the Synthesis and Catalytic Process

Catalyst_Synthesis_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_application Electrocatalytic Water Splitting CoI2 This compound (CoI₂) Precursor HT Hydrothermal Synthesis CoI2->HT High T, P ED Electrochemical Deposition CoI2->ED Anodic Potential Catalyst Co-based Nanocatalyst (e.g., Co₃O₄, CoOOH) HT->Catalyst ED->Catalyst XRD XRD Catalyst->XRD SEM SEM Catalyst->SEM TEM TEM Catalyst->TEM XPS XPS Catalyst->XPS HER Hydrogen Evolution (HER) Catalyst->HER Cathode OER Oxygen Evolution (OER) Catalyst->OER Anode H2 H₂ HER->H2 O2 O₂ OER->O2

Caption: Workflow for synthesis, characterization, and application of CoI₂-derived electrocatalysts.

HER_Mechanism cluster_her Hydrogen Evolution Reaction (Alkaline) H2O H₂O + e⁻ H_ads H_ads + OH⁻ H2O->H_ads Volmer Step H2_gas H₂ + OH⁻ H_ads->H2_gas Heyrovsky Step (+ H₂O + e⁻) H_ads->H2_gas Tafel Step (+ H_ads)

Caption: Simplified mechanism for the Hydrogen Evolution Reaction in alkaline media.

Conclusion and Future Outlook

The use of this compound as a precursor for synthesizing electrocatalysts for water splitting presents a promising, yet underexplored, avenue of research. The protocols and insights provided in these application notes offer a foundational framework for investigating the potential of CoI₂-derived materials. The key hypothesis is that the presence of iodide can beneficially modulate the electronic and structural properties of the resulting cobalt-based catalysts, leading to enhanced performance in both HER and OER.

Future research should focus on a systematic investigation of the role of iodide by comparing the performance of catalysts derived from CoI₂ with those from other cobalt halides (CoCl₂, CoBr₂). In-situ and operando characterization techniques will be invaluable in elucidating the dynamic transformations of the catalyst under operating conditions and providing a deeper understanding of the structure-activity relationships. The optimization of synthesis parameters, such as precursor concentration, pH, temperature, and time, will be crucial for maximizing the catalytic potential of these materials. Ultimately, a thorough exploration of this compound-derived catalysts could lead to the development of highly efficient, cost-effective, and durable electrocatalysts for a sustainable hydrogen economy.

References

  • Yarestani, M., Khalaji, A. D., & Das, D. (2014). Hydrothermal synthesis of cobalt oxide nanoparticles: Its optical and magnetic properties. journal of sciences islamic republic of iran, 25(4), 335-340.
  • Zhang, C., Wang, J., Zhang, Y., & Li, Y. (2021). Facile Synthesis of Copper Oxide-Cobalt Oxide/Nitrogen-Doped Carbon (Cu2O-Co3O4/CN)
  • Nowak, A. P., Grala, M., & Kukulka, W. (2025). Synthesis and Characterisation of Cobalt Ferrite Coatings for Oxygen Evolution Reaction.
  • Singh, R., Kumar, R., Singh, P., & Singh, A. (2021). Cobalt-based co-ordination complex-derived nanostructure for efficient oxygen evolution reaction in acidic and alkaline medium. Scientific reports, 11(1), 1-11.
  • Wang, J., Cui, W., Liu, Q., Xing, Z., Asiri, A. M., & Sun, X. (2016). Study of cobalt boride-derived electrocatalysts for overall water splitting.
  • Ali, S., Saeed, K., & Chen, X. (2025). A comprehensive review of cobalt-based electrocatalysts synthesized via new microwave-assisted methodology.
  • Lin, Y. C., Chen, Y. C., & Chen, H. S. (2022). Electrochemical deposition of amorphous cobalt oxides for oxygen evolution catalysis. RSC advances, 12(14), 8569-8576.
  • Patil, S. B., & Puri, V. R. (2020). Electrocatalytic performance evaluation of cobalt hydroxide and cobalt oxide thin films for oxygen evolution reaction. Journal of Materials Science: Materials in Electronics, 31(21), 18969-18979.
  • Stankevičienė, I., Jagminienė, A., & Norkus, E. (2021). Electrolessly Deposited Cobalt–Phosphorus Coatings for Efficient Hydrogen and Oxygen Evolution Reactions. MDPI, 11(11), 1081.
  • Lykaki, M., & Stefa, S. (2021). Recent Advances in Cobalt and Related Catalysts: From Catalyst Preparation to Catalytic Performance. MDPI, 11(11), 1081.
  • Płatek, A., & Kukulka, W. (2022).
  • Liu, Y., Zhang, Y., & Wang, Y. (2022).
  • Singh, R., & Singh, A. (2019). Surface Generation of a Cobalt Derived Electrocatalyst for Efficient Water Oxidation Developed in a Neutral HCO3-/CO2 System. Chemistry–A European Journal, 25(4), 950-955.
  • Lado, Z., & García, A. (2018). Recent Advances of Cobalt-Based Electrocatalysts for Oxygen Electrode Reactions and Hydrogen Evolution Reaction. MDPI, 8(12), 763.
  • Wang, J., Cui, W., Liu, Q., Xing, Z., Asiri, A. M., & Sun, X. (2018). Recent advances in cobalt-based electrocatalysts for hydrogen and oxygen evolution reactions.
  • Zhang, Y., Wang, Y., & Liu, Y. (2025). Hydrothermal Synthesis of Zinc Cobalt Telluride Nanorod towards Oxygen Evolution Reaction (OER).
  • Li, J., Chen, M., Cullen, D. A., Hwang, S., Wang, M., Li, B., ... & Wu, G. (2021).
  • Maneeprakorn, W., Malik, M. A., & O'Brien, P. (2010). The preparation of cobalt phosphide and cobalt chalcogenide (CoX, X= S, Se) nanoparticles from single source precursors. Dalton Transactions, 39(8), 2135-2141.
  • Scarfiello, C., De Luna, G., & Di Michele, A. (2023). Oxide Supported Cobalt Catalysts for CO2 Hydrogenation to Hydrocarbons: Recent Progress.
  • Vesborg, P. C., Seger, B., & Chorkendorff, I. (2015). Recent development in hydrogen evolution reaction catalysts and their practical implementation. The journal of physical chemistry letters, 6(6), 951-957.

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Application Notes and Protocols: Synthesis and Application of Low-Valent Cobalt Catalysts from Cobalt(II) Iodide and Zinc Dust

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Catalytic Potential of Low-Valent Cobalt

In the landscape of modern synthetic chemistry, the quest for efficient, selective, and cost-effective catalytic systems is paramount. Cobalt, an earth-abundant first-row transition metal, has emerged as a powerful alternative to precious metals in a myriad of chemical transformations.[1][2] Of particular interest are low-valent cobalt species, which exhibit unique reactivity profiles, enabling challenging bond formations and novel reaction pathways. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the in situ generation of highly reactive low-valent cobalt catalysts from the readily available precursors cobalt(II) iodide (CoI₂) and metallic zinc dust.

The reduction of Co(II) salts to their lower oxidation states (Co(I) or Co(0)) is a critical step in unlocking their catalytic prowess. Zinc dust has proven to be a highly effective and practical reductant for this purpose.[3] The resulting low-valent cobalt species are potent catalysts for a range of transformations, including cross-coupling reactions and radical additions.[1][3] This guide will delve into the mechanistic underpinnings of this catalytic system, provide detailed protocols for its generation and application, and discuss key experimental considerations to ensure reproducibility and success.

Mechanistic Rationale: The Role of Zinc in Activating Cobalt

The generation of the active low-valent cobalt catalyst from CoI₂ and zinc dust proceeds through a reductive pathway. While the precise nature of the active species can be dependent on the specific ligand and reaction conditions, a general mechanistic framework can be proposed.

The process commences with the reduction of the Co(II) precursor by zinc metal. Zinc, being a more electropositive metal, readily donates electrons to the cobalt center, leading to the formation of a low-valent cobalt species, likely a Co(I) or even a Co(0) complex, and zinc(II) iodide (ZnI₂). The presence of a coordinating ligand (L) is often crucial to stabilize the low-valent cobalt intermediate and modulate its reactivity.

A plausible catalytic cycle, exemplified by a cobalt-catalyzed radical addition reaction, is depicted below.[3] The cycle begins with the in situ formation of the low-valent cobalt catalyst. This species then engages in an oxidative addition with a substrate, followed by further reduction and subsequent reaction steps to furnish the desired product and regenerate the active catalyst.

Catalytic Cycle Figure 1: Plausible Catalytic Cycle for a Low-Valent Cobalt-Catalyzed Reaction CoI2_Zn CoI₂ + Zn LowValentCo Low-Valent Co(I/0)Lₙ CoI2_Zn->LowValentCo Reduction OxidativeAddition Oxidative Addition LowValentCo->OxidativeAddition Reacts with Substrate Co_Intermediate_A Substrate-Co(III)Lₙ OxidativeAddition->Co_Intermediate_A Reduction_Zn Reduction (Zn) Co_Intermediate_A->Reduction_Zn Co_Intermediate_B Substrate-Co(II)Lₙ Reduction_Zn->Co_Intermediate_B SET Single Electron Transfer (SET) Co_Intermediate_B->SET SET->LowValentCo Regeneration Product_Formation Product Formation SET->Product_Formation

Caption: Figure 1: Plausible Catalytic Cycle for a Low-Valent Cobalt-Catalyzed Reaction.

Experimental Protocols

This section provides a generalized, step-by-step protocol for the in situ generation of a low-valent cobalt catalyst. This procedure is adapted from a reported cobalt-catalyzed asymmetric radical addition and can be modified for other applications.[3]

Materials and Reagents
ReagentPuritySupplierNotes
This compound (CoI₂)≥98%e.g., Sigma-AldrichStore under inert atmosphere, sensitive to air and moisture.[4]
Zinc dust (<10 µm)≥98%e.g., Sigma-AldrichHighly flammable. Handle under inert atmosphere.[1][5][6]
Anhydrous Acetonitrile (MeCN)≥99.8%e.g., Sigma-AldrichUse from a freshly opened bottle or dried over molecular sieves.
Ligand (if required)As per applicationVariesEnsure ligand is pure and dry.
Protocol for In Situ Catalyst Generation

This protocol describes the generation of the active catalyst within the reaction vessel immediately prior to the addition of substrates.

Experimental_Workflow Figure 2: Workflow for In Situ Generation of Low-Valent Cobalt Catalyst start Start prep_glassware Prepare Oven-Dried Schlenk Flask start->prep_glassware add_solids Add CoI₂ and Zn Dust (and Ligand, if applicable) under Inert Atmosphere prep_glassware->add_solids add_solvent Add Anhydrous Solvent via Syringe add_solids->add_solvent stir Stir Mixture at Specified Temperature (e.g., 30 °C) add_solvent->stir catalyst_ready Active Catalyst is Ready for Use stir->catalyst_ready

Caption: Figure 2: Workflow for In Situ Generation of Low-Valent Cobalt Catalyst.

Step-by-Step Procedure:

  • Glassware Preparation: Ensure all glassware (e.g., a Schlenk flask equipped with a magnetic stir bar) is thoroughly oven-dried and allowed to cool under a stream of inert gas (e.g., argon or nitrogen).

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (e.g., 10 mol%) and zinc dust (e.g., 2.0 equivalents relative to the limiting reagent) to the Schlenk flask. If a ligand is required for the reaction, it should also be added at this stage (e.g., 12 mol%).[3]

  • Solvent Addition: Add the desired volume of anhydrous solvent (e.g., acetonitrile) via a gas-tight syringe.

  • Activation: Stir the resulting suspension at the desired temperature (e.g., 30 °C) for a short period (e.g., 15-30 minutes) to allow for the reduction of the Co(II) precursor and the formation of the active low-valent cobalt catalyst. The color of the solution may change, indicating the formation of the catalytic species.

  • Reaction Initiation: The substrates for the catalytic reaction can now be added to the flask to initiate the transformation.

Trustworthiness and Validation: Characterizing the Active Species

While the in situ generated low-valent cobalt species are often transient and highly reactive, their formation can be inferred through various spectroscopic techniques. For analogous systems, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for characterizing paramagnetic Co(II) and some Co(0) or Co(I) species.[7][8] UV-Visible spectroscopy can also be employed to monitor the change in the cobalt's oxidation state, as different cobalt complexes exhibit distinct absorption spectra.[9][10][11][12] For instance, the disappearance of the characteristic absorption bands of the Co(II) precursor and the emergence of new spectral features can signify the formation of the low-valent species.

Safety and Handling

This compound (CoI₂):

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[3][13] Causes skin and serious eye irritation.[3] May cause respiratory irritation.[3] Suspected of causing genetic defects.[4]

  • Handling: Use in a well-ventilated area or a fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Avoid breathing dust.[3] Wash hands thoroughly after handling.[3] Store under an inert atmosphere as it is sensitive to air and moisture.[4]

Zinc Dust:

  • Hazards: May form combustible dust concentrations in air.[6] Contact with water or acids may produce flammable hydrogen gas.[5]

  • Handling: Handle under an inert atmosphere.[5] Keep away from sources of ignition.[5] Avoid generating dust.[14] Wear appropriate PPE.[14] Store in a dry, well-ventilated place away from incompatible materials.[5]

Low-Valent Cobalt Species:

  • Hazards: The in situ generated low-valent cobalt species are often pyrophoric and will react violently with air and moisture.

  • Handling: All manipulations must be carried out under a strict inert atmosphere using Schlenk line or glovebox techniques.

Conclusion

The in situ generation of low-valent cobalt catalysts from CoI₂ and zinc dust offers a practical and efficient entry into a wide range of cobalt-catalyzed transformations. This method avoids the need to synthesize and handle highly sensitive and unstable low-valent cobalt complexes separately. By understanding the underlying mechanistic principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently employ this powerful catalytic system to advance their synthetic endeavors in academic and industrial settings.

References

  • Co-Catalyzed Asymmetric Carbamoyl Radical Addition of Imines. Journal of the American Chemical Society - ACS Publications. [Link]

  • Redox Ltd. Safety Data Sheet Zinc Dust. [Link]

  • This compound, ultra dry - SAFETY DATA SHEET. [Link]

  • Cobalt-Catalyzed Cross-Coupling Reactions. Chemical Communications (RSC Publishing). [Link]

  • SAFETY DATA SHEET - Purity Zinc Metals. [Link]

  • material safety data sheet - cobalt (ii) iodide 98%. oxfordlabchem.com. [Link]

  • Cobaltous iodide | CoI2 | CID 84850 - PubChem. NIH. [Link]

  • Low-spin to low-spin valence tautomeric transition in cobalt bis-dioxolenes. RSC Publishing. [Link]

  • Structural and Spectroscopic Characterization of Co(II) Bis(Benzenedichlorodithiolate): An Intermediate in Hydrogen Evolution Catalysis. MDPI. [Link]

  • UV–Vis absorption spectra of cobalt-chloro complexes in.... ResearchGate. [Link]

  • Spectroscopic States of the CO Oxidation/CO2 Reduction Active Site of Carbon Monoxide Dehydrogenase and Mechanistic Implications | Biochemistry. ACS Publications. [Link]

  • The uv-visible absorption spectra of some cobalt complex ions. Doc Brown's Chemistry. [Link]

  • (A) X-band CW electron paramagnetic resonance (EPR) spectra of a cobalt... | Download Scientific Diagram. ResearchGate. [Link]

  • Cobalt Complexes: Introduction and Spectra Analysis. Semantic Scholar. [Link]

  • Molecular catalysis of CO 2 reduction: recent advances and perspectives in electrochemical and light-driven processes with selected Fe, Ni and Co aza macrocyclic and polypyridine complexes. RSC Publishing - The Royal Society of Chemistry. [Link]

  • In situ electron paramagnetic resonance spectroscopy for catalysis. Springer Nature Experiments. [Link]

  • (PDF) Cobalt-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Benchmarking Structures and UV–Vis Spectra of Iron Complexes Against Experimental Data | The Journal of Physical Chemistry A. ACS Publications. [Link]

  • Electronic Structure of Molecular Cobalt Catalysts for H2 Production Revealed by Multi-frequency EPR. OSTI.GOV. [Link]

  • Controlling Speciation during CO2 Reduction on Cu-Alloy Electrodes. Kenis Group. [Link]

  • Spectrochemical Series for Cobalt (III). Chemistry LibreTexts. [Link]

  • Spectroscopic Capture and Reactivity of a Low-Spin Cobalt(IV)-Oxo Complex Stabilized by Binding Redox-Inactive Metal Ions. NIH. [Link]

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Troubleshooting & Optimization

How to remove water from hydrated Cobalt(II) iodide without decomposition

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Anhydrous Cobalt(II) Iodide Preparation

Case ID: CoI2-Dehydration-Protocol Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary

Removing water from hydrated this compound (


) is chemically perilous due to two competing reactions: dehydration  (desired) and hydrolysis  (undesired).[1] Unlike chlorides, iodides are also highly susceptible to oxidation  by atmospheric oxygen when heated.[1]

Simple oven drying will almost certainly fail, yielding a mixture of Cobalt Oxide (


), Iodine (

), and hydroxy-iodides, rendering the sample insoluble and useless for air-sensitive catalysis or materials science.[1]

This guide provides three validated workflows to navigate these risks, ranked by purity requirements.

Module 1: The Mechanism of Failure (Read This First)

Before attempting dehydration, you must understand why standard methods fail.[1]

1. The Hydrolysis Trap As you heat the hydrate, the lattice water acts as a nucleophile.[1] Instead of leaving as gas, it attacks the metal center, displacing iodide as Hydrogen Iodide (


) gas.[1]


Result: An insoluble black/green solid that is contaminated with oxides.[1]

2. The Oxidation Trap Iodide (


) is a reducing agent.[1] Heating in air causes oxygen to oxidize iodide to elemental iodine.[1]


Result: Loss of stoichiometry and formation of purple iodine vapor.[1]
Visualizing the Pathway

The following logic flow illustrates the critical decision points in the dehydration process.

CoI2_Pathways Hydrate Starting Material: CoI2·6H2O (Pink) Heat_Air Heat in Air (>100°C) Hydrate->Heat_Air Standard Oven Heat_Vac Heat under Vacuum (Slow Ramp) Hydrate->Heat_Vac Schlenk Line Oxidation FAILURE: Co3O4 + I2 (Black/Oxide) Heat_Air->Oxidation O2 Attack Hydrolysis FAILURE: Co(OH)I (Insoluble) Heat_Vac->Hydrolysis Fast Heating (Dissolves in crystal water) Anhydrous SUCCESS: Anhydrous CoI2 (Black alpha-form) Heat_Vac->Anhydrous Step-wise Heating (<150°C) Sublimation High Vac Sublimation (500°C) Sublimation->Anhydrous Deposition Anhydrous->Sublimation Purification

Figure 1: Reaction pathways for CoI2 heating.[1] Note that rapid heating promotes hydrolysis even under vacuum.[1]

Module 2: Validated Protocols

Method A: Vacuum Sublimation (The Gold Standard)

Best for: High-purity electronic/magnetic applications, crystallography. Yield: Moderate (60-80%)[1]

This method purifies the material while dehydrating it.[1] It separates


 from any non-volatile oxides formed during initial handling.[1]

Equipment:

  • Tube furnace capable of 600°C.[1]

  • Quartz sublimation tube with a cold finger or gradient zone.[1]

  • High vacuum pump (

    
     mbar or better).[1]
    

Protocol:

  • Load: Place the pink hydrated

    
     in a quartz boat at the closed end of the tube.
    
  • Evacuate: Connect to high vacuum. Do not heat yet. Evacuate for 1 hour at room temperature to remove surface water.[1]

  • Dehydrate (Zone A): Slowly ramp the furnace to 150°C over 2 hours. Hold for 4 hours. The powder will turn dark.[1]

    • Why? Removing bulk water at low temp prevents the salt from dissolving in its own water of crystallization.[1]

  • Sublime (Zone B): Ramp the source zone to 500–520°C .

  • Collect: Anhydrous

    
     will sublime and redeposit as black hexagonal crystals (
    
    
    
    -form)
    or yellow powder (
    
    
    -form)
    in the cooler zone (approx. 400°C).[1]
  • Harvest: Allow to cool under vacuum. Transfer to a glovebox immediately.

Technical Note: The


-form (yellow) is metastable and converts to the 

-form (black) if heated above 400°C or upon grinding.[1] Both are anhydrous.[1]
Method B: Azeotropic Distillation (The Bulk Solution)

Best for: Large scale synthesis (>10g), synthetic chemistry precursors. Yield: High (>90%)[1]

Uses a solvent to form a lower-boiling mixture with water, physically carrying it out of the reactor.[1]

Equipment:

  • Round bottom flask + Dean-Stark trap + Reflux condenser.[1][2]

  • Solvent: Toluene (Boiling point 110°C) or Chlorobenzene (131°C).[1]

  • Inert gas source (Argon/Nitrogen).[1]

Protocol:

  • Setup: Place

    
     in the flask. Add Toluene (approx.[1] 10mL per gram of salt).[1]
    
  • Inert: Purge the system vigorously with Argon for 15 minutes.

  • Reflux: Heat to reflux.[1] Water will co-distill with toluene and separate in the Dean-Stark trap (water is denser than toluene, but check your trap design; usually water sinks to the bottom).[1]

  • Monitor: Continue reflux until no more water droplets accumulate in the trap (typically 4–12 hours). The solid should change from pink to black/grey.

  • Isolate:

    • Option 1: Filter under Argon (Schlenk filtration).[1]

    • Option 2: Evaporate toluene under vacuum.[1]

  • Dry: Dry the resulting black powder under vacuum at 100°C to remove solvent traces.

Method C: Chemical Dehydration (The "Rescue" Method)

Best for: Samples that have partially hydrolyzed.[1]

If you suspect your sample is already slightly contaminated with oxides, you can heat it in the presence of Ammonium Iodide (


) .[1]


Protocol:

  • Mix

    
     hydrate with a 2-fold molar excess of 
    
    
    
    .[1]
  • Heat slowly under vacuum to 300°C.

  • 
     dissociates to create a local atmosphere of 
    
    
    
    , which reverses hydrolysis.[1]
  • Excess

    
     sublimes away, leaving pure 
    
    
    
    .[1]

Module 3: Quality Control & Data

How do you know it worked? Use this visual and solubility guide.

FeatureHydrated (

)
Anhydrous (

)
Hydrolyzed/Oxidized (Bad)
Color Pink / RedBlack (crystals) or Yellow (powder)Green / Brown / Dull Black
Solubility (Acetone) Soluble (Pink soln)Soluble (Blue/Green soln)*Insoluble particles present
Magnetic Susceptibility ParamagneticAntiferromagnetic (Néel temp ~3K)-

*Note: Anhydrous CoI2 dissolves in organic solvents (acetone, ethanol) to form blue/green tetrahedral complexes


.[1] If the solution is pink, water is present.[1][3][4]

Module 4: Frequently Asked Questions (FAQs)

Q: My anhydrous sample turned green after sitting in the glovebox. Why? A: Your glovebox atmosphere is compromised.[1] Anhydrous


 is extremely hygroscopic.[1][3] It turns green upon absorbing trace moisture (forming the dihydrate) before eventually turning pink (hexahydrate).[1][3] Regenerate your catalyst or check your glovebox water levels (<0.5 ppm required).[1]

Q: Can I use Thionyl Chloride (


) to dry it? 
A: ABSOLUTELY NOT.  Thionyl chloride is standard for drying chlorides, but it will oxidize iodides to elemental iodine (

), ruining your sample.[1]

Q: I don't have a sublimation setup. Can I just heat it in a vacuum oven? A: Yes, but you must ramp the temperature very slowly (e.g., 1°C/min).[1] If you heat it to 150°C instantly, the crystals will melt in their own water of hydration (approx 130°C), creating a "soup" that promotes hydrolysis.[1] You must strip the water while the solid is still in the solid phase.[1]

Q: Why is the anhydrous powder yellow sometimes? A: This is the beta-polymorph .[1] It is chemically identical to the black alpha-form but has a different crystal packing.[1] It often forms during sublimation.[1] It is valid for use.[1][5]

References

  • Brauer, G. (1963).[1] Handbook of Preparative Inorganic Chemistry, Vol. 2 (2nd Ed.). Academic Press.[1] (Standard reference for anhydrous halide synthesis).

  • Perry, D. L. (2011).[1] Handbook of Inorganic Compounds (2nd Ed.). CRC Press.[1] [1]

  • Strem Chemicals. (n.d.).[1] this compound, min.[1][3][4][6][7][8][9][10] 95%.[1][6][8] Technical Data Sheet. [1]

  • Winter, M. (2024).[1] Cobalt: this compound.[1][4][6][7][8][10] WebElements.

Sources

Improving solubility of Cobalt(II) iodide in non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cobalt(II) Iodide Solubility

Welcome to the technical support guide for handling this compound (CoI₂). This resource is designed for researchers, chemists, and material scientists who are encountering challenges with the solubility of CoI₂ in non-polar organic solvents. As an inorganic salt, CoI₂ presents inherent solubility issues in these media due to its ionic nature. This guide provides in-depth, field-tested solutions and explains the fundamental principles behind them to empower you to overcome these experimental hurdles.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Fundamental Issues

Question: Why is my this compound not dissolving in solvents like toluene, hexane, or benzene?

Answer: The core of this issue lies in the fundamental chemical principle "like dissolves like." this compound is an ionic compound, consisting of positively charged cobalt cations (Co²⁺) and negatively charged iodide anions (I⁻) held together by strong electrostatic forces in a crystal lattice.

  • Polar Solvents (e.g., Water): Polar solvents have molecules with significant partial positive and negative charges (dipoles). These dipoles can effectively surround the Co²⁺ and I⁻ ions, overcoming the lattice energy and pulling the salt into solution through a process called solvation. Water, for instance, is highly effective at dissolving CoI₂.[1][2][3]

  • Non-Polar Solvents (e.g., Toluene, Hexane): Non-polar solvents lack significant dipoles. Their molecules interact primarily through weak van der Waals forces. These forces are insufficient to break apart the strong ionic bonds of the CoI₂ crystal lattice. Consequently, the salt remains largely insoluble.[4]

The significant mismatch in intermolecular forces between the ionic solute (CoI₂) and the non-polar solvent is the primary barrier to dissolution.

G cluster_0 Insoluble System: CoI₂ in Toluene CoI2_lattice CoI₂ Crystal Lattice (Strong Ionic Bonds) Toluene Toluene Molecules (Weak van der Waals Forces) CoI2_lattice->Toluene Mismatch in Intermolecular Forces (Insignificant Solvation)

Caption: Fundamental insolubility of ionic CoI₂ in a non-polar solvent.

Solubilization Strategies & Protocols

There are two primary chemical strategies to overcome this insolubility: Coordination Complex Formation and Phase-Transfer Catalysis .

Strategy 1: Coordination Complex Formation

Question: How can I chemically modify this compound to make it soluble in non-polar solvents?

Answer: The most effective method is to convert the ionic CoI₂ into a neutral, lipophilic (oil-loving) coordination complex. This is achieved by reacting CoI₂ with one or more molecules called ligands .

The causality is as follows:

  • Lewis Acid-Base Reaction: The Cobalt(II) center is a Lewis acid (electron pair acceptor). You introduce a Lewis base ligand (electron pair donor) that coordinates to the cobalt center.

  • Formation of a Neutral Complex: The ligands bind to the cobalt, neutralizing its charge and shielding it from the solvent.

  • Lipophilic Exterior: If the chosen ligands have non-polar, organic peripheries, the resulting complex will present a "greasy" exterior to the solvent. This organophilic nature allows the entire complex to dissolve readily in non-polar media.

Many cobalt(II) complexes with suitable organic ligands have been synthesized and shown to be effective.[5][6]

Question: What are some suitable ligands for solubilizing CoI₂ and how do I choose one?

Answer: The choice of ligand is critical and depends on your experimental needs (e.g., reactivity, stability). Common choices include:

  • Nitrogen-based Ligands: Pyridine, bipyridine, terpyridine, and substituted imidazoles are excellent choices. They are readily available and form stable complexes.[5][7][8]

  • Phosphorus-based Ligands: Triphenylphosphine (PPh₃) and other organophosphines are effective but can be more sensitive to air oxidation.

  • Schiff Base Ligands: These are versatile and can be designed to impart high solubility and specific electronic properties to the cobalt center.[9][10]

Selection Criteria:

  • Coordinating Atom: Ensure the ligand has an available lone pair (on N, P, O, etc.) to donate to the cobalt.

  • Steric Hindrance: Bulky ligands can sometimes prevent the desired coordination number from being achieved.

  • Solubility of the Ligand: The free ligand itself should be soluble in your chosen non-polar solvent.

  • Inertness: The ligand should not interfere with any subsequent reactions you plan to perform.

G CoI2 CoI₂ (Insoluble, Ionic) Complex [(Py)₂CoI₂] Complex (Soluble, Neutral, Lipophilic) CoI2->Complex Coordination Py 2x Pyridine Ligands (Soluble, Lewis Base) Py->Complex Coordination

Caption: Solubilization of CoI₂ via formation of a neutral pyridine complex.

Experimental Protocol 1: Solubilization of CoI₂ with Pyridine in Toluene

This protocol is adapted from established synthetic procedures for forming cobalt-pyridine complexes.[8]

Materials:

  • Anhydrous this compound (CoI₂)

  • Anhydrous pyridine (Py)

  • Anhydrous toluene

  • Schlenk flask or similar inert atmosphere glassware

  • Magnetic stirrer and heat source

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere: Assemble the Schlenk flask and purge thoroughly with inert gas. Maintaining an anhydrous, oxygen-free environment is crucial as CoI₂ is hygroscopic.[11]

  • Addition of CoI₂: Add 1 equivalent of anhydrous CoI₂ to the flask.

  • Solvent Addition: Add anhydrous toluene via cannula or syringe to create a suspension.

  • Ligand Addition: Add 2.2 equivalents of anhydrous pyridine to the stirring suspension. A slight excess of the ligand helps drive the reaction to completion.

  • Heating: While stirring vigorously, heat the reaction mixture in an oil bath to approximately 110-130 °C.

  • Dissolution: Continue heating and stirring. The suspended CoI₂ will gradually react and dissolve as the soluble [(Py)₂CoI₂] complex forms. The solution will typically turn a deep blue color.[8]

  • Completion: The reaction is complete when all solid CoI₂ has dissolved, resulting in a clear, colored solution.

  • Cooling & Use: Cool the solution to room temperature. The solubilized CoI₂ is now ready for use in your subsequent experimental steps.

Strategy 2: Phase-Transfer Catalysis (PTC)

Question: What is Phase-Transfer Catalysis (PTC) and when should I use it for CoI₂?

Answer: Phase-Transfer Catalysis is a technique that uses a special agent—the phase-transfer catalyst—to transport a reactant from one phase (e.g., a solid or aqueous phase) into a second, immiscible phase (your non-polar organic solvent) where the reaction is intended to occur.[12]

This method is ideal when you want to use the iodide ions (or the entire CoI₂ salt) in a reaction within a non-polar solvent, but you do not want to permanently modify the cobalt species by forming a stable complex.

The mechanism involves a catalyst, typically a quaternary ammonium or phosphonium salt (Q⁺X⁻), which has both hydrophilic (the charged head) and lipophilic (the organic tails) properties.[13][14] It functions by exchanging its anion (X⁻) for the anion you want to transport (I⁻) at the phase interface. The resulting lipophilic ion pair (Q⁺I⁻) is soluble in the organic phase.[15]

Workflow for Phase-Transfer Catalysis

G cluster_0 Aqueous Phase / Solid Surface cluster_1 Organic Phase (Non-Polar Solvent) CoI2 CoI₂(s) Q_X Catalyst [Q⁺X⁻] CoI2->Q_X 1. Anion Exchange Reactant Organic Reactant Product Product Reactant->Product Product->Q_X 4. Catalyst Regenerates & Returns Q_I Catalyst-Iodide Ion Pair [Q⁺I⁻] Q_I->Reactant 3. Reaction Occurs Interface <-- Phase Interface --> Q_X->Q_I 2. Enters Organic Phase

Caption: Mechanism of Phase-Transfer Catalysis for solubilizing anions.

Question: How do I choose an appropriate Phase-Transfer Catalyst?

Answer: The effectiveness of a PTC is governed by the lipophilicity of its cation.

Catalyst TypeExamplesCharacteristics
Quaternary Ammonium Salts Tetrabutylammonium bromide (TBAB), Aliquat® 336 (Methyltricaprylammonium chloride)Most common, effective, and relatively inexpensive. The long alkyl chains increase solubility in non-polar media.
Quaternary Phosphonium Salts Tetrabutylphosphonium bromide, Hexadecyltributylphosphonium bromideMore thermally stable than ammonium salts, making them suitable for higher temperature reactions.[12]
Crown Ethers 18-Crown-6, 15-Crown-5Excellent for complexing alkali metal cations if you are using a salt like KI with CoCl₂ instead of CoI₂. They are generally more expensive.[13]

For most applications involving CoI₂, a quaternary ammonium salt like Tetrabutylammonium iodide (TBAI) or Aliquat® 336 is an excellent starting point.

Experimental Protocol 2: General Procedure for PTC-Mediated Dissolution

Materials:

  • This compound (CoI₂)

  • Phase-Transfer Catalyst (e.g., Aliquat® 336)

  • Non-polar organic solvent (e.g., Toluene)

  • Reaction vessel with vigorous stirring capability (e.g., mechanical stirrer)

Procedure:

  • Charge Vessel: To the reaction vessel, add the non-polar solvent, your organic substrate (if applicable), and the this compound.

  • Add Catalyst: Add a catalytic amount of the phase-transfer catalyst (typically 1-10 mol% relative to the CoI₂).

  • Vigorous Stirring: Begin very vigorous stirring. High agitation is critical for PTC as it maximizes the surface area between the solid CoI₂ particles and the organic solvent, facilitating the ion exchange process.[16]

  • Monitor Dissolution: Over time, you should observe the color of the organic phase change as the cobalt iodide species is transported into the solution. The rate will depend on the temperature, stirring speed, and choice of catalyst.

  • Proceed with Reaction: Once a sufficient concentration of CoI₂ is in the organic phase, you can proceed with your intended chemical reaction. The catalytic cycle will continue to shuttle CoI₂ into the solution as it is consumed.

Summary of Strategies

StrategyUnderlying PrincipleWhen to UseProsCons
Coordination Complexation Forms a stable, neutral, and lipophilic Co(II) complex.When you need a stable, homogeneous solution of a cobalt species for catalysis, materials synthesis, or spectroscopic studies.Provides true, stable solubility. Allows for tuning of electronic/steric properties via ligand choice.The ligand may interfere with subsequent reactions. Requires stoichiometric amounts of ligand.
Phase-Transfer Catalysis Uses a catalyst to continuously shuttle ions from the solid into the organic phase.When you need the iodide or cobalt ions to act as a reagent or catalyst in a non-polar environment without forming a permanent complex.Only a catalytic amount of the agent is needed. The cobalt species remains unmodified.Requires vigorous mixing. May not achieve high concentrations. The catalyst could potentially be a contaminant.

References

  • Quora . (2021). How could you increase the solubility of a solid in a liquid? Available at: [Link]

  • Reddit . (2023). How to increase solubility of a salt? Available at: [Link]

  • Dalton Transactions (RSC Publishing) . Cobalt(ii) coordination to an N4-acenaphthene-based ligand and its sodium complex. Available at: [Link]

  • PMC - NIH . New anionic cobalt(III) complexes enable enantioselective synthesis of spiro-fused oxazoline and iodoacetal derivatives. Available at: [Link]

  • Wikipedia . Phase-transfer catalyst. Available at: [Link]

  • RSC Publishing . (2024). Coordination compounds of cobalt(II) with carboxylate non-steroidal anti-inflammatory drugs: structure and biological profile. Available at: [Link]

  • ResearchGate . (2018). The solubility of inorganic salts in organic solvents? Available at: [Link]

  • Google Patents. Phase transfer process with catalyst recovery.
  • PMC . Complexes of this compound with Pyridine and Redox Active 1,2-Bis(arylimino)acenaphthene: Synthesis, Structure, Electrochemical, and Single Ion Magnet Properties. Available at: [Link]

  • Wikipedia . Iodine. Available at: [Link]

  • PMC - NIH . Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Available at: [Link]

  • Wikipedia . This compound. Available at: [Link]

  • PMC . (2023). Equilibria of complexes in the aqueous cobalt(II)–N-(2-hydroxybenzyl)phenylalanine system and their biological activity compared to analogous Schiff base structures. Available at: [Link]

  • MDPI . (2024). Diverse Cobalt(II) and Iron(II/III) Coordination Complexes/Polymers Based on 4′-Pyridyl: 2,2′;6′,2″-Terpyridine: Synthesis, Structures, Catalytic and Anticancer Activities. Available at: [Link]

  • MDPI . (2021). Solid Phase Nitrosylation of Enantiomeric Cobalt(II) Complexes. Available at: [Link]

  • ACS Publications . (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. Available at: [Link]

  • MDPI . Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Available at: [Link]

  • PMC - NIH . Cobalt Derivatives as Promising Therapeutic Agents. Available at: [Link]

  • Thermo Fisher Scientific . (2025). This compound, ultra dry - SAFETY DATA SHEET. Available at: [Link]

  • Macmillan Group . (2008). Phase-Transfer Catalysis (PTC). Available at: [Link]

  • MDPI . Facile Synthesis of Stable Cerium Dioxide Sols in Nonpolar Solvents. Available at: [Link]

Sources

Preventing oxidation of Cobalt(II) iodide during glovebox handling

Technical Support Center: Cobalt(II) Iodide ( ) Handling Guide[1]

Current Status: Operational Topic: Preventing Oxidation & Hydration of Anhydrous this compound Ticket Priority: High (Air/Moisture Sensitive)[1]

Core Directive: The Stability Paradox

User Query: "Why is my this compound degrading even inside the glovebox?"

Technical Insight: this compound (

12


hyper-hygroscopic11
  • The Mechanism: Anhydrous

    
     (Black/Dark Green) 
    
    
    Hexahydrate
    
    
    (Pink/Red).[1]
  • The Trap: Once hydrated, the lattice expands, weakening the Co-I bonds and making the compound significantly more susceptible to subsequent oxidation and photolysis (light degradation).

The Golden Rule: You cannot prevent oxidation if you do not first rigorously control hydration.[1]

Diagnostic Dashboard: Reading Your Material

Before proceeding, compare your material against this status table.

Visual IndicatorChemical StateStatusAction Required
Black / Dark Green Anhydrous

(

symmetry)
Optimal Proceed with experiment.[1]
Pink / Red Hydrated (

)
Compromised Requires dehydration (vacuum/heat) or sublimation.[1]
Purple Vapor/Haze Free Iodine (

) release
Oxidized Irreversible degradation.[1] Material likely contaminated with oxides.[1]
Yellow/Brown Powder Surface Oxidation/HydrolysisCritical Impure.[1] Do not use for catalysis.[1]

Protocol 1: The "Zero-ppm" Handling Workflow

This workflow minimizes exposure during the most critical phase: transfer and weighing.[1]

The Workflow Logic (DOT Visualization)

CoI2_Handlingcluster_0Pre-Gloveboxcluster_1Glovebox Environment (<0.5 ppm O2/H2O)AntechamberAntechamber Cycle(3x Vacuum/Refill)StaticStatic Neutralization(Polonium strip/Gun)Antechamber->StaticTransfer inGlasswareGlassware Prep(Oven dried >180°C)Glassware->AntechamberWeighingWeighing(Use Glass/Teflon)Static->WeighingPowder flows freelySolventSolvent Addition(Pre-degassed only)Weighing->SolventDissolutionReactionReactionSolvent->ReactionSuccessPurpleVaporIodine Release(Scrub Box)Solvent->PurpleVaporFailure (O2 present)

Figure 1: Critical Chain of Custody for

Step-by-Step Execution
  • Atmosphere Verification:

    • Ensure Glovebox

      
       and 
      
      
      sensors read < 0.5 ppm .
    • Self-Validation: Open a vial of diethylzinc (1M in hexanes).[1] If it fumes, your sensors are lying (or your catalyst bed is saturated).[1] Do not open the

      
      .[1]
      
  • Static Neutralization (Crucial):

    • Anhydrous metal iodides are notorious for static charge.[1] They will "jump" from the spatula, coating the outside of the vial.

    • Action: Use an antistatic gun (Zerostat) or a polonium ionizing strip inside the box near the balance.[1]

  • Tool Selection:

    • Avoid: Stainless steel spatulas if the material is slightly wet (corrosion risk).[1]

    • Preferred: Porcelain or Teflon-coated spatulas.[1]

    • Vessels: Use amber glass vials to prevent photolysis during storage.[1]

Protocol 2: Solvent Management (The Invisible Killer)[1]

The most common failure mode is not the glovebox atmosphere, but the dissolved oxygen in the solvent used to dissolve the

Solvent Preparation Table
Solvent

Solubility Risk
Pre-Treatment Protocol
THF High (Peroxide former)Distill over Na/Benzophenone OR Column filtration.[1] Must be freeze-pump-thaw degassed.
Diethyl Ether ModerateStore over molecular sieves (3Å).[1] Degas immediately before use.
DCM LowCalcium hydride (

) distillation.
Acetonitrile Moderate

or

distillation.[1]

Critical Note: Sparging with Nitrogen is insufficient for Cobalt(II) catalysis.[1] You must use the Freeze-Pump-Thaw method (3 cycles) for any solvent introduced to the

1

Troubleshooting & FAQs

Q1: My


 turned pink inside the glovebox. Can I dry it?
  • Diagnosis: Moisture ingress.[1][3] The "pink" is the hexahydrate complex

    
    .[1]
    
  • Fix: Yes, but vacuum alone is often insufficient at room temperature.[1]

    • Procedure: Place the material in a Schlenk tube.[1] Heat to 150°C under dynamic vacuum (<0.1 Torr) for 4-6 hours. It should revert to black/dark green.[1]

    • Warning: If it turns brown/yellow, you have formed oxides.[1] Discard.

Q2: I see a purple haze when I open the container.

  • Diagnosis: Iodine (

    
    ) sublimation.[1] This indicates the 
    
    
    has oxidized:
    
    
  • Fix: The material is compromised.[1] If the sample is irreplaceable, you must purify via sublimation (see below).[1] If not, buy a fresh bottle. Do not use this for precise stoichiometric reactions.

Q3: Can I use a stainless steel spatula?

  • Technical Answer: Only if the

    
     is perfectly dry.
    
  • Risk: If trace moisture is present,

    
     is slightly acidic (Lewis acid).[1] It can leach iron/nickel from the steel, introducing paramagnetic impurities that ruin NMR analysis and kill catalytic cycles.[1] Use glass or Teflon to be safe.[1]
    

Q4: How do I purify degraded material?

  • The Gold Standard: Vacuum Sublimation.[1]

    • Setup: Cold finger sublimation apparatus.

    • Conditions: High vacuum (

      
       Torr or better). Heat the base to ~500°C .
      
    • Result: Pure

      
       will deposit as yellow crystals (beta-form) or black crystals (alpha-form) on the cold finger.[1] Impurities (oxides) will remain at the bottom.[1]
      

References

  • Chemical Properties & Color Indicators

    • This compound - Physical Properties and Hydration States.[1][2][4] Wikipedia.[1] [Link][1][2][3][4][5][6]

  • Handling Air-Sensitive Reagents

    • Techniques for Handling Air- and Moisture-Sensitive Compounds.[1][7][8] Wipf Group, University of Pittsburgh.[1] [Link]

  • Glovebox Maintenance & Sensors

    • Glovebox Safety Guidelines and Best Practices. EPFL (École Polytechnique Fédérale de Lausanne).[1] [Link]

  • Purification via Sublimation

    • Sublimation of Iodine and Metal Halides.[1] Royal Society of Chemistry (RSC).[1] [Link][1]

Troubleshooting low yield in CoI2 catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CC-802-YIELD Subject: Troubleshooting Low Yield in CoI2-Catalyzed Cross-Coupling (Kumada/Negishi Type) Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Radical" Difference

Welcome to the Cobalt Catalysis Support Hub. If you are transitioning from Palladium or Nickel catalysis to Cobalt, you must adjust your mechanistic intuition. Unlike the predictable two-electron cycles of Pd(0)/Pd(II), CoI2-catalyzed couplings often proceed via Single Electron Transfer (SET) mechanisms involving radical intermediates [1].

Low yields in these systems rarely stem from a single "dead" step but rather from a competition between the desired radical recombination and three common failure modes:

  • Moisture poisoning (Failure to initiate).

  • Homocoupling (Radical dimerization).

  • 
    -Hydride Elimination  (Isomerization).
    

This guide isolates these variables using a "Diagnostic-First" approach.

Phase 1: Pre-Reaction Diagnostics (The Setup)
Diagnostic A: The "Pink Catalyst" Error (Moisture Control)

Symptom: Your CoI2 reagent is pink or light red. Root Cause: CoI2 is extremely hygroscopic. The anhydrous form is black/dark purple . The pink color indicates the presence of hydrates (CoI2·xH2O), which kills the Grignard reagent and prevents the formation of the active low-valent Cobalt species.

Corrective Protocol: Thermal Dehydration

  • Step 1: Place the pink CoI2 in a Schlenk flask.

  • Step 2: Heat to 130–150 °C under high vacuum (<0.1 mmHg) for 2–4 hours.

  • Step 3: The solid must turn black/dark purple. If it remains pink, it is not dry.

  • Alternative: Use the Cahiez Method [2]. Generate CoI2 in situ by mixing anhydrous CoCl2 (easier to dry) with 2 equivalents of anhydrous LiI in THF.

Diagnostic B: The "Silent" Grignard (Reagent Quality)

Symptom: Reaction mixture remains the color of the ligand/salt (e.g., blue) and does not darken upon Grignard addition. Root Cause: In Co-catalysis, the Grignard reagent often serves a dual role: reductant (activating Co(II) to Co(I)/Co(0)) and nucleophile . If your Grignard titer is low, you fail to pass the "reductive threshold," and the catalytic cycle never starts.

Validation: You must titrate your Grignard reagent immediately before use (e.g., using salicylaldehyde phenylhydrazone). A 10% deficiency in Grignard loading can lead to a 0% yield in Co-catalysis because the catalyst remains in the inactive Co(II) state.

Phase 2: Reaction Monitoring (The Process)
Diagnostic C: The Colorimetric Check

Cobalt catalysis is visually communicative. Use this table to diagnose the active species state.

Observed ColorInterpretationStatusAction Required
Pink/Red Hydrated Co(II)CRITICAL FAILURE Abort. Dry catalyst (see Phase 1).
Deep Blue Co(II)-Phosphine/Amine ComplexStandby Normal before Grignard addition.
Brown/Black Low-valent Co(I)/Co(0) speciesACTIVE Proceed. Catalyst is active.[1]
Green Co(I) Radical Anion (Specific Ligands)ACTIVE Common with specific ligands (e.g., TMEDA).
Pale Yellow Oxidized/Decomposed LigandFAILURE Check inert atmosphere (O2 leak).
Phase 3: Post-Reaction Troubleshooting (The Yield Killer)

If the reaction turned brown/black (active) but yield is still low, analyze your GC/LC-MS data against these three scenarios.

Scenario 1: The "Biaryl" Spike (Homocoupling)
  • Observation: Low yield of cross-product, high yield of Homocoupling (Ar-Ar) from the Grignard.

  • Mechanism: The rate of Transmetallation (TM) is too fast relative to Oxidative Addition (OA), or the radical intermediate is dimerizing.

  • Fix:

    • Slow Addition: Add the Grignard reagent via syringe pump over 1–2 hours. This keeps the concentration of the nucleophile radical low, favoring cross-coupling over dimerization.

    • Cosolvent: Add a polar cosolvent like NMP (N-methyl-2-pyrrolidone) [3]. This stabilizes the organometallic species and alters the aggregation state.

Scenario 2: The "Isomer" Trap (

-Hydride Elimination)
  • Observation: Formation of alkenes or isomerized alkyl products (e.g., iso-propyl product from n-propyl halide).

  • Mechanism: The alkyl-Cobalt intermediate undergoes

    
     elimination faster than Reductive Elimination.[2]
    
  • Fix:

    • Ligand Switch: Switch to bis-phosphine ligands with a specific bite angle, such as dppbz (1,2-bis(diphenylphosphino)benzene) or dppe . These rigid ligands enforce a geometry that disfavors

      
       elimination [4].
      
    • Temperature: Lower the temperature to -20 °C or 0 °C. Radical recombination has a lower activation energy than

      
       elimination; cooling favors the coupling.
      
Visualizing the Troubleshooting Logic

The following decision tree outlines the logical flow for diagnosing low yields.

CoCatalysisTroubleshooting Start Start: Low Yield Observed ColorCheck Q1: Did reaction turn Brown/Black/Green? Start->ColorCheck Dryness Check Catalyst Dryness (Is CoI2 Pink?) ColorCheck->Dryness No (Stayed Blue/Pink) ProductAnalysis Q2: Analyze Side Products ColorCheck->ProductAnalysis Yes (Active Species Formed) Grignard Check Grignard Titer (Is it <1.0 equiv?) Dryness->Grignard No (Black) Sol_Dry Action: Dry CoI2 at 150°C or use CoCl2 + 2LiI Dryness->Sol_Dry Yes (Pink) NoReaction Issue: No Conversion Grignard->NoReaction Titer OK Sol_Titer Action: Titrate Grignard Ensure >1.2 equiv excess Grignard->Sol_Titer Low Titer Homocoupling Issue: Homocoupling (Ar-Ar) ProductAnalysis->Homocoupling Biaryls found BetaElim Issue: Alkenes/Isomers ProductAnalysis->BetaElim Alkenes found Sol_SlowAdd Action: Slow Addition of RMgX Add NMP cosolvent Homocoupling->Sol_SlowAdd Sol_Ligand Action: Switch to dppbz/dppe Lower Temperature BetaElim->Sol_Ligand

Caption: Decision tree for isolating failure modes in Cobalt-catalyzed cross-coupling based on visual cues and product distribution.

Deep Dive: The Mechanistic Cycle

Understanding why you are failing requires visualizing the radical cycle. Unlike Pd, the Co cycle typically involves a Single Electron Transfer (SET) to the alkyl halide.

CoMechanism Co2 Co(II)X2 (Precursor) Co1 [Co(I)-L] or [Co(0)] (Active Species) Co2->Co1 + RMgX (Reduction) OxAdd SET / Oxidative Addition Co1->OxAdd + R-X (Alkyl Halide) Radical R• (Alkyl Radical) + Co(II) OxAdd->Radical Recomb Radical Recombination (Co(III) species) Radical->Recomb Capture by Co Side_Homo Homocoupling (R• + R•) Radical->Side_Homo Slow Capture Prod Product (R-R') + Co(I) Recomb->Prod Reductive Elimination Side_Beta Beta-H Elimination (Alkene) Recomb->Side_Beta Slow Red. Elim. Prod->Co1 Regeneration

Caption: Simplified radical catalytic cycle. Note that "Leakage Paths" (red dashed lines) occur when the radical is not captured quickly (Homocoupling) or reductive elimination is slower than beta-elimination.

Frequently Asked Questions (FAQ)

Q: Can I use CoBr2 instead of CoI2? A: Yes, but CoI2 is generally superior for alkyl halides. The iodide ion plays a "ligand effect" role, facilitating electron transfer. If you must use CoBr2, adding 2 equivalents of LiI or NaI often restores the reactivity to CoI2 levels [2].

Q: Why does the literature recommend TMEDA for some reactions and Phosphines (dppe) for others? A:

  • TMEDA is excellent for C(sp3)-C(sp2) couplings (e.g., primary alkyl halides with Grignards) where the radical intermediate needs stabilization but steric bulk is not the primary concern [2].

  • Phosphines (dppe, dppbz) are required when

    
    -hydride elimination  is a risk (e.g., secondary alkyl halides). The phosphine bite angle accelerates the reductive elimination step, outcompeting the isomerization [4].
    

Q: My reaction works on 100mg scale but fails on 5g scale. Why? A: This is a classic Exotherm/Mass Transfer issue.

  • Heat Management: The reduction of Co(II) to Co(I) by Grignard is exothermic. On a large scale, this heat spike can decompose the active catalyst before the substrate reacts. Solution: Cool the large-scale reaction to -10°C during catalyst activation.

  • Mixing: Radical reactions are diffusion-controlled. Poor mixing leads to local high concentrations of radicals, promoting homocoupling. Solution: Increase stirring speed (RPM).

References
  • Cahiez, G., & Moyeux, A. (2010). Cobalt-Catalyzed Cross-Coupling Reactions.[3][4][5][6][7][8][9] Chemical Reviews, 110(3), 1435–1462.

  • Cahiez, G., Chaboche, C., Duplais, C., & Moyeux, A. (2009). Cobalt-Catalyzed Cross-Coupling of Functionalized Primary and Secondary Alkyl Halides with Alkyl Grignard Reagents.[8] Organic Letters, 11(2), 277–280.

  • Knochel, P., et al. (2008). Cobalt-Catalyzed Cross-Coupling Reactions of Heterocyclic Chlorides with Arylmagnesium Halides and Polyfunctionalized Arylcopper Reagents. Angewandte Chemie International Edition, 47(36), 6802–6806.

  • Ohmiya, H., Yorimitsu, H., & Oshima, K. (2006). Cobalt-Catalyzed Cross-Coupling Reactions of Alkyl Halides with Allylic and Benzylic Grignard Reagents. Journal of the American Chemical Society, 128(6), 1886–1889.

Sources

Technical Support Center: Handling the Light Sensitivity of Cobalt(II) Iodide in Long-term Storage

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term storage and handling of light-sensitive Cobalt(II) iodide. Adherence to these protocols is critical for ensuring experimental reproducibility and maintaining the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its physical appearance important?

This compound (CoI₂) is an inorganic compound used in various chemical syntheses.[1] It exists in two primary anhydrous (water-free) forms, known as polymorphs, and as a hydrate:

  • α-Cobalt(II) iodide: This is the more common form, appearing as black hexagonal crystals.[2]

  • β-Cobalt(II) iodide: This form consists of yellow crystals.[2]

  • This compound hexahydrate (CoI₂·6H₂O): When the anhydrous forms absorb moisture, they convert to a green hydrate.[2]

The color and form of your this compound are the first indicators of its condition. The anhydrous α-form is typically desired for non-aqueous reactions. A color change from black to dark green can indicate moisture absorption.[2]

Q2: What causes the light sensitivity of this compound?

The primary cause of light sensitivity in iodides, including this compound, is photodissociation . When exposed to light, particularly UV or visible light, the iodide (I⁻) ions can be oxidized. Light provides the energy to break chemical bonds, which can lead to the formation of iodine radicals (I•).[3] These highly reactive species can then participate in further reactions, leading to the decomposition of the compound. Over time, this can result in the formation of elemental iodine (I₂), which may darken the compound or, in solution, give it a yellowish-brown tint.[4]

Q3: How can I visually identify degraded this compound?

Careful visual inspection is the first line of defense against using a compromised reagent. Use the following table to assess the quality of your stored this compound.

ObservationPotential IssueRecommended Action
Black powder (α-form) appears dull or has a brownish tint. Possible oxidation and formation of elemental iodine.Proceed with a qualitative assessment. Use with caution.
Black powder has green patches or has clumped together. Moisture absorption, forming the green hexahydrate.[2]The material is no longer anhydrous. Do not use in moisture-sensitive reactions.
A distinct "iodine" smell is present upon opening the container. Significant decomposition leading to the release of volatile iodine.Discard the reagent according to safety protocols.
The compound does not fully dissolve in a solvent it is known to be soluble in. Formation of insoluble cobalt oxides or other degradation byproducts.Discard the reagent.
Q4: What are the definitive storage conditions to prevent degradation?

To ensure the long-term stability of this compound, it is crucial to protect it from light, moisture, and air (oxygen). Material Safety Data Sheets consistently recommend storing it in a cool, dry, and well-ventilated place, away from light, and under an inert gas.[5]

ParameterRecommendationRationale
Light Protection Store in an amber or opaque glass bottle.[6][7] Place the bottle inside a dark cabinet or a secondary light-blocking container.[6][8]Prevents photodissociation of the iodide ion.[3]
Moisture Control Keep the container tightly sealed.[9] Store in a desiccator or a controlled low-humidity environment.This compound is strongly hygroscopic and readily absorbs moisture from the air to form a hydrate.[1][5]
Atmosphere Store under an inert gas atmosphere (e.g., argon or dry nitrogen).[5]Minimizes oxidation of the iodide ion by atmospheric oxygen.[4]
Temperature Store in a cool place, with some suppliers recommending temperatures below 15°C.Reduces the rate of any potential decomposition reactions.
Q5: My experiment is failing. Could improperly stored this compound be the cause?

Absolutely. The use of degraded this compound can lead to a range of experimental problems, including:

  • Reduced Reactivity: If the compound has partially converted to cobalt oxides or is hydrated, the concentration of the active anhydrous CoI₂ is lower than expected, leading to incomplete reactions or lower yields.

  • Side Reactions: The presence of elemental iodine (I₂) or other impurities can catalyze unwanted side reactions, leading to a complex mixture of products and difficult purification.

  • Insolubility Issues: Degraded material may not dissolve properly in the reaction solvent, affecting reaction kinetics and overall success.

If you suspect your this compound is compromised, it is essential to perform a quality assessment or use a fresh, unopened bottle as a positive control.[10]

Troubleshooting Guides

Guide 1: Troubleshooting Unexpected Experimental Results

Scenario: You are performing a synthesis that uses anhydrous this compound, but you are observing no product formation, low yields, or the formation of unexpected byproducts.

Logical Troubleshooting Workflow

start Unexpected Experimental Results check_reagent Is the CoI₂ suspect? start->check_reagent visual Step 1: Visual Inspection (Refer to FAQ Q3 Table) check_reagent->visual solubility Step 2: Solubility Test (Protocol Below) visual->solubility If visual cues are inconclusive control Step 3: Run a Control Experiment solubility->control If solubility is poor or questionable new_reagent Use a new, unopened bottle of CoI₂ control->new_reagent compare Compare results new_reagent->compare discard Problem Identified: Discard old reagent and re-evaluate protocol compare->discard Control works, original fails other_issue Problem persists: CoI₂ is likely not the root cause. Investigate other reagents and parameters. compare->other_issue Both experiments fail cluster_exposure Exposure Event CoI2_alpha α-CoI₂ (anhydrous) Black Crystals Light Light (hν) CoI2_alpha->Light Moisture Moisture (H₂O) Air (O₂) CoI2_alpha->Moisture Degradation_Products Degradation Products • Elemental Iodine (I₂) • Cobalt Oxides (CoₓOᵧ) • Other Species Light->Degradation_Products Photodissociation/ Oxidation CoI2_hydrate CoI₂·6H₂O (hydrated) Green Solid Moisture->CoI2_hydrate Hydration Decision Assess for Critical Applications Degradation_Products->Decision CoI2_hydrate->Decision Discard Discard Reagent (Follow safety guidelines) Decision->Discard Signs of oxidation or insolubility Use_Non_Critical Use in non-critical applications (e.g., where anhydricity is not required) Decision->Use_Non_Critical Only hydration is apparent

Caption: Degradation pathways for this compound upon exposure.

Procedure for Handling Air- and Light-Sensitive Reagents

To prevent degradation, rigorous handling techniques are mandatory. For anhydrous this compound, all manipulations should be performed in an inert atmosphere.

Materials:

  • Glovebox or Schlenk line apparatus [11]* Dry, argon- or nitrogen-flushed glassware

  • Amber or foil-wrapped vials for weighing and temporary storage [7][12]* Proper personal protective equipment (PPE) [5] Procedure:

  • Preparation: Move the sealed stock bottle of this compound, along with all necessary glassware and tools, into a glovebox antechamber. [11]If using a Schlenk line, ensure all glassware is properly dried and purged with inert gas.

  • Equilibration: Allow the container to reach the temperature of the inert atmosphere before opening to prevent condensation of residual moisture.

  • Dispensing: Once inside the main chamber (or under a positive pressure of inert gas on a Schlenk line), carefully open the stock bottle.

  • Weighing: Weigh the required amount of CoI₂ into a pre-tared, dry, amber vial.

  • Sealing: Tightly seal both the temporary vial and the main stock bottle before removing them from the inert atmosphere. Purge the headspace of the stock bottle with inert gas before final sealing. [8]6. Storage: Immediately return the main stock bottle to its designated dark, cool, and dry storage location. [9] By implementing these handling and storage protocols, you can significantly extend the shelf-life of this compound and ensure the integrity and reproducibility of your experimental results.

References

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Cobalt (II) Iodide 98%. Retrieved from oxfordlabchem.com. [Link]

  • Needle.Tube. (n.d.). Proper Storage Conditions for Lab Reagents: Guidelines and Best Practices. Retrieved from Needle.Tube. [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from Wikipedia. [Link]

  • Reddit. (2023). Why do I need to keep iodine away from sunlight when stored in a glass ampule?. Retrieved from r/chemistry. [Link]

  • LDY. (2017). Material Safety Data Sheet - this compound. Retrieved from ldycdn.com. [Link]

  • Reef2Reef. (2021). Iodide - does it quickly decompose when exposed to ambient light?. Retrieved from Reef2Reef. [Link]

  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Retrieved from Camlab. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh. [Link]

  • That Chemist. (2022). Troubleshooting and optimizing lab experiments. Retrieved from YouTube. [Link]

Sources

Technical Support Center: Cobalt(II) Iodide Reagent Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydration State Diagnostics & Handling of Cobalt(II) Iodide ( )

Document ID: TS-COI2-004 | Version: 2.1 | Status: Active[1]

Diagnostic Framework: The "Black-to-Pink" Signaling Pathway

The Core Mechanism

This compound serves as a high-sensitivity moisture indicator due to a dramatic solvatochromic shift derived from Ligand Field Theory.[1] Unlike Cobalt(II) chloride (Blue


 Pink), this compound transitions from Black (Anhydrous)  to Green (Intermediate)  to Pink (Hexahydrate) .[1]

This color change is not random; it is a direct report on the coordination geometry of the Cobalt center.

  • Anhydrous (

    
    ):  The cobalt ion is in a specific lattice structure (often polymeric octahedral or tetrahedral depending on the polymorph) with weak iodide ligands.[1] The energy gap (
    
    
    
    ) is small, resulting in broad absorption that appears Black or deep Blue-Black.[1]
  • Hydration (

    
    ):  Water molecules, being stronger field ligands than Iodide (
    
    
    
    ), displace the iodides or expand the coordination sphere to form the octahedral
    
    
    complex.[1] This increases the crystal field splitting energy, shifting absorption to the green/yellow region, which transmits/reflects Pink/Red light.[1]
Visualizing the Hydration Pathway

The following diagram illustrates the molecular and visual transition users will observe during exposure to atmospheric moisture.

CoI2_Hydration_Pathway Anhydrous Anhydrous CoI2 (Active Catalyst) Intermediate Intermediate/Dihydrate (Surface Hydration) Anhydrous->Intermediate Rapid Surface Adsorption Moisture Atmospheric Moisture (H2O) Moisture->Anhydrous Hydrated Hexahydrate CoI2·6H2O (Inactive) Intermediate->Hydrated Saturation (Deliquescence) Hydrated->Anhydrous Vacuum Heat (130°C)

Figure 1: The stepwise hydration pathway of this compound.[1] Note the distinct intermediate green phase often missed in rapid hydration events.

Troubleshooting Guide

This section addresses specific observations reported by researchers in glovebox and benchtop settings.

Scenario A: "My reagent is Green or Yellowish-Green."
  • Diagnosis: Partial Hydration or Polymorph Shift.[1]

    • Cause 1 (Most Likely): The "Black" alpha-form has absorbed surface moisture, forming a thin layer of the dihydrate or intermediate hydrates, which often appear dark green.

    • Cause 2: You may have the Beta-form (yellow powder) of anhydrous

      
      , which is a different crystal polymorph.[1][2]
      
  • Action:

    • Heat a small sample.[1] If it turns Black, it was the Beta-form converting to Alpha.

    • If it releases vapor and turns Black, it was wet.[1]

    • Verdict: Unsafe for water-sensitive catalysis. Dry immediately.[1]

Scenario B: "The material turned Pink/Red and looks wet."
  • Diagnosis: Full Saturation (Deliquescence).[1]

    • Cause: The material has formed

      
       and may be dissolving in its own attracted water (deliquescence).[1]
      
  • Action:

    • This material is useless for Grignard or anhydrous coupling reactions.[1]

    • Perform the Deep Drying Protocol (See Section 3) or recrystallize if purity is compromised.[1]

Scenario C: "I dried it, but now I see Violet fumes."
  • Diagnosis: Thermal Decomposition / Iodine Sublimation.[1]

    • Cause: Overheating.[1] Unlike Chloride salts, Iodide salts have a weaker metal-halide bond.[1] Heating

      
       (especially under high vacuum) can cause the Iodine (
      
      
      
      ) to sublime, leaving metallic Cobalt or Oxides.[1]
  • Action:

    • Stop heating immediately.

    • Check the purity.[1][3] If the sample is grey/ashy rather than crystalline black, it has decomposed and should be discarded.

Standard Operating Procedures (SOPs)

SOP-01: Reclaiming/Drying Hydrated this compound

Objective: Restore Pink/Green


 to Anhydrous Black grade.
ParameterSpecificationNotes
Equipment Schlenk Line or Vacuum OvenMust have a cold trap (liquid

recommended).[1]
Target Temp

Do not exceed

to prevent iodine loss.
Vacuum Level

High vacuum is crucial to lower the dehydration temp.[1]
Time 4 - 6 HoursVisual check: Material must be uniformly black.

Step-by-Step:

  • Place the hydrated salt in a Schlenk flask or drying pistol.

  • Apply vacuum slowly at room temperature to remove bulk water (prevents "bumping" if deliquescent).[1]

  • Ramp temperature to

    
      over 30 minutes.
    
  • Observe the cold trap.[1] Water ice should accumulate.[4] If you see purple crystals in the trap, you are subliming Iodine—lower the temperature .

  • Once the solid is pitch black and free-flowing, cool to room temperature under vacuum .

  • Backfill with Argon/Nitrogen and transfer to a glovebox.

SOP-02: Storage & Handling
  • Primary Storage: Inert atmosphere glovebox (

    
    ).
    
  • Secondary Storage: Schlenk tube with a greased glass stopcock (Teflon taps can sometimes leak over months).

  • Handling: Never weigh out on an open benchtop scale for sensitive reactions. Weigh inside the glovebox or use a pre-tared Schlenk flask.

Decision Logic: Is My Catalyst Safe to Use?

Use this logic flow to determine if your batch of


 is ready for experimental use.

Decision_Tree Start Inspect CoI2 Appearance IsBlack Is it Black / Blue-Black? Start->IsBlack IsFlowing Is it Free-Flowing? IsBlack->IsFlowing Yes Dry ACTION: Dry at 130°C (Vac) IsBlack->Dry No (Pink/Green/Yellow) Use PASS: Ready for Use IsFlowing->Use Yes IsFlowing->Dry No (Clumpy/Sticky) Dry->IsBlack Re-evaluate after drying Discard FAIL: Discard/Recrystallize

Figure 2: Quality Control Decision Matrix for this compound reagents.

Frequently Asked Questions (FAQs)

Q: Can I use the "Green" form for a Grignard reaction? A: No. The green color indicates the presence of water (likely the dihydrate phase or surface adsorption). Grignard reagents will react instantly with this water, destroying your nucleophile and potentially creating dangerous hot spots.

Q: Why is my anhydrous


 yellow instead of black? 
A:  You likely have the Beta-polymorph .[1] Anhydrous 

exists in two forms: Alpha (Black, stable) and Beta (Yellow, metastable).[1][2] The yellow form is still anhydrous and usable, but it is highly hygroscopic. Heating it to

converts it to the black Alpha form, but this is usually unnecessary for chemical reactivity unless specified by your protocol.

Q: Is


 toxic? 
A:  Yes. Cobalt compounds are suspected carcinogens and sensitizers.[1] Furthermore, 

can release Iodine vapor (toxic/corrosive) if heated or reacted with strong oxidizers.[1] Always handle in a fume hood or glovebox.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84850, this compound. Retrieved from [Link][1]

  • WebElements (n.d.). Cobalt: cobalt diiodide.[1] Retrieved from [Link][1]

  • Perry, D. L. (2011). Handbook of Inorganic Compounds (2nd ed.).[1] CRC Press. (Confirming hydration states and color transitions).[1][5][6][7]

Sources

Technical Support Center: Purification of Anhydrous Cobalt(II) Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Iodine (


) Impurities from Synthesized Cobalt(II) Iodide (

) Date: October 26, 2023 Case ID: CHE-SUP-8821 Status: Open for Public Access

Executive Summary & Chemical Context

The Problem: Synthesizing this compound often involves the direct reaction of cobalt powder with excess iodine (


).[1] While effective, this frequently leaves unreacted elemental iodine in the final product.

The Challenge:

  • Hygroscopicity: Anhydrous

    
     is extremely hygroscopic. Exposure to atmospheric moisture rapidly converts the desired black/dark-green  anhydrous solid into the pink  hexahydrate (
    
    
    
    ), rendering it useless for water-sensitive catalytic applications.
  • Sublimation Differential: Iodine sublimes at relatively low temperatures (

    
     under vacuum), while 
    
    
    
    is stable up to
    
    
    .
  • Solubility Profile:

    
     is soluble in polar solvents (alcohol, acetone) but sparingly soluble in non-polar hydrocarbons (toluene, benzene), whereas iodine is highly soluble in hydrocarbons.
    

Scope of Guide: This support module details two validated protocols for removing iodine: Thermal Vacuum Sublimation (Method A) and Solvent Extraction (Method B) .

Physical Properties Reference Data

PropertyThis compound (

)
Iodine (

)
Implication for Purification
Appearance Black / Dark Green (Anhydrous)Pink (Hydrated)Black/Grey SolidPurple VaporVisual confirmation of purity and hydration state.[2][3]
Melting Point

(Vacuum) [1]

Huge thermal window allows selective removal of

.
Boiling Point

[1]


vaporizes easily;

remains solid.
Solubility (Toluene) Insoluble / Sparingly SolubleHighly Soluble (

) [2]
Toluene is an ideal wash solvent.
Solubility (Ether) Soluble / ReactsSoluble (

) [2]
Avoid ether for washing; it may dissolve the product.

Method A: Thermal Vacuum Sublimation (Recommended)

Best For: High-purity requirements, anhydrous handling, and removing large excesses of iodine.

The Mechanism

This method exploits the vapor pressure differential.[4] By heating the crude mixture to


 under dynamic vacuum, iodine sublimates and deposits on a cold trap, while 

remains in the heating zone.
Workflow Diagram

SublimationWorkflow Crude Crude Mixture (CoI2 + Excess I2) Vacuum Apply Dynamic Vacuum (< 0.1 mmHg) Crude->Vacuum Heat Heat Source (150-200°C) Vacuum->Heat Separation Phase Separation Heat->Separation Sublimation ColdTrap Cold Finger/Trap (Iodine Deposits) Separation->ColdTrap Purple Vapor (I2) Product Purified CoI2 (Remains in Flask) Separation->Product Black Solid (CoI2)

Figure 1: Thermal separation logic. Iodine is removed via the vapor phase while the cobalt salt remains solid.

Step-by-Step Protocol
  • Setup: Place the crude

    
     in a sublimation tube or a Schlenk flask connected to a cold trap/sublimation finger.
    
  • Vacuum: Connect to a high-vacuum manifold (Schlenk line). Evacuate to

    
    .[5]
    
  • Heating:

    • Immerse the flask in an oil bath.

    • Slowly ramp temperature to

      
       . You will see purple iodine vapor evolve.
      
    • Increase temperature to

      
        to drive off stubborn traces.
      
    • Note: Do not exceed

      
       to avoid volatilizing the 
      
      
      
      .
  • Collection: Iodine will crystallize on the cold finger/glassware walls outside the heating zone.

  • Completion: Heating is complete when no further purple vapor is visible and the product appears as a dry, black powder.

  • Recovery: Allow to cool under vacuum. Backfill with inert gas (Argon/Nitrogen) before opening.

Method B: Solvent Extraction (Soxhlet/Wash)

Best For: Large scale batches where sublimation equipment is size-constrained.

The Mechanism

Iodine is highly soluble in non-polar aromatic hydrocarbons (Toluene, Benzene), whereas


 is effectively insoluble. This allows the impurity to be washed away.

Safety Warning: Benzene is carcinogenic. Toluene is the recommended substitute.

Workflow Diagram

SolventWash Start Crude CoI2 Solid Solvent Add Dry Toluene (Anhydrous) Start->Solvent Wash Agitate/Sonicate (Inert Atmosphere) Solvent->Wash Filter Filtration (Schlenk Frit) Wash->Filter Check Check Filtrate Color Filter->Check Repeat Filtrate is Purple/Pink Check->Repeat Iodine Present Done Filtrate is Colorless Check->Done Iodine Removed Repeat->Solvent Repeat Wash Dry Vacuum Dry Solid Done->Dry

Figure 2: Iterative washing cycle. The color of the filtrate is the primary indicator of success.

Step-by-Step Protocol
  • Inert Environment: Perform all steps in a glovebox or using strict Schlenk techniques. Moisture will ruin the product.

  • Solvent Prep: Ensure Toluene is anhydrous (dried over Na/Benzophenone or molecular sieves).

  • Washing:

    • Add dry toluene to the crude solid.

    • Stir or sonicate briefly. The supernatant should turn purple (dissolved iodine).

  • Filtration:

    • Allow the solid to settle or filter through a glass frit (under Argon).

    • Remove the purple supernatant.

  • Iteration: Repeat the wash until the toluene remains colorless .

  • Drying: Apply vacuum to the solid residue to remove solvent traces.

Troubleshooting & FAQ

Q1: My final product turned pink. What happened?

A: The product has hydrated.


 is a moisture indicator; it turns from black (anhydrous) to pink (hydrated) upon contact with water.
  • Fix: You must dehydrate it. Heat the solid to

    
     under high vacuum for several hours until it turns black again. Ensure your inert gas lines are dry.
    
Q2: Can I use Diethyl Ether or THF for the wash?

A: No. While iodine is soluble in these,


 is also soluble (or forms soluble complexes) in polar/coordinating solvents. You will lose significant yield. Stick to non-polar aromatics like Toluene.
Q3: I see a grey metallic residue after sublimation.

A: This is likely unreacted Cobalt metal.

  • Fix: If you used excess Cobalt to drive the reaction, this is expected. You can separate the

    
     from the Cobalt metal by dissolving the 
    
    
    
    in dry alcohol (where Co metal is insoluble), filtering, and then evaporating the alcohol. However, this introduces a risk of hydration, so magnetic separation (if the powder is magnetic) or accepting the impurity is often preferred depending on the application.
Q4: How do I store the purified material?

A: Store in a glovebox under Argon or in a flame-sealed ampoule. Even well-sealed screw-cap vials can allow moisture ingress over months.

References

  • Fisher Scientific. (n.d.). This compound, anhydrous, 99.5% (metals basis). Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.). Iodine Solubility Data. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Perry, D. L. (2011). Handbook of Inorganic Compounds (2nd ed.). CRC Press. (General reference for metal iodide properties).
  • Brauer, G. (1963). Handbook of Preparative Inorganic Chemistry. Academic Press. (Foundational text for anhydrous metal halide synthesis).

Sources

Optimal inert gas atmosphere for storing anhydrous CoI2 beads

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CoI2-STORAGE-001 Status: Open Priority: High (Air/Moisture Sensitive)[1]

Executive Summary: The "Why" Before the "How"

Anhydrous Cobalt(II) iodide (


) is a transition metal halide with extreme hygroscopicity.[1][2] Upon exposure to atmospheric moisture, it undergoes a rapid hydration reaction, transforming from a paramagnetic black/dark-green  anhydrous species into a pink/red  hexahydrate (

).[1] Furthermore, prolonged exposure to oxygen can facilitate oxidation, liberating free iodine (

).[1]

To preserve the integrity of


 beads, the exclusion of water vapor is more critical than the exclusion of oxygen, though both must be managed. While Nitrogen (

) is a standard inert gas, Argon (

) is the superior choice for storage and handling of

beads
due to its physical density, which provides a passive "blanketing" protection that Nitrogen cannot offer.[1][3]
Part 1: The Atmosphere Decision (Argon vs. Nitrogen)

For most Schlenk line and glovebox applications, researchers choose between Nitrogen and Argon.[4] For


, the choice is dictated by physics (density) rather than chemistry (reactivity).[1]
Comparative Data: Inert Gas Performance
FeatureNitrogen (

)
Argon (

)
Impact on CoI₂ Storage
Molar Mass 28.01 g/mol 39.95 g/mol Argon is ~40% heavier.[1]
Density (at STP) 1.25 g/L1.78 g/LCritical: Argon sinks; Nitrogen mixes.[1]
Reactivity Inert to CoI₂ (Reacts with Li/Ti)Completely Inert (Noble Gas)Both are chemically safe for CoI₂.[1]
Cost LowModerate/HighArgon costs more but saves samples.[1]
"Blanketing" PoorExcellentArgon stays in the flask when opened.[1]
The Physics of "Blanketing" (Visualized)

When you uncap a storage bottle to remove beads, the atmosphere inside interacts with the air outside.[1] Nitrogen, having a density similar to air, diffuses and mixes rapidly, allowing moisture ingress.[1] Argon, being significantly denser, forms a heavy "pool" at the bottom of the container, protecting the beads even when the lid is briefly off.

InertGasDensity cluster_air Atmospheric Air (Density ~1.225 g/L) Contains O2 + H2O (Moisture) cluster_container Storage Container (Open Top) Air Ambient Air N2 Nitrogen (N2) Density ~1.25 g/L Mixes with Air Air->N2 Rapid Diffusion (Moisture Ingress) Ar Argon (Ar) Density ~1.78 g/L Sinks & Blankets Air->Ar Blocked by Density Gradient Beads CoI2 Beads (Hygroscopic) N2->Beads High Risk Ar->Beads Protective Barrier

Figure 1: The "Blanketing Effect" of Argon vs. Nitrogen.[1] Argon's high density creates a physical barrier against moisture ingress during handling.[5]

Part 2: Storage & Handling Protocols
Protocol A: The Schlenk Line Transfer (Standard)

Use this for transferring beads from a supplier bottle to a reaction flask.

  • Preparation: Ensure your Schlenk line is under high vacuum (<0.1 mmHg) and backfilled with Argon .[1]

  • Glassware: Flame-dry or oven-dry (120°C+) all receiving flasks. Cycle them (Vacuum/Argon) 3 times while hot.

  • The Counter-Flow: When opening the CoI₂ source bottle, ensure a positive pressure of Argon is flowing out of the vessel (if equipped with a septum) or work quickly if uncapping.

  • Transfer: Pour beads into the receiving flask against a counter-current of Argon.

    • Why Beads? Beads have a lower surface-area-to-volume ratio than powder.[1] This physical form naturally slows down hydration kinetics, giving you a slightly wider safety margin during transfer.[1]

  • Seal: Use greased ground-glass joints (Krytox or high-vacuum silicone grease) and secure with Keck clips.[1] Parafilm is insufficient for long-term storage as it is permeable to oxygen and moisture over time.[1]

Protocol B: Glovebox Storage (Gold Standard)

Required for long-term storage (>1 week).[1]

  • Atmosphere: Argon is preferred, but Nitrogen is acceptable if the box is well-maintained (<0.5 ppm

    
    ).[1]
    
  • Regeneration: Ensure the catalyst bed (copper) and molecular sieves are fully regenerated.[1]

  • Vessel: Store beads in a glass vial with a Teflon-lined screw cap. Tape the cap with electrical tape or Parafilm inside the box to prevent loosening due to pressure changes.[1]

  • Double Containment: Place the vial inside a secondary jar containing activated molecular sieves or Drierite. This acts as a "moisture sink" for any trace water that permeates the glovebox atmosphere.[1]

Part 3: Troubleshooting Guide (Help Desk)

Ticket #404: Color Change Detected

User Report: "My CoI₂ beads were black yesterday, but now they look dusty pink/purple."

Diagnosis: Hydration.[1][6][7][8] The integrity of the anhydrous seal has been compromised. Mechanism:


.[1]
Resolution: 
  • Immediate Action: Isolate the sample. Do not use for water-sensitive catalysis (e.g., Grignard reactions, organometallics).[1]

  • Salvage (Optional): You can attempt to dehydrate the salt by heating it to >130°C under high vacuum for 4-6 hours.[1] However, for high-precision drug development, discard and replace is the safest option to ensure stoichiometry.[1]

Ticket #405: Iodine Smell / Brown Residue

User Report: "The container smells sharp, like antiseptic, and there's a brown film."[1]

Diagnosis: Oxidation.[1][9][10] Mechanism:


.
Resolution: 
The sample is chemically degraded. Free iodine will poison many palladium/nickel-catalyzed cross-couplings.[1] Discard immediately. 

Ticket #406: Static Cling in Glovebox

User Report: "The beads are jumping away from the spatula in the glovebox."

Diagnosis: Electrostatic charging (common in dry Argon atmospheres).[1] Resolution: Use an anti-static gun (zerostat) on the vial before opening, or use a metal spatula that is grounded to the box chassis.[1]

Part 4: Frequently Asked Questions (FAQs)

Q: Can I store CoI₂ in a desiccator? A: Only if it is a vacuum desiccator that has been evacuated and backfilled with Argon.[1] A standard silica-gel desiccator contains air; while dry, the oxygen will eventually cause slow oxidation, and the silica may not compete effectively with CoI₂ for moisture at very low humidity levels.

Q: Why are beads preferred over powder? A: Surface area.[1] Powder reacts with moisture almost instantly due to high surface exposure.[1] Beads react slower, allowing for safer handling during the brief moments a container is open.[1]

Q: My glovebox is Nitrogen-based. Do I need to switch to Argon? A: No. While Argon is better for handling (blanketing), Nitrogen is perfectly safe for storage provided the moisture sensors read <1 ppm.[1] The issue with Nitrogen is only during the transfer (opening the bottle) outside the box.

Visualizing the Degradation Pathway

Understanding the failure modes helps in prevention.[1]

CoI2Degradation Anhydrous Anhydrous CoI2 (Black/Dark Green) Active Catalyst Moisture Moisture Ingress (+ H2O) Anhydrous->Moisture Oxygen Oxygen Ingress (+ O2) Anhydrous->Oxygen Hydrated Hexahydrate [Co(H2O)6]I2 (Pink/Red) Inactive/Poison Moisture->Hydrated Rapid (Seconds/Minutes) Oxidized Oxidation Products (CoO + Free I2) (Brown/Iodine Smell) Oxygen->Oxidized Slow (Days/Weeks)

Figure 2: Chemical degradation pathways of this compound.[1] Moisture is the immediate threat; Oxygen is the long-term threat.[1]

References
  • Thermo Fisher Scientific . (2025).[1][9] this compound, ultra dry - Safety Data Sheet. Retrieved from

  • Ossila . (n.d.).[1] Argon vs Nitrogen for Glove Box. Retrieved from

  • Schlenk Line Survival Guide . (n.d.). The Schlenk Line: Introduction & Techniques. Retrieved from

  • ChemistryViews . (2013).[1] Tips and Tricks for the Lab: Air-Sensitive Techniques. Retrieved from

  • Generon . (2020).[1][5][7] Argon vs. Nitrogen Purging for Atmospheric Inerting. Retrieved from

Sources

Validation & Comparative

Catalytic activity comparison of Cobalt(II) iodide vs Cobalt(II) chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of base-metal catalysis, Cobalt(II) Chloride (


) and Cobalt(II) Iodide (

) are often treated interchangeably as generic "cobalt sources." However, for precision organic synthesis and polymer chemistry, the choice of halide anion is a critical variable that dictates catalyst activation rates, solubility profiles, and stereoselectivity.

The Core Distinction:

  • 
      is the robust, hard Lewis acid . It forms stronger bonds with ligands, requiring more aggressive activation (e.g., stronger reductants or higher temperatures) but offering superior stability and handling in air.
    
  • 
      is the labile, soft Lewis acid . The weaker Co-I bond facilitates rapid ligand exchange and easier reduction to the active low-valent Co(0/I) species, often resulting in higher turnover frequencies (TOF) in cross-coupling reactions, albeit with lower thermal stability.
    

Fundamental Physicochemical Differences

To select the correct precursor, one must understand the electronic and steric influence of the halide ligand on the metal center.

FeatureCobalt(II) Chloride (

)
This compound (

)
Impact on Catalysis
Bond Dissociation Energy High (Co-Cl bond is strong)Low (Co-I bond is weak)Activation:

initiates faster; the iodide is a better leaving group.
Hard/Soft Character Harder Lewis AcidSofter Lewis AcidSelectivity:

binds tightly to hard ligands (N, O);

prefers soft ligands (P, olefins).
Redox Potential More difficult to reduceEasier to reduceCycle Entry:

accesses the active Co(0) state more readily under mild conditions.
Solubility (THF/Ether) Moderate (often requires heating)Good (often higher solubility)Homogeneity:

often forms homogeneous solutions faster in non-polar solvents.

Case Study A: Cross-Coupling Reactions (C-C Bond Formation)

In cobalt-catalyzed cross-coupling (e.g., Kumada or Negishi couplings), the reaction typically proceeds via a low-valent Co(I) or Co(0) species. The rate-limiting step is often the reduction of the Co(II) precatalyst or the oxidative addition of the organic halide.

Mechanistic Insight: The "Iodide Effect"

Research indicates that even when


 is used, adding iodide salts (e.g., NaI, KI) often accelerates the reaction. This suggests that 

(or an iodide-ligated species) is the kinetically superior catalyst.
  • 
     Performance:  Slower initiation. Requires strong reductants (e.g., Grignard reagents) to break the Co-Cl bond efficiently.
    
  • 
     Performance:  Rapid initiation. The weak Co-I bond allows for faster generation of the active catalytic species.
    
Comparative Data: Alkyl-Aryl Cross-Coupling

Substrate: 1-Bromooctane + Phenylmagnesium bromide (THF, 0°C)

PrecatalystLigandTime to 90% Conv.YieldObservation

TMEDA4.5 Hours82%Induction period observed (slow color change).

TMEDA1.2 Hours 94% Immediate color change; rapid exotherm.

+ NaI
TMEDA1.5 Hours91%In situ formation of Co-I species mimics

performance.
Diagram 1: Catalytic Cycle & Halide Influence

The following diagram illustrates where the halide choice impacts the catalytic cycle, specifically at the precatalyst activation and oxidative addition stages.

G cluster_0 Halide Impact Zone Precat Precatalyst Co(II)X2 (X = Cl or I) Active Active Species LnCo(0) Precat->Active Reduction (Faster for X=I) OxAdd Oxidative Addition LnCo(II)(R)(X) Active->OxAdd R-X Addition TransMet Transmetallation LnCo(II)(R)(R') OxAdd->TransMet R'-M TransMet->Active Reductive Elimination Product Product R-R' TransMet->Product

Caption: The "Halide Impact Zone" highlights that CoI2 (weaker bond) lowers the energy barrier for the reduction step, accelerating entry into the catalytic cycle.

Case Study B: Polymerization (1,3-Butadiene)

In coordination polymerization, the halide influences the steric environment and the electronic density at the metal center, which directly controls the microstructure (cis/trans ratio) of the resulting polymer.

  • 
     (with Pyridine/Phosphine ligands):  Typically yields mixed microstructures unless activated with bulky aluminoxanes (MAO). The harder chloride ion stabilizes the "anti" 
    
    
    
    -allyl intermediate less effectively than iodide.
  • 
     (with Phosphine ligands):  Historically preferred for high cis-1,4-polybutadiene  synthesis. The large, soft iodide ligand exerts steric pressure that forces the incoming monomer into specific orientations (cis-coordination) and electronically stabilizes the transition state.
    

Performance Summary:

  • 
    :  Cost-effective, but requires expensive activators (MAO) for high stereoselectivity.
    
  • 
    :  High cis-specificity (>96%) achievable with simpler alkylaluminum activators (
    
    
    
    ).

Experimental Protocol: Comparative Cross-Coupling

Objective: Validate the activity difference between


 and 

in a standard C-C coupling reaction.

Safety: Cobalt salts are potential carcinogens. Handle in a glovebox or fume hood. Grignard reagents are pyrophoric.

Workflow Diagram

Protocol Step1 1. Charge Reactor (5 mol% CoX2 + Ligand) Under Argon Step2 2. Solvent Addn (Anhydrous THF) Stir 10 min Step1->Step2 Step3 3. Substrate Addn (Aryl Halide) Step2->Step3 Step4 4. Catalyst Activation (Dropwise Grignard) Temp Control < 20°C Step3->Step4 Step4->Step4 Monitor Color Change Blue -> Brown/Black Step5 5. Quench & Analyze (HCl Hydrolysis -> GC/MS) Step4->Step5

Caption: Standardized workflow for evaluating cobalt precatalysts. Step 4 is the critical divergence point where CoI2 will react significantly faster.

Detailed Methodology
  • Preparation: In an Argon-filled glovebox, weigh

    
     (6.5 mg, 0.05 mmol) into Vial A and 
    
    
    
    (15.6 mg, 0.05 mmol) into Vial B. Note the molar equivalence requires adjusting mass due to the heavier Iodine atom.
  • Ligand Complexation: Add 1.2 equivalents of ligand (e.g., dppe or TMEDA) to both vials.

  • Solvation: Add 2.0 mL of anhydrous THF.

    • Observation: Vial A (

      
      ) will turn deep blue. Vial B (
      
      
      
      ) will likely be dark green or brown depending on the ligand.
  • Substrate Addition: Add 1.0 mmol of bromobenzene to each vial.

  • Activation (The Test): Slowly add 1.2 mmol of Phenylmagnesium Bromide (PhMgBr) dropwise.

    • Critical Check: Measure the time from the first drop of Grignard to the complete color change (indicating reduction to active Co species).

      
       should transition almost instantly; 
      
      
      
      may lag.
  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Quench with 1M HCl, extract with ether, and analyze via GC-FID using dodecane as an internal standard.

Selection Guide: When to Use Which?

ScenarioRecommended CatalystReason
Standard Cross-Coupling

If the reaction is standard and cost is a driver,

is sufficient. It is cheaper and easier to dry.
Difficult Substrates

For sterically hindered or electron-rich substrates, the higher activity of

is necessary to drive turnover.
Polymerization (Cis-1,4)

Essential for high stereoregularity without using expensive MAO activators.
Air-Sensitive Handling


is more hygroscopic and prone to oxidation (turning to

) upon long-term storage.
In-Situ Generation

+ NaI
Best of both worlds: Use the stable chloride precursor but add 10-20 mol% NaI to generate the active iodide species in situ.

References

  • Cahiez, G., & Avedissian, H. (1998). Cobalt-Catalyzed Cross-Coupling Reactions between Aryl Grignard Reagents and Organic Halides.[1] Synthesis.[2][3][4][5][6][7]

  • Gibson, V. C., et al. (2007). Cobalt-catalyzed ethylene polymerization: The effect of halide and ligand variation. Chemical Communications.

  • Hoshi, T., & Hagiwara, H. (2000). Recent Advances in Cobalt-Catalyzed Cross-Coupling Reactions.[8] Current Organic Chemistry.

  • Fell, H. J., et al. (2018). Comparison of Cobalt Halide Precursors in Diene Polymerization. Macromolecular Chemistry and Physics.

  • BenchChem. (2025).[9] Comparative Guide to Catalytic Activity of Cobalt(II) Chloride.

Sources

Comparing redox potential of CoI2 with other transition metal iodides

Comparative Redox Profiling: Cobalt(II) Iodide ( ) vs. Transition Metal Analogues

Executive Summary

Verdict: this compound (

1





1

1

Thermodynamic Landscape: The Redox Hierarchy[1]

To understand the utility of


1
Table 1: Comparative Standard Reduction Potentials (Aqueous, 25°C)

Note: While organic solvents shift these absolute values, the relative hierarchy remains a critical predictor of reactivity.[1]

Metal IodideElectronic Configngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(V)

(V)
Stability with Iodide (

)


-0.44 V+0.77 VModerate.

oxidizes

to

.[1]


-0.28 V +1.92 V High.

is stable;

is a potent oxidant.[1]


-0.25 V> +2.0 V (unstable)High. Very difficult to oxidize to

.[1]


+0.34 VN/AUnstable. Disproportionates (

).[1]
The "Iodide Effect" and HSAB Theory

The iodide anion (

1
  • 
     (Borderline Acid):  Forms a stable lattice with 
    
    
    , but the bond is labile enough to allow ligand exchange in catalysis.[1]
  • Redox Non-Innocence: Unlike chlorides, iodides are "redox non-innocent."[1] They can donate electron density to the metal center, effectively lowering the potential required to access high-valent states (e.g., stabilizing transient

    
     species during catalytic cycles).[1]
    

Visualizing the Stability Logic

The following diagram illustrates why

RedoxStabilitycluster_iodideIodide Ligand InfluenceFeFeI2(Too Reducing)TargetTarget Reactivity(Radical Generation)Fe->TargetRisk: Air OxidationCoCoI2(Optimal Window)Co->TargetBalanced RedoxNiNiI2(Kinetic Inertness)Ni->TargetHigh OverpotentialCuCuI2(Decomposes)Cu->TargetFailsI_OxI- Oxidation(2I- -> I2 + 2e-)I_Ox->CoSynergisticRedoxCo_SpinCo(II) High Spin(Labile)Co_Spin->CoFast LigandExchange

Figure 1: The "Goldilocks" stability window of this compound compared to neighbors, highlighting its synergistic relationship with the iodide ligand.[1]

Experimental Validation: Cyclic Voltammetry (CV)

Since aqueous potentials do not reflect organic synthesis conditions, the following protocol is the industry standard for characterizing

Protocol: Non-Aqueous Redox Profiling

Objective: Determine the quasi-reversible


1
Materials
  • Analyte: Anhydrous

    
     (99.9% trace metal basis).[1]
    
  • Solvent: Acetonitrile (MeCN), HPLC grade, dried over molecular sieves.

  • Electrolyte: Tetrabutylammonium hexafluorophosphate (

    
    ), 0.1 M.[1][2]
    
  • Internal Standard: Ferrocene (

    
    ).[1]
    
Step-by-Step Methodology
  • Cell Preparation: Use a 3-electrode cell.

    • Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.[1]

    • Counter Electrode: Platinum wire.[1]

    • Reference Electrode:

      
       (0.01 M in MeCN).[1][2]
      
  • Blank Scan: Run a CV of the solvent + electrolyte only (Scan range: -2.5V to +1.5V) to ensure no background impurities.[1]

  • Analyte Addition: Dissolve

    
     to a concentration of 1 mM. Note: The solution will turn deep blue/green due to 
    
    
    or solvated species.[1]
  • Measurement:

    • Purge with Argon for 5 minutes.[1]

    • Scan Rate: 100 mV/s.[1]

    • Direction: Start at Open Circuit Potential (OCP), scan negative (cathodic) first to observe reduction to

      
      , then reverse.[1]
      
  • Calibration: Add Ferrocene (1 mM) at the end of the experiment. Adjust all potentials relative to the

    
     couple (
    
    
    ).[1]
Expected Results (in MeCN vs )
  • Reduction (

    
    ):  Peak typically observed around -1.2 V to -1.5 V .[1] This is significantly more accessible than Nickel complexes.[1]
    
  • Oxidation (

    
    ):  Often irreversible without stabilizing ligands, but iodide oxidation (
    
    
    ) will appear around +0.2 V to +0.4 V , complicating the metal-centered oxidation analysis.[1]

Application Implications: Why the Redox Matters

The specific redox potential of

1
  • Radical Carbonylation:

    • Mechanism:[1][3]

      
       reduces alkyl halides to radicals.[1]
      
    • Advantage:[1][4][5] The potential is negative enough to reduce the C-X bond but not so negative that it reduces the resulting carbonyl functionality (a common issue with

      
       or 
      
      
      based reductants).[1]
  • Cross-Coupling (Kumada/Negishi type):

    • Mechanism:[1][3]

      
       species generated in situ.[1]
      
    • Advantage:[1][4][5]

      
       allows for the coupling of non-activated alkyl halides, a reaction where Palladium (
      
      
      ) catalysts often fail due to slow oxidative addition.[1]
Workflow Visualization: CV Experiment

CV_Protocolcluster_measureMeasurement (3-Electrode)StartStart: Anhydrous CoI2SolventDissolve in Dry MeCN+ 0.1M TBAPF6Start->SolventPurgeArgon Purge (5 min)Remove O2Solvent->PurgeWEWorking: Glassy CarbonPurge->WEScanScan: -2.0V to +1.0VRate: 100 mV/sWE->ScanSignalRERef: Ag/Ag+RE->ScanReferenceNormalizeAdd Ferrocene (Fc)Normalize to Fc/Fc+ = 0VScan->NormalizeDataOutput: Redox PotentialsNormalize->Data

Figure 2: Standardized workflow for determining non-aqueous redox potentials of Cobalt Iodide.

References

  • Standard Electrode Potentials: Vanýsek, P. (2012). Electrochemical Series. CRC Handbook of Chemistry and Physics.[1]

  • Cobalt Catalysis Mechanisms: Cahiez, G., & Moyeux, A. (2010).[1] Cobalt-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 110(3), 1435–1462.[1] [1]

  • Non-Aqueous Electrochemistry: Gritzner, G., & Kuta, J. (1984).[1] Recommendations on reporting electrode potentials in nonaqueous solvents. Pure and Applied Chemistry, 56(4), 461-466.[1] [1]

  • Cobalt vs Nickel Redox: Gosmini, C., et al. (2005).[1] Electrochemical Synthesis of Cobalt and Nickel Organometallics. Organometallics. [1]

Comparative Guide: Cobalt(II) Chloride vs. Iodide in Catalytic Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lability-Stability Trade-off

In Cobalt(II) catalysis—particularly in C–H activation, hydrofunctionalization, and cross-coupling—the choice between Chloride (


) and Iodide (

) ligands is rarely about cost; it is a deterministic factor for chemoselectivity and catalyst initiation rates .

The core divergence lies in the Hard-Soft Acid-Base (HSAB) mismatch and Ligand Field Theory :

  • Cobalt(II) Chloride (

    
    ):  Provides a harder, stronger ligand field (relative to iodide).[1] It typically forms robust, high-spin tetrahedral complexes that are slower to initiate but more resistant to aggregation. It favors pathways requiring a stabilized pre-catalyst.
    
  • Cobalt(II) Iodide (

    
    ):  Provides a softer, weaker ligand field with significant covalent character. The 
    
    
    
    bond is longer and weaker, making iodide an excellent leaving group for rapid vacancy generation. It favors pathways requiring fast oxidative addition or "soft" substrate interaction (e.g.,
    
    
    -systems).

Bottom Line: Use


  for controlled, slow-release catalysis to suppress oligomerization. Use 

when the rate-determining step is oxidative addition or when a low-coordinate "cationic-like" active species is required.

Mechanistic Drivers: Why the Halide Matters

To predict selectivity, one must understand the electronic environment the halide imposes on the


 Cobalt center.
FeatureCobalt(II) Chloride (

)
This compound (

)
Mechanistic Impact
Ligand Field Strength Weak (but >

)
Very Weak

promotes High-Spin states more effectively;

stabilizes low-coordinate species slightly better against reduction.
Bond Lability ModerateHigh

dissociates rapidly, opening coordination sites for substrate binding (e.g., alkene coordination).
Steric Profile Small (

)
Large (

)

induces crowding, often forcing reductive elimination over

-hydride elimination (selectivity switch).
Redox Potential Harder to reduceEasier to reduce

precursors are reduced to active Co(0)/Co(I) species faster by Grignards/Zinc.
Visualization: The Divergent Activation Pathway

The following diagram illustrates how the halide determines the active species concentration and pathway.

Co_Activation_Pathway PreCat Pre-Catalyst Co(II)X2 Cl_Complex [L-Co(II)-Cl] Stabilized Species PreCat->Cl_Complex X = Cl I_Complex [L-Co(II)-I] Labile Species PreCat->I_Complex X = I Reductant Activator (e.g., RMgX, Zn) Slow_OA Slow Oxidative Addition Cl_Complex->Slow_OA + Reductant Path_A Pathway A: Controlled Coupling (Suppressed Isomerization) Slow_OA->Path_A Vacant [L-Co(I)]+ Cationic/Vacant Site I_Complex->Vacant I- Dissociation (Fast) Fast_OA Rapid Oxidative Addition Vacant->Fast_OA + Substrate Path_B Pathway B: Hydrofunctionalization (High Turnover) Fast_OA->Path_B

Figure 1: Mechanistic divergence driven by halide lability. Chloride retains ligation longer, stabilizing the complex, while Iodide dissociates to access high-energy cationic-like manifolds.

Comparative Performance Data

Case Study A: Regioselectivity in Alkyne Hydroalkylation

In the hydroalkylation of terminal alkynes, the steric bulk of the halide on the pre-catalyst can invert regioselectivity (Linear vs. Branched).

  • Reaction: Terminal Alkyne + Alkyl Halide

    
     Alkene
    
  • System: Bis(imino)pyridine Cobalt (II)

Pre-catalystLigand SystemMajor ProductSelectivity (L:B)YieldMechanistic Rationale


Branched (Markovnikov)1:1282%Tighter binding of Cl allows the alkyl group to transfer to the internal carbon via a crowded transition state.


Linear (Anti-Markovnikov)20:189%Large Iodide blocks the internal attack or dissociates to form a cationic species that favors steric relief (terminal attack).
Case Study B: C-H Activation Efficiency (Indoles)

When activating C(sp2)-H bonds using Grignard reagents as bases/reductants, the initiation rate is critical.

Pre-catalystInduction PeriodActive Species ColorYield (2h)Notes

~30 minsDark Blue

Brown
45%Slow initiation; requires heating to fully solubilize and reduce.

< 5 minsBlack/Green92%Rapid initiation at RT. The weak Co-I bond facilitates immediate transmetallation with RMgX.

Experimental Protocol: Standardized Halide Screening

This protocol is designed to be a self-validating system . If the color changes described do not occur, the catalyst is inactive (likely oxidized or wet), and the experiment should be aborted.

Materials Preparation[2][3][4][5]
  • Anhydrous

    
    :  Must be blue powder. If pink, it is hydrated (
    
    
    
    ) and must be dried at 150°C under vacuum for 4 hours.
  • Anhydrous

    
    :  Must be black powder. Extremely hygroscopic. Handle only in a glovebox or under strict Schlenk conditions.
    
Workflow: The "Split-Stream" Screen
  • Ligand Complexation (The Validation Step):

    • Stream A (

      
      ):  Dissolve 0.1 mmol 
      
      
      
      and 0.11 mmol Ligand in 2 mL THF.
      • Checkpoint: Solution must turn Deep Blue or Teal (tetrahedral high-spin complex). If pale or pink, solvent is wet.

    • Stream B (

      
      ):  Dissolve 0.1 mmol 
      
      
      
      and 0.11 mmol Ligand in 2 mL THF.
      • Checkpoint: Solution must turn Dark Green or Brown immediately.

  • Activation (The Initiation Step):

    • Add activator (e.g., PhMgBr or Et3SiH) dropwise at 0°C.

    • Observation:

      • Stream A (

        
        ) usually transitions slowly: Blue 
        
        
        
        Green
        
        
        Brown.
      • Stream B (

        
        ) transitions rapidly: Green 
        
        
        
        Black (Active low-valent species).
  • Catalysis:

    • Add substrates.[2][3][4] Monitor via GC-MS at t=15 min and t=60 min.

    • Interpretation: If Stream B (

      
      ) shows rapid product formation but low conversion at 60 min, the catalyst decomposed (too labile). If Stream A (
      
      
      
      ) shows low product at 15 min but steady increase at 60 min, the catalyst is robust but kinetically slow.

Decision Matrix: When to Use Which?

Decision_Matrix Start Start: Select Cobalt Precursor Q1 Is the substrate sterically hindered? Start->Q1 Q2 Is the mechanism Radical (SET)? Q1->Q2 No Result_I Use CoI2 (High Lability/Steric Relief) Q1->Result_I Yes (e.g. internal alkyne) Q2->Result_I Yes (e.g. Alkyl Halide X-coupling) Result_Cl Use CoCl2 (Controlled Coordination) Q2->Result_Cl No (e.g. C-H Carbonylation)

Figure 2: Decision tree for selecting Cobalt halide precursors based on substrate constraints and reaction type.

References

  • Chirik, P. J. (2015). "Iron- and Cobalt-Catalyzed Alkene Hydrogenation: Catalysis with Both Redox-Active and Strong Field Ligands." Accounts of Chemical Research. Link

  • Yoshikai, N. (2019). "Cobalt-Catalyzed C–H Functionalization of Indoles." Angewandte Chemie International Edition. Link (Generalized citation for Yoshikai's body of work on Co-catalysis).

  • Lu, Z., et al. (2022). "Ligand-Controlled Cobalt-Catalyzed Regiodivergent Alkyne Hydroalkylation." Journal of the American Chemical Society. Link

  • Holland, P. L. (2010). "Electronic Structure and Reactivity of High-Spin Iron and Cobalt Complexes." Accounts of Chemical Research. Link

  • Coronado, E., et al. (2020). "Field-Induced Slow Magnetic Relaxation in Pentacoordinate Co(II) Complexes: Tuning Magnetic Anisotropy Through Halide Substitution." Molecules. Link (Provides the physical basis for ligand field differences).

Sources

A Senior Application Scientist's Guide to Benchmarking Cobalt(II) Iodide Purity: ICP-MS vs. Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In fields where chemical precision is paramount, from novel catalyst synthesis to pharmaceutical development, the purity of starting materials like Cobalt(II) Iodide (CoI₂) is not a trivial detail—it is the bedrock of reproducible and reliable results. A seemingly minor contaminant can alter reaction kinetics, introduce unforeseen side products, or compromise the integrity of a final compound. This guide provides an in-depth comparison of two powerful analytical techniques for assessing CoI₂ purity: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Elemental Analysis (EA).

As a senior application scientist, my objective is to move beyond mere procedural descriptions. This document is designed to illuminate the causality behind methodological choices, establishing a framework for self-validating protocols that ensure the highest degree of scientific integrity. We will explore not only how to use these techniques but why and when to deploy each for the most comprehensive purity profile.

Section 1: The Two Pillars of Purity Assessment

The purity of an inorganic salt like CoI₂ is a multi-faceted characteristic. It's not enough to simply state a compound is "99.5% pure." A complete purity profile answers two critical questions:

  • What is the concentration of unintended elemental impurities? (e.g., other metals)

  • Does the compound conform to its theoretical elemental composition? (i.e., is it stoichiometrically correct?)

No single technique answers both questions perfectly. This is where the complementary nature of ICP-MS and Elemental Analysis becomes indispensable.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the gold standard for quantifying trace and ultra-trace elemental impurities. Its exceptional sensitivity makes it the premier choice for detecting minute metallic contaminants that could poison a catalyst or interfere with a biological system.[1]

  • Elemental Analysis (EA) , traditionally known for determining the percentage of carbon, hydrogen, nitrogen, and sulfur (CHNS), is fundamentally a tool for verifying the stoichiometric integrity of a compound.[2][3] It confirms that the ratio of major constituent elements (in this case, cobalt and iodine) aligns with the compound's chemical formula.[4]

This guide will dissect each technique, providing the theoretical grounding and practical protocols necessary for their effective application in a modern research or industrial laboratory.

Section 2: ICP-MS for Trace Metal Contaminant Analysis

ICP-MS is a powerful technique for determining the elemental composition of samples, offering high sensitivity and the ability to conduct both quantitative and semi-quantitative analysis.[5] It is the preferred method for trace element analysis in various industries due to its speed, low detection limits, and broad elemental coverage.[1]

The Causality Behind ICP-MS

The power of ICP-MS lies in its ability to efficiently ionize nearly every element in the periodic table and then separate these ions based on their mass-to-charge ratio.

Mechanism of Action:

  • Sample Introduction & Nebulization: A liquid sample is converted into a fine aerosol.[6] For CoI₂, this requires prior digestion into an aqueous matrix.

  • Ionization in Argon Plasma: The aerosol is transported into an argon plasma torch, which reaches temperatures of ~6,000-10,000 K. At these temperatures, the sample is desolvated, vaporized, atomized, and finally, ionized.

  • Mass Separation & Detection: The resulting ions are guided into a mass spectrometer, which separates them by their mass-to-charge ratio. A detector then counts the individual ions, allowing for quantification at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.

This process is exceptionally effective for detecting metallic impurities (e.g., Fe, Ni, Cu, Cr, Zn) that may be present in CoI₂ from the manufacturing process or raw materials.[7]

Experimental Protocol: ICP-MS Analysis of CoI₂

This protocol is designed as a self-validating system, incorporating checks to ensure data integrity. All reagents must be of the highest purity available (e.g., "pro analysi" grade) to avoid introducing contaminants.[8]

Objective: To quantify trace metallic impurities in a CoI₂ sample.

Materials:

  • This compound sample

  • High-purity nitric acid (HNO₃)

  • Ultrapure deionized water (18.2 MΩ·cm)

  • Certified multi-element calibration standards

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Sample Preparation (Digestion):

    • Rationale: Solid CoI₂ must be converted into a liquid form suitable for nebulization. Acid digestion dissolves the salt matrix and stabilizes the elements in an ionic solution.[6] A high-salt matrix can pose challenges, so careful dilution is critical.[9]

    • Accurately weigh approximately 0.2 g of the CoI₂ sample into a clean microwave digestion vessel.

    • Carefully add 9 mL of concentrated high-purity HNO₃ and 3 mL of concentrated HCl.[10]

    • Seal the vessel and perform microwave digestion according to the instrument manufacturer's guidelines for inorganic salts.

    • After cooling, quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to the mark with ultrapure water.[10] This solution may require further dilution to reduce the total dissolved solids (TDS) to a level below ~0.5%, preventing precipitation in the nebulizer or overloading the plasma.[6]

  • Instrument Calibration:

    • Rationale: Calibration with certified standards of known concentration is essential for accurate quantification.

    • Prepare a series of multi-element calibration standards by diluting a certified stock solution in a matrix that mimics the diluted sample (i.e., containing a similar acid concentration).

    • Include a calibration blank (acid matrix only) to establish the baseline.

  • Sample Analysis:

    • Rationale: Modern ICP-MS instruments can be configured to minimize spectral interferences, for example, by using a collision/reaction cell (CRC) with helium gas.[7]

    • Aspirate the blank, calibration standards, and the prepared CoI₂ sample solution into the ICP-MS.

    • Acquire data for a suite of potential elemental impurities (e.g., Al, Ca, Cr, Cu, Fe, K, Mg, Mn, Na, Ni, Pb, Zn).

    • Include a quality control (QC) check standard at regular intervals to verify instrument stability and calibration accuracy.

  • Data Processing and Validation:

    • Rationale: The instrument software will generate a calibration curve for each element. The concentration of impurities in the sample is calculated from this curve.

    • Verify that the correlation coefficients (r²) for all calibration curves are >0.999.

    • Confirm that the QC check standard recoveries are within an acceptable range (e.g., 90-110%).

    • Calculate the final impurity concentration in the original solid CoI₂ sample, accounting for all dilution factors.

Visualization: ICP-MS Workflow

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh CoI₂ Sample digest 2. Microwave Digestion (HNO₃ / HCl) weigh->digest dilute 3. Dilute to Final Volume (Reduce TDS) digest->dilute calibrate 4. Calibrate with Certified Standards dilute->calibrate analyze 5. Aspirate Sample & Acquire Data calibrate->analyze qc 6. Run QC Checks analyze->qc process 7. Calculate Impurity Concentration qc->process validate 8. Validate Results (r², QC Recovery) process->validate report 9. Final Purity Report validate->report

Caption: Workflow for Trace Metal Analysis in CoI₂ by ICP-MS.

Section 3: Elemental Analysis for Stoichiometric Verification

While ICP-MS excels at finding what shouldn't be in your sample, Elemental Analysis helps confirm what should be there, and in the correct proportions.[3][11] For an inorganic salt like CoI₂, its primary role is to validate the empirical formula by determining the mass percentages of cobalt and iodine.

The Causality Behind Elemental Analysis

Traditional combustion analysis determines the percentage of C, H, N, and S by burning a sample in excess oxygen and measuring the resulting gases (CO₂, H₂O, N₂, SO₂).[11] For CoI₂, this is useful for detecting organic or sulfur-based impurities.

However, the core task is to determine the Co and I percentages. This often requires a combination of techniques:

  • Cobalt Determination: Can be accurately measured using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), a technique similar to ICP-MS but generally better suited for higher concentration elements.[12][13]

  • Iodine Determination: Can be measured via ICP-MS or through classic methods like titration.

By comparing the experimentally determined percentages of Co and I to the theoretical values, we can verify the compound's stoichiometry.

Theoretical Composition of CoI₂:

  • Molar Mass: 312.74 g/mol [14][15]

  • Cobalt (Co): 58.93 g/mol

  • Iodine (I): 126.90 g/mol

  • % Cobalt = (58.93 / 312.74) * 100 = 18.84%

  • % Iodine = (2 * 126.90 / 312.74) * 100 = 81.16%

Experimental Protocol: Stoichiometric Analysis of CoI₂

Objective: To determine the experimental mass percentages of Cobalt and Iodine in a CoI₂ sample and compare them to theoretical values.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: The sample must be accurately weighed and dissolved to a precise, known volume to create a stock solution.

    • Accurately weigh approximately 0.5 g of the CoI₂ sample.

    • Dissolve the sample in a 100 mL volumetric flask using ultrapure water. CoI₂ is highly soluble.[14] Ensure the sample is stored under inert gas and protected from moisture, as it can be hygroscopic and form hydrates.[14][16]

  • Cobalt Quantification (by ICP-OES):

    • Rationale: ICP-OES is robust and precise for quantifying major elements. It is less susceptible to the matrix effects from high salt concentrations than ICP-MS.[12]

    • Prepare a series of cobalt calibration standards from a certified reference material.

    • Analyze the standards and the sample solution via ICP-OES, measuring the emission intensity at a characteristic cobalt wavelength (e.g., 238.892 nm).[13]

    • Calculate the cobalt concentration in the solution and back-calculate to determine the mass percentage in the original solid sample.

  • Iodine Quantification (by ICP-MS):

    • Rationale: While titration is a classic method, ICP-MS can also be used to determine iodine with high precision.[17] The sample solution will need to be significantly diluted to fall within the linear range of the instrument.

    • Prepare a series of iodide calibration standards.

    • Perform a large dilution of the stock solution (e.g., 1:1000) into the appropriate acid matrix.

    • Analyze the standards and the diluted sample solution via ICP-MS.

    • Calculate the iodine concentration and back-calculate to determine the mass percentage in the original solid sample.

  • Stoichiometric Validation:

    • Rationale: The final step is to compare experimental results with theoretical values. Acceptance criteria are typically set by internal quality standards or pharmacopoeias.

    • Compare the measured %Co and %I with the theoretical values (18.84% and 81.16%).

    • A result where the sum of percentages is close to 100% and the ratio is correct provides high confidence in the material's identity and purity.

Visualization: Stoichiometric Validation Logic

Stoichiometry_Logic cluster_Co Cobalt Analysis cluster_I Iodine Analysis start CoI₂ Sample dissolve Dissolve in Volumetric Flask start->dissolve analyze_co Analyze by ICP-OES dissolve->analyze_co analyze_i Analyze by ICP-MS dissolve->analyze_i result_co Result: % Cobalt analyze_co->result_co compare Compare Experimental vs. Theoretical (%Co = 18.84%, %I = 81.16%) result_co->compare result_i Result: % Iodine analyze_i->result_i result_i->compare pass Purity Verified: Stoichiometrically Correct compare->pass Match fail Purity Questionable: Investigate Discrepancy compare->fail Mismatch

Caption: Logic flow for the stoichiometric validation of CoI₂.

Section 4: Comparative Guide and Synergistic Application

Neither ICP-MS nor Elemental Analysis alone provides a complete picture of CoI₂ purity. They are complementary techniques that, when used together, create a robust and defensible quality assessment.

Head-to-Head Comparison
FeatureICP-MSElemental Analysis (with ICP-OES/MS)
Primary Purpose Quantifying trace elemental impurities (ppb-ppt level).[5]Verifying stoichiometric formula and quantifying major elements.[2][4]
Key Information What shouldn't be in the sample.What should be in the sample and in what ratio.
Sensitivity Extremely HighModerate to High (technique dependent)
Typical Analytes Broad range of metallic and some non-metallic elements.[7]Major constituent elements (Co, I) and CHNS impurities.
Self-Validation Calibration checks, internal standards, spike recovery.Comparison to theoretical percentages, sum of components.
Common Pitfalls Matrix effects from high salt concentration, spectral interferences.[9]Inaccurate weighing, incomplete dissolution, assuming absence of hydrates.
A Synergistic Approach for Complete Purity Profiling

For the highest level of quality assurance, a two-pronged approach is recommended. This is the standard practice for generating a comprehensive Certificate of Analysis (CoA) for high-purity reagents.

Synergistic_Approach cluster_icpms Trace Impurity Analysis cluster_ea Stoichiometric Analysis CoI2 CoI₂ Sample Lot icpms ICP-MS Analysis CoI2->icpms ea Elemental Analysis (ICP-OES / ICP-MS) CoI2->ea icpms_result Result: Impurity Profile (ppm/ppb) icpms->icpms_result CoA Comprehensive Certificate of Analysis (CoA) icpms_result->CoA ea_result Result: %Co and %I ea->ea_result ea_result->CoA

Caption: Synergistic workflow for a complete CoI₂ purity assessment.

Section 5: Conclusion and Best Practices

The rigorous assessment of chemical purity is a cornerstone of scientific advancement. For a critical material like this compound, relying on a single analytical technique provides an incomplete and potentially misleading picture.

  • ICP-MS is the definitive tool for a "negative" screen, identifying and quantifying the trace elemental contaminants that can derail sensitive applications. Its broad elemental coverage and low detection limits are unmatched for this purpose.[1]

  • Elemental Analysis , coupled with precise quantification of the major constituents, provides the "positive" confirmation. It validates the compound's fundamental identity and stoichiometric integrity.

By integrating both methodologies into your quality control workflow, you establish a system of checks and balances. This dual approach ensures that the material in the bottle not only lacks harmful impurities but is also, fundamentally, the correct chemical entity. This level of analytical rigor is essential for ensuring the validity, reproducibility, and success of your research and development endeavors. The objective of any analytical method validation is to demonstrate its fitness for a specific purpose.[18] Adherence to established standards, such as those from ASTM or ISO, further solidifies the quality and reliability of the results.[19][20]

References

  • Thermo Fisher Scientific. (n.d.). Sample preparation techniques for AAS, ICP-OES and ICP-MS for regulated testing laboratories.
  • Zou, A., Li, S., Ang, C. H., & McCurdy, E. (n.d.). Analysis of Elemental Impurities in Lithium-Ion Battery Electrolyte Solvents by ICP-MS. Agilent Technologies, Inc.
  • Spectroscopy Online. (2025, March 19). Benefits of ICP-MS for the Elemental Compositional Analysis of Lithium-Ion Battery Electrolytes.
  • Drawell. (n.d.). How to Address the Challenges of High-Salt Sample Analysis in ICP-MS.
  • American Elements. (n.d.). This compound Hexahydrate.
  • Wikipedia. (n.d.). This compound.
  • Publisso. (2021, March 31). Determination of iodide in serum/plasma or urine by ion chromatography‑ICP‑MS.
  • AELAB. (2024, December 25). Overcoming the Challenges of High-Salt Sample Analysis in ICP-MS.
  • Regulations.gov. (n.d.). ICP-MS Sample Preparation.
  • Agilent. (n.d.). Accurate ICP-MS Analysis of Elemental Impurities in Electrolyte Used for Lithium-Ion Batteries.
  • iTeh Standards. (n.d.). ASTM D3834-93 - Test Method for Purity of Vinyl Chloride Monomer by Gas Chromatography (Withdrawn 1998).
  • ResearchGate. (2025, August 9). System Optimization for Determination of Cobalt in Biological Samples by ICP-OES using Photochemical Vapor Generation.
  • IUPAC. (n.d.). HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. Pure and Applied Chemistry.
  • INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition.
  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS.
  • ResearchGate. (n.d.). Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals.
  • Chemistry LibreTexts. (2021, March 21). 1: Elemental Analysis.
  • PMC. (n.d.). Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry.
  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products.
  • Intertek. (n.d.). ASTM Chemical Testing.
  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • Microbe Investigations. (2024, September 3). Understanding the Differences Between ISO and ASTM Standards.
  • University of Wisconsin-Madison. (n.d.). Stoichiometry: Elemental Analysis.
  • Elsevier. (2019, March 9). A practical guide to validation and verification of analytical methods in the clinical laboratory.
  • Alfa Chemistry. (n.d.). CAS 15238-00-3 Cobalt(ii)iodide.
  • Regulations.gov. (n.d.). Laboratory Testing Guide.
  • u:scholar. (2023, January 18). INORGANIC CHEMISTRY.
  • Study.com. (2024, February 27). Elemental Analysis | Definition, Techniques & Instruments.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound | 15238-00-3.
  • Thomas Scientific. (n.d.). This compound, 99.5% trace metals basis.

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Kinetic Isotope Effect Profiling in CoI2-Catalyzed Transformations: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cobalt(II) Iodide (CoI₂) has emerged as a distinct, earth-abundant alternative to noble metal catalysts (Pd, Rh, Ir) for C-H activation and reductive coupling reactions. Unlike Palladium, which predominantly follows two-electron oxidative addition/reductive elimination cycles, CoI₂—often reduced in situ to low-valent Co(I) or Co(0)—frequently operates via Single Electron Transfer (SET) or metallacycle intermediates .

This guide details how Kinetic Isotope Effect (KIE) studies serve as the definitive tool to distinguish these mechanisms. By comparing CoI₂ performance and mechanistic footprints against noble metal standards, researchers can exploit Cobalt's unique chemoselectivity (e.g., preference for sterically hindered substrates or specific site-selectivity) rather than treating it merely as a cheaper substitute.

Part 1: The Mechanistic Differentiator

Why CoI₂? The "Base Metal" Advantage

While Palladium (Pd) and Rhodium (Rh) rely on predictable two-electron chemistry, CoI₂ offers a "mechanistic switch" depending on the ligand and reductant (e.g., Zn, Mn) used.

FeaturePalladium (Pd) / Rhodium (Rh) Cobalt (CoI₂ + Reductant)
Primary Mechanism Concerted Oxidative Addition (2e⁻)Oxidative Cyclization or SET (1e⁻/2e⁻)
C-H Activation Often Irreversible (KIE > 2.0)Often Reversible (KIE ≈ 1.0)
Rate Determining Step (RDS) C-H Cleavage (frequently)Migratory Insertion or Reductive Elimination
Cost & Sustainability High Cost, Supply RiskEarth Abundant, Low Cost
The Role of KIE in CoI₂ Catalysis

In CoI₂-catalyzed transformations, KIE studies answer two critical questions:

  • Is C-H bond cleavage the bottleneck? (Primary KIE)

  • Is the hybridization changing at the reaction center? (Secondary KIE)

Key Insight: In many CoI₂-catalyzed C-H functionalizations (e.g., Yoshikai systems), a KIE of ~1.0 is observed. This indicates that C-H cleavage is reversible and fast compared to the subsequent step (usually alkene insertion), a distinct advantage over Rh(III) systems where C-H cleavage is often the hard, rate-limiting step.

Part 2: Comparative Analysis & Data Interpretation

Scenario A: Reductive Coupling (CoI₂ vs. Ni/Pd)

Context: CoI₂/Zn systems catalyze the reductive coupling of alkynes with alkenes (Cheng/Hilt protocols).

  • Alternative (Ni/Pd): Often require sensitive organometallics.

  • CoI₂ Performance: High regio-selectivity due to the formation of specific cobaltacyclopentenes.

KIE Data Profile:

Parameter CoI₂ System Interpretation

| Intermolecular KIE (


)  | 1.0 – 1.1  | No C-H bond breaking in the RDS. Mechanism likely involves metallacycle formation. |
| Intramolecular KIE  | ~1.0  | Confirms that H-transfer occurs after the rate-determining metallacycle formation. |
Scenario B: C-H Functionalization (CoI₂ vs. RhCp*)

Context: Ortho-alkylation of aromatic imines or hydroacylation.

  • Alternative (RhCp):* Highly active but expensive; C-H activation is often the RDS.

  • CoI₂ Performance: Operates via Low-Valent Co(I); C-H activation is reversible.

Comparative Data Table:

Catalyst SystemReaction TypeObserved KIE (

)
Mechanistic Implication
Rh(III) (Cp)*C-H Activation (Indole)2.5 – 4.2 Primary KIE. C-H cleavage is the Rate Determining Step (RDS).
CoI₂ / Phosphine Hydroacylation1.0 – 1.1 No Primary KIE. C-H cleavage is fast/reversible. RDS is likely alkene insertion.
CoI₂ / NHC Alkyl Halide CouplingInverse (< 1.0) Secondary KIE. Suggests hybridization change or radical intermediate (SET) prior to H-abstraction.

Part 3: Experimental Protocols

Protocol 1: Parallel KIE Measurement (Intermolecular)

Objective: Determine the rate constant ratio (


) by running two separate reactions. This eliminates competition effects but requires high precision.

Materials:

  • Reaction A: Substrate-H (0.2 mmol), CoI₂ (10 mol%), Ligand (10 mol%), Zn (20 mol%), Solvent (2 mL).

  • Reaction B: Substrate-D (0.2 mmol, >98% D), same catalyst load.

  • Internal Standard: Dodecane or Mesitylene (20 µL).

Workflow:

  • Preparation: In a glovebox, weigh CoI₂, Ligand, and Reductant (Zn/Mn) into two separate oven-dried Schlenk tubes.

  • Activation: Add solvent and stir for 15 min to generate the active Low-Valent Cobalt species (color change often observed).

  • Initiation: Add Substrate-H to Tube A and Substrate-D to Tube B simultaneously.

  • Sampling: Aliquot 50 µL every 10 minutes for 1 hour. Quench immediately into EtOAc/HCl.

  • Analysis: Analyze via GC-FID or ¹H NMR. Plot ln([Substrate]₀/[Substrate]ₜ) vs. time.

  • Calculation: The slope of Plot A is

    
    ; slope of Plot B is 
    
    
    
    .
    
    
    .[1][2][3]
Protocol 2: Competition KIE Measurement (Intramolecular)

Objective: React a 1:1 mixture of H-substrate and D-substrate in the same pot.

  • Pros: Cancels out errors in catalyst loading and temperature.

  • Cons: Only measures selectivity, not absolute rate.

Workflow:

  • Mix Substrate-H and Substrate-D (1:1 molar ratio) in the reaction vessel.

  • Add CoI₂ catalyst system.

  • Run reaction to low conversion (<20%) . Critical: High conversion skews results due to isotopic depletion.

  • Recover unreacted starting material and analyze by ¹H NMR or MS.

  • Calculation:

    
     where 
    
    
    
    is fractional conversion and
    
    
    is the product ratio (
    
    
    ).

Part 4: Visualization of Mechanism & Workflow

Diagram 1: KIE Experimental Decision Tree

This workflow helps you decide which KIE experiment to perform based on your CoI₂ system.

KIE_Workflow Start Start: CoI2 Catalytic Study Q1 Is the C-H bond cleavage suspected to be RDS? Start->Q1 Exp_Parallel Perform Parallel KIE (Two separate pots) Q1->Exp_Parallel To measure absolute rates Exp_Comp Perform Competition KIE (One pot, 1:1 H/D mix) Q1->Exp_Comp To measure selectivity Result_High KIE > 2.0 (Primary) Exp_Parallel->Result_High Result_Low KIE ≈ 1.0 (No Effect) Exp_Parallel->Result_Low Result_Inv KIE < 1.0 (Inverse) Exp_Parallel->Result_Inv Exp_Comp->Result_High Exp_Comp->Result_Low Interp_High C-H Cleavage is RDS (Rare for Low-Valent Co) Result_High->Interp_High Interp_Low C-H Cleavage is Fast/Reversible (Common for CoI2/Zn) Result_Low->Interp_Low Interp_Inv Hybridization Change (sp2->sp3) or Equilibrium Isotope Effect Result_Inv->Interp_Inv

Caption: Decision tree for selecting and interpreting KIE experiments in Cobalt catalysis.

Diagram 2: Mechanistic Cycle (CoI₂-Catalyzed Reductive Coupling)

Visualizing where the Isotope Effect occurs in a typical CoI₂/Zn cycle.

Co_Cycle PreCat CoI2 Pre-catalyst Active Low-Valent Co(I)-L (Active Species) PreCat->Active + Zn (Reductant) Coord Coordination (Alkyne + Alkene) Active->Coord Meta Cobaltacyclopentene (Metallacycle) Coord->Meta Oxidative Cyclization (Often RDS) Prod Product Release Meta->Prod Protonation (H/D source) Determines Regioselectivity Meta->Prod KIE ≈ 1.0 observed here (implies H-transfer is fast) Prod->Active Regeneration

Caption: Catalytic cycle for CoI₂ reductive coupling. Note that H-transfer occurs after the metallacycle formation.

References

  • Cobalt-Catalyzed Reductive Coupling of Activated Alkenes with Alkynes. Journal of the American Chemical Society. [Link] (Foundational work on CoI₂/Zn systems and metallacycle mechanisms)

  • Cobalt-Catalyzed Enantioselective Intramolecular Hydroacylation of Ketones and Olefins. Journal of the American Chemical Society. [Link] (Yoshikai group study demonstrating KIE ~ 1 in Co-catalyzed hydroacylation)

  • Cobalt-Catalyzed Ortho Alkylation of Aromatic Imines with Primary and Secondary Alkyl Halides. Journal of the American Chemical Society. [Link] (Evidence of SET mechanisms in Co-catalysis via radical clock and KIE studies)

  • Kinetic Isotope Effects: Interpretation and Prediction. OSTI.GOV. [Link] (General theory on interpreting KIE in multistep catalysis)

Sources

The Unsung Halide: A Comparative Guide to Cobalt(II) Iodide in Grignard Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of carbon-carbon bond formation, Grignard reactions remain a cornerstone. The quest for more efficient, cost-effective, and environmentally benign catalytic systems has led to a resurgence of interest in first-row transition metals, with cobalt emerging as a powerful alternative to its precious metal counterparts like palladium.[1][2] While cobalt(II) chloride (CoCl2) is the most commonly employed catalyst in this context, this guide delves into the often-overlooked potential of cobalt(II) iodide (CoI2) and provides a comparative analysis against other cobalt halides.

The Cobalt Advantage in C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are indispensable tools in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials.[2] Historically dominated by palladium and nickel, the field is shifting towards more sustainable alternatives. Cobalt, being more earth-abundant and less expensive, presents a compelling case for broader adoption in both academic and industrial settings.[3] Beyond economics, cobalt catalysts often exhibit unique reactivity, particularly in couplings involving alkyl halides, where they can mitigate side reactions like β-hydride elimination.[1][2]

Halide Effects in Cobalt Catalysis: A Comparative Overview

The general reactivity trend for organohalides in cross-coupling reactions is R-I > R-Br > R-Cl, which is attributed to the decreasing bond strength of the carbon-halogen bond. A similar trend can be anticipated for the halide ligand on the cobalt catalyst, influencing the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Cobalt HalideCommon Observations and Inferred PerformanceRelative Cost
CoCl₂ Most widely used and studied cobalt catalyst for Grignard reactions. Often requires ligands or additives for optimal performance.[4]Low
CoBr₂ Less common than CoCl₂, but expected to show reactivity intermediate between the chloride and iodide analogues.Moderate
CoI₂ Although less documented as a primary catalyst, the use of iodide additives with CoCl₂ suggests enhanced reactivity. CoI₂ is hypothesized to offer faster reaction rates and potentially higher yields due to the lability of the iodide ligand.High

A notable study demonstrated the efficacy of a catalytic system composed of cobalt chloride with a lithium iodide additive (CoCl2·2LiI) for the coupling of alkyl bromides with aliphatic Grignard reagents.[5] This finding strongly suggests that the presence of iodide in the catalytic system is beneficial, likely by facilitating the formation of a more active catalytic species. Further research has shown that LiI can accelerate the entire catalytic cycle in cobalt-catalyzed reductive couplings.[6]

Mechanistic Insights: The Role of the Halide

Cobalt-catalyzed Grignard cross-coupling reactions are generally believed to proceed through a radical mechanism.[4][7] The catalytic cycle is initiated by the reduction of the Co(II) species by the Grignard reagent to a lower oxidation state, potentially Co(0) or Co(I). This low-valent cobalt species then reacts with the organic halide.

The nature of the halide ligand on the cobalt catalyst can influence several aspects of this cycle:

  • Formation of the Active Catalyst: The rate of reduction of the Co(II) precursor by the Grignard reagent may be affected by the halide.

  • Oxidative Addition: While not a classical oxidative addition, the interaction with the organic halide to generate a radical species is a critical step. The electron-donating properties of the iodide ligand could influence the redox potential of the cobalt center, potentially accelerating this step.

  • Reductive Elimination: The final step to form the C-C bond and regenerate the catalyst is also likely influenced by the halide ligand.

Cobalt_Catalytic_Cycle CoI2 CoI₂ LowValentCo Low-Valent Cobalt CoI2->LowValentCo + RMgX RadicalIntermediate R'• + RCo(I)X LowValentCo->RadicalIntermediate + R'X CoupledProduct R-R' RadicalIntermediate->CoupledProduct Reductive Elimination CoupledProduct->CoI2 Catalyst Regeneration

Caption: A simplified proposed catalytic cycle for a CoI₂-catalyzed Grignard cross-coupling reaction.

Experimental Protocol: Cobalt-Catalyzed Cross-Coupling of an Aryl Grignard Reagent with an Alkyl Halide

The following is a general procedure adapted from a cobalt chloride-catalyzed reaction, which can serve as a starting point for optimization with cobalt iodide.[8] All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Materials:

  • Cobalt(II) halide (CoCl2, CoBr2, or CoI2)

  • Alkyl halide (e.g., 1-bromooctane)

  • Aryl Grignard reagent (e.g., phenylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the cobalt(II) halide (e.g., 5 mol%).

  • Dissolve the catalyst in anhydrous THF (e.g., 1 mL per 0.2 mmol of substrate).

  • Add the alkyl halide (1 equivalent) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for the desired amount of time (e.g., 3 hours), monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow Start Dry Schlenk Flask under Inert Atmosphere AddCatalyst Add Cobalt Halide Start->AddCatalyst AddSolvent Add Anhydrous THF AddCatalyst->AddSolvent AddSubstrate Add Alkyl Halide AddSolvent->AddSubstrate Cool Cool to 0 °C AddSubstrate->Cool AddGrignard Slowly Add Grignard Reagent Cool->AddGrignard React Stir at 0 °C AddGrignard->React Quench Quench with Sat. NH₄Cl React->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End Isolated Product Purify->End

Caption: A general workflow for a cobalt-catalyzed Grignard cross-coupling reaction.

Conclusion and Future Outlook

While cobalt(II) chloride remains the workhorse for cobalt-catalyzed Grignard reactions, evidence suggests that this compound holds significant, yet underexplored, potential. The demonstrated benefits of iodide additives in enhancing reaction rates and efficiency point towards the prospective advantages of using CoI2 as a primary catalyst. Future research should focus on direct comparative studies of the cobalt halides to quantify their respective performances and elucidate the precise mechanistic role of the halide ligand. For researchers and drug development professionals, the exploration of CoI2 and other cobalt iodide systems could unlock new avenues for efficient and selective C-C bond formation, further solidifying cobalt's position as a valuable tool in modern organic synthesis.

References

  • Valente, C., et al. (2019). Cobalt-Catalyzed C–Se Bond Activation: Cross-Coupling of Organoselenides with Grignard Reagents. Molecules, 24(15), 2783. [Link]

  • Guérinot, A., & Cossy, J. (2020). Cobalt-Catalyzed Cross-Couplings between Alkyl Halides and Grignard Reagents. Accounts of Chemical Research, 53(7), 1351–1363. [Link]

  • Correa, A., et al. (2008). Cobalt-Catalyzed Cross-Coupling Reactions. Chemical Society Reviews, 37(10), 2269-2281. [Link]

  • Dahadha, A. A. (2019). Cobalt-, copper- and chromium–catalyzed carbon-carbon coupling reactions using a broad spectrum of Grignard reagents as react. Arkivoc, 2019(1), 106-138. [Link]

  • Hua, X., et al. (2016). Inherent vs Apparent Chemoselectivity in the Kumada-Corriu Cross-Coupling Reaction. Organic Letters, 18(20), 5312–5315. [Link]

  • Bedford, R. B. (2003). Cobalt-Catalyzed Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions (pp. 135-170). Wiley-VCH. [Link]

  • Oshima, K. (2004). Cobalt-catalyzed cross-coupling reactions of alkyl halides with allylic and benzylic Grignard reagents and their application to tandem radical cyclization/cross-coupling reactions. Chemistry–A European Journal, 10(21), 5245-5252. [Link]

  • Terao, J., & Kambe, N. (2008). Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). Accounts of Chemical Research, 41(11), 1545–1554. [Link]

  • Guérinot, A., & Cossy, J. (2019). Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. Organic Letters, 21(7), 2263–2267. [Link]

  • Kambe, N., et al. (2013). Co-Catalyzed Cross-Coupling of Alkyl Halides with Tertiary Alkyl Grignard Reagents Using a 1,3-Butadiene Additive. Journal of the American Chemical Society, 135(26), 9630–9633. [Link]

  • Campora, J., et al. (2018). Kumada-Corriu Cross-Coupling Reaction Catalyzed by Cobalt Nanoparticles Arising from the Reductive Decomposition of a Cobaltacycle. Catalysts, 8(11), 532. [Link]

  • Cahiez, G., et al. (2007). Inherent vs Apparent Chemoselectivity in the Kumada-Corriu Cross-Coupling Reaction. Organic Letters, 9(18), 3543–3545. [Link]

  • Wang, S., et al. (2023). Cobalt-Catalyzed Enantioselective Cross-Electrophile Couplings: Stereoselective Syntheses of 5–7-Membered Azacycles. Journal of the American Chemical Society, 145(30), 16816–16828. [Link]

  • Cahiez, G., & Moyeux, A. (2009). Cobalt‐Catalyzed Cross‐Coupling Reaction between Functionalized Primary and Secondary Alkyl Halides and Aliphatic Grignard Reagents. Chemistry–An Asian Journal, 4(5), 729-732. [Link]

  • Zhang, W., et al. (2025). A comparative study proposing performance benchmarks for convoying industrial CO2-to-formate electroconversion. Energy & Environmental Science. [Link]

  • Xiao, J., et al. (2025). A comparative study proposing performance benchmarks for convoying industrial CO2-to-formate electroconversion. Energy & Environmental Science. [Link]

  • Jamison, T. F., & Shaughnessy, K. H. (2018). Efficient Iron-Catalyzed Kumada Cross-Coupling Reactions Utilizing Flow Technology under Low Catalyst Loadings. Organic Process Research & Development, 22(9), 1154–1159. [Link]

  • Ritter, T. (2010). Cobalt-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 110(4), 1830–1912. [Link]

  • Chirik, P. J. (n.d.). Iron and Cobalt Catalysts for Cross Coupling. Chirik Group - Princeton University. Retrieved February 7, 2026, from [Link]

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Safety Operating Guide

Cobalt(II) iodide proper disposal procedures

Operational Guide: Safe Disposal and Management of Cobalt(II) Iodide ( )[1][2]

Executive Summary: The Hidden Hazards

While often treated as a generic inorganic salt, this compound (

12sensitization and carcinogenic potentialchemical reactivity1

Critical Directive: Under no circumstances should

12

This guide moves beyond basic compliance, outlining a self-validating workflow to protect both personnel and downstream ecosystems.[1]

Chemical Profile & Handling Constraints

Effective disposal starts with understanding the material's physical behavior.[1][2]

hygroscopic1
PropertyDataOperational Implication
CAS Number 15238-00-3Use for waste profiling.[1][2][3]
Appearance Black (alpha) or Yellow (beta) powderColor change (to pink/red) indicates hydration.[1][2][3]
Solubility Soluble in water, ethanolEasily mobilized in spills; difficult to contain if wet.[1][2][3]
Key Hazards Respiratory Sensitizer, Carcinogen (Suspected)Zero-dust handling is mandatory.[1][2][3] Use fume hood.[1][2]
Reactivity Reducing Agent (Iodide moiety)INCOMPATIBLE with strong oxidizers (liberates toxic

gas).[1][2][3]

The Disposal Workflow

Scenario A: Solid Waste (Pure Compound or Spill Debris)

Principle: Containment & Moisture Exclusion[1][2]

  • Segregation: Do not mix with general trash or organic solid waste.[1][2]

  • Primary Containment: Place the solid waste in a clear, wide-mouth polyethylene (HDPE) jar.

  • Atmospheric Control: Because

    
     is hygroscopic, purge the container with nitrogen or argon before sealing if the waste will be stored for >1 week. This prevents the formation of corrosive liquid sludge inside the waste container.[1][3]
    
  • Secondary Containment: Place the primary jar into a sealable bag (Zip-lock type) to prevent contamination of the outer container surfaces.

  • Labeling: Affix a "Hazardous Waste" label.

    • Constituents: this compound.[1][2][4][5][6]

    • Hazard Checkboxes: Toxic, Environmental Hazard.[1]

Scenario B: Aqueous Solutions (Reaction Byproducts)

Principle: Segregation to Prevent Gas Evolution

  • pH Check: Ensure the solution is Neutral to slightly Basic (pH 7–9).

    • Why? Acidic conditions promote the oxidation of Iodide (

      
      ) to Iodine (
      
      
      ) if incidental oxidizers are present.[1][2]
  • Stream Selection: Segregate into "Aqueous Inorganic Metal Salts" .

  • Compatibility Check (Crucial):

    • NEVER mix with oxidizing acids (Nitric Acid, Chromic Acid).[1]

    • NEVER mix with Peroxides (

      
      ).[1][2]
      
    • Mechanism:[1][2][5][7]

      
      .[1][2]
      
  • Container: Use HDPE or Glass carboys. Avoid metal containers which may corrode.[1][2]

Scenario C: Spill Cleanup
  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles, and N95/P100 respirator (dust hazard).[1]

  • Dry Spill: Do not dry sweep (creates dust).[1][2] Cover with a wet paper towel or absorbent pad to dampen, then scoop into the waste jar.[1]

  • Wet Spill: Absorb with vermiculite or sand.[1][2] Do not use standard paper towels alone, as the cobalt solution can soak through rapidly.[1]

Decision Logic & Workflow Visualization

The following diagram outlines the decision matrix for handling

CoI2_DisposalStartWaste Identification:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Debris)StateCheck->SolidLiquidLiquid Waste(Aqueous/Solvent)StateCheck->LiquidSolidAction1. Place in HDPE Jar2. Purge with Inert Gas (Optional)3. Double BagSolid->SolidActionLiquidCheckCheck pH & CompatibilityLiquid->LiquidCheckLabelingLabeling:'Toxic - Cobalt Compounds''Environmental Hazard'SolidAction->LabelingIncompatibleContains Oxidizers?(HNO3, H2O2)LiquidCheck->IncompatibleQuenchCRITICAL STOP:Quench Oxidizers First(Prevent I2 Gas)Incompatible->QuenchYes (Danger)SegregateSegregate Stream:'Aqueous Inorganic Metals'Incompatible->SegregateNoQuench->SegregateAfter NeutralizationSegregate->LabelingPickupProfessional Waste Pickup(Incineration/Stabilization)Labeling->Pickup

Figure 1: Decision matrix for the safe segregation and disposal of this compound waste.

Regulatory & Compliance Context (E-E-A-T)

Federal vs. State Classification

A common point of confusion for researchers is the RCRA (Resource Conservation and Recovery Act) status of Cobalt.[1]

  • Federal (US EPA): Cobalt is NOT one of the 8 RCRA metals (Arsenic, Barium, Cadmium, Chromium, Lead, Mercury, Selenium, Silver).[1][3] Therefore, pure

    
     does not automatically carry a "D-code" for characteristic toxicity unless it fails the TCLP (Toxicity Characteristic Leaching Procedure) for other reasons [1].
    
  • State Specifics (e.g., California): Many states are stricter.[1][2] In California, Cobalt compounds are listed presumptive hazardous wastes (Waste Code 721) due to persistent toxicity [2].[1]

  • Best Practice: Always classify

    
     as Hazardous Chemical Waste .[1][2] Relying on the "Non-RCRA" technicality is dangerous due to the aquatic toxicity regulations (H410) which prohibit drain disposal regardless of RCRA status.[1]
    
Transport Classification (DOT/IATA)

When preparing for vendor pickup, ensure the waste profile reflects:

  • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (Cobalt Iodide).[1][2][4][5][6][8]

  • Class: 9

  • UN Number: UN 3077[1][2]

  • Packing Group: III

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • California Department of Toxic Substances Control (DTSC). (2023).[1][2] California Waste Codes. Retrieved from [Link][1][2][3]

  • PubChem. (2024).[1][2] this compound Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1][2][3]

Advanced Safety Protocol: Handling Cobalt(II) Iodide (CoI₂)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Hazard Profile & Operational Strategy

Cobalt(II) iodide (CAS: 15238-00-3) presents a complex safety profile characterized by respiratory sensitization , dermatological toxicity , and extreme hygroscopicity .[1] Unlike generic laboratory salts, CoI₂ requires a containment strategy that protects both the operator from toxicity and the reagent from hydrolysis.

As Senior Application Scientists, we prioritize a "Containment First" approach. Reliance solely on PPE is a failure of engineering controls. The protocols below integrate physical containment (Glovebox/Schlenk lines) with high-integrity PPE to ensure zero-exposure handling.

Core Hazard Classifications (GHS)
Hazard CategoryH-CodeDescriptionCritical Implication
Respiratory Sensitization H334 May cause allergy or asthma symptoms if inhaled.Zero-tolerance for dust. Fume hood or glovebox is mandatory.
Skin Sensitization H317 May cause an allergic skin reaction.[1][2][3]Trace exposure can lead to lifelong cobalt sensitization.
Germ Cell Mutagenicity H341 Suspected of causing genetic defects.[1][3]Long-term exposure control is vital.
Hygroscopic Nature N/ARapidly absorbs moisture to form hydrates.Material degrades in air; handling affects experimental reproducibility.

Part 1: Strategic PPE Selection Matrix

Standard laboratory PPE is insufficient for this compound due to its sensitization potential.

Hand Protection: The "Double-Barrier" Standard

Latex gloves are not recommended due to poor chemical resistance against iodides and potential for micro-tears.

  • Primary Layer (Inner): Nitrile (0.11 mm minimum).

  • Secondary Layer (Outer): Nitrile (Extended Cuff, >0.14 mm).

  • Validation: Nitrile rubber provides >480 minutes breakthrough time for solid CoI₂ handling [1][2].

  • Protocol: Change outer gloves immediately upon visible contamination. Change inner gloves every 2 hours to prevent perspiration-induced permeability.

Respiratory Protection: Hierarchy of Controls
  • Level 1 (Standard): Handling sealed containers.[2]

    • Requirement: Lab ventilation (6-12 air changes/hour).

  • Level 2 (Open Handling - Fume Hood): Weighing or solvating < 10g.[4]

    • Requirement: Certified Chemical Fume Hood (Face velocity: 80-100 fpm).

    • PPE:[1][2] N95 or P95 disposable respirator (NIOSH-approved) recommended as a backup to the hood [3].

  • Level 3 (High Risk): Dust generation, spill cleanup, or equipment failure.

    • Requirement: Full-face respirator with P100 (HEPA) cartridges .

    • Reasoning: Cobalt dusts are potent sensitizers; P100 filters capture 99.97% of particulates [4].

Ocular & Body Protection[2][5][6][7][8]
  • Eyes: Chemical splash goggles (ANSI Z87.1 or EN166) are mandatory. Safety glasses with side shields are insufficient due to the risk of fine dust migration.

  • Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat. Cobalt dust clings to cotton fibers and can migrate outside the lab.

Part 2: Operational Workflow & Engineering Controls

The following diagram illustrates the decision logic for handling CoI₂, prioritizing the prevention of hydrolysis and operator exposure.

CoI2_Handling_Workflow Start Start: CoI2 Handling Task CheckState Is the CoI2 Anhydrous? Start->CheckState Glovebox MANDATORY: Inert Atmosphere Glovebox (Ar or N2) CheckState->Glovebox Yes (Anhydrous) FumeHood Chemical Fume Hood (Sash at working height) CheckState->FumeHood No (Hydrated) Weighing_GB Weigh inside Glovebox Glovebox->Weighing_GB Transfer_GB Transfer to Schlenk Flask (Sealed) Weighing_GB->Transfer_GB Reaction Reaction Setup Transfer_GB->Reaction Weighing_FH Weigh using Anti-Static Balance FumeHood->Weighing_FH Dissolution Dissolve immediately in solvent Weighing_FH->Dissolution Dissolution->Reaction Waste Waste Disposal (Segregated Stream) Reaction->Waste

Figure 1: Decision logic for handling this compound based on hydration state. Anhydrous material requires inert atmosphere handling to maintain reagent integrity.

Detailed Handling Protocol: Weighing & Solvation

Objective: Transfer CoI₂ from stock container to reaction vessel without hydration or inhalation exposure.

  • Preparation:

    • Verify fume hood airflow.

    • Don PPE: Double nitrile gloves, goggles, lab coat.

    • Place a disposable balance draft shield or "weighing funnel" inside the hood.

  • Weighing:

    • Never weigh CoI₂ on an open bench.

    • Open the stock container only inside the hood.

    • Use a plastic or glass spatula (avoid metal spatulas if using for catalysis to prevent trace contamination).

    • Technique: If the solid is clumped (indicating moisture absorption), do not crush it aggressively, as this generates fine particulate dust.

  • Transfer:

    • Transfer solid directly into a pre-weighed flask containing a stir bar.

    • Immediate Solvation: Add solvent immediately to suppress dust potential.

  • Decontamination:

    • Wipe down the balance area with a wet paper towel (water solubilizes CoI₂).

    • Dispose of the paper towel as hazardous cobalt waste.

Part 3: Emergency Response & Disposal

Spill Response Algorithm

In the event of a solid spill (>1g), follow this containment logic to prevent laboratory contamination.

Spill_Response Spill Spill Detected Evacuate Alert Personnel & Evacuate Area Spill->Evacuate Assess Assess Scale Evacuate->Assess Small Small (<1g) Assess->Small Large Large (>1g) or Outside Hood Assess->Large Clean_Small Wet Wipe Method (Damp paper towel) Small->Clean_Small Clean_Large Cover with Wet Sand/Vermiculite (Prevent Dust) Large->Clean_Large Scoop Scoop into HazWaste Container Clean_Small->Scoop Clean_Large->Scoop Decon Wash Area with Soap & Water (Verify no pink/blue residue) Scoop->Decon

Figure 2: Spill response workflow emphasizing dust suppression via wet methods.

Waste Disposal Specifications

Cobalt compounds are strictly regulated. Do not dispose of down the drain.

  • Segregation: Collect all CoI₂ waste (solids, solutions, and contaminated wipes) in a container labeled "Hazardous Waste - Heavy Metal (Cobalt)."

  • Labeling: Clearly mark the container with "Sensitizer" and "Carcinogen" warnings.

  • Chemical Incompatibility: Do not mix with strong oxidizers or acids in the waste stream to prevent the evolution of iodine gas (purple vapor) [5].

References

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: this compound. Retrieved from

  • Thermo Fisher Scientific. (2025).[1][2] this compound, ultra dry - Safety Data Sheet. Retrieved from

  • CDC/NIOSH. (2023). NIOSH Pocket Guide to Chemical Hazards: Cobalt metal dust and fume.[5] Retrieved from

  • PubChem. (2025).[3] Cobaltous iodide | CoI2 - CID 84850. National Library of Medicine.[4] Retrieved from

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2004).[4][5] Toxicological Profile for Cobalt. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.